molecular formula C5H6O4 B593597 Cyclopropane-1,1-dicarboxylic acid-d4

Cyclopropane-1,1-dicarboxylic acid-d4

カタログ番号: B593597
分子量: 134.12 g/mol
InChIキー: FDKLLWKMYAMLIF-LNLMKGTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropane-1,1-dicarboxylic acid-d4 is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 134.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,2,3,3-tetradeuteriocyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLLWKMYAMLIF-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C(=O)O)C(=O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated analog of cyclopropane-1,1-dicarboxylic acid. This stable isotope-labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary applications include its use as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies to elucidate pharmacokinetic and metabolic profiles of drugs and other xenobiotics.[1] The incorporation of four deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled counterpart without significantly altering its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of both this compound and its non-labeled form is presented in the table below for easy comparison.

PropertyThis compoundCyclopropane-1,1-dicarboxylic acid
Molecular Formula C₅H₂D₄O₄C₅H₆O₄
Molecular Weight 134.12 g/mol [1]130.10 g/mol [2]
CAS Number 136503-99-6[1]598-10-7[2]
Appearance White to off-white solidWhite crystalline powder
Melting Point Not explicitly available for d4; 134-138 °C for unlabeled form[2]134-138 °C[2]
Solubility Soluble in methanolSoluble in water and methanol

Synthesis

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Diethyl_Malonate Diethyl Malonate Reaction_Vessel Cyclization Reaction Diethyl_Malonate->Reaction_Vessel 1,2-Dibromoethane-d4 (B144223) 1,2-Dibromoethane-d4 1,2-Dibromoethane-d4->Reaction_Vessel Base Base (e.g., Sodium Ethoxide) Base->Reaction_Vessel Diethyl_Ester_d4 Diethyl Cyclopropane-1,1-dicarboxylate-d4 Reaction_Vessel->Diethyl_Ester_d4 Hydrolysis_Step Acid or Base Hydrolysis Diethyl_Ester_d4->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Cyclization: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to generate the malonic ester enolate. To this solution, add 1,2-dibromoethane-d4 dropwise at a controlled temperature. The reaction mixture is then refluxed to drive the cyclization to completion.

  • Work-up and Purification of Intermediate: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl cyclopropane-1,1-dicarboxylate-d4. This intermediate can be purified by vacuum distillation.

  • Hydrolysis: The purified deuterated diethyl ester is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Isolation of Final Product: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Data

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the non-deuterated compound shows a singlet for the four equivalent cyclopropyl protons. In the d4-labeled compound, this signal would be absent. The only observable signal would be from the two acidic protons of the carboxylic acid groups, which would be a broad singlet. The chemical shift of this peak would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum of the non-deuterated compound typically shows three signals: one for the two equivalent cyclopropyl methylene (B1212753) carbons, one for the quaternary carbon, and one for the two equivalent carboxylic acid carbons.[5][6] In the d4-labeled compound, the signal for the cyclopropyl methylene carbons would be split into a multiplet due to coupling with deuterium. The signals for the quaternary and carboxylic acid carbons would remain as singlets.

Mass Spectrometry:

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 134 (for the neutral molecule) or 133 (for the [M-H]⁻ ion in negative ion mode). The fragmentation pattern would likely involve the loss of water and carbon dioxide, similar to other dicarboxylic acids. The presence of the four deuterium atoms would result in a 4 Da mass shift in the molecular ion and any fragments containing the cyclopropyl ring compared to the non-labeled compound.

Applications in Research and Drug Development

Use as an Internal Standard in Quantitative Analysis

This compound is an ideal internal standard for the quantification of its non-labeled counterpart in biological matrices using isotope dilution mass spectrometry (LC-MS or GC-MS).[7] The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[8]

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic acid in a Biological Matrix using LC-MS/MS

  • Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of this compound solution in a suitable solvent (e.g., methanol) as the internal standard.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add cold acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Chromatography: Use a suitable reversed-phase or HILIC column to achieve chromatographic separation.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the parent-to-fragment ion transitions for both the analyte and the internal standard.

      • Hypothetical MRM Transitions:

        • Cyclopropane-1,1-dicarboxylic acid: Q1: 129.0 -> Q3: 85.0 (corresponding to [M-H]⁻ -> [M-H-CO₂]⁻)

        • This compound: Q1: 133.0 -> Q3: 89.0 (corresponding to [M-D]⁻ -> [M-D-CO₂]⁻)

  • Quantification: Construct a calibration curve by analyzing standards containing known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard. The concentration of the analyte in the unknown samples is then determined from this calibration curve based on the peak area ratio of the analyte to the internal standard.

LCMS_Workflow Sample Biological Sample IS_Spike Spike with Cyclopropane-1,1- dicarboxylic acid-d4 (IS) Sample->IS_Spike Extraction Sample Extraction IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for quantification using a deuterated internal standard.

Role in Studying Metabolic Pathways and Enzyme Inhibition

The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is known to be an inhibitor of several enzymes. By using the deuterated form as a tracer, researchers can investigate the metabolic fate of this inhibitor and its effects on related metabolic pathways.

Enzyme Inhibition:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase: Cyclopropane-1,1-dicarboxylic acid is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene (B1197577) in plants.[9][10]

  • Ketol-Acid Reductoisomerase (KARI): It is also a potent inhibitor of KARI, an enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[11][12]

Metabolic Fate:

Studies on the metabolism of cyclopropanecarboxylic acid in mammals have shown that it can be incorporated into fatty acids.[13][14] It is plausible that cyclopropane-1,1-dicarboxylic acid could also enter and influence cellular metabolic pathways. The use of the d4-labeled compound would allow for the tracing of its metabolic transformation and its impact on central carbon metabolism. For instance, it has been shown that cyclopropane (B1198618) carboxylate can inhibit the metabolism of pyruvate (B1213749) and branched-chain alpha-keto acids in the liver.[15]

Signaling_Pathway cluster_BCAA Branched-Chain Amino Acid Biosynthesis Substrate α-Keto Acid KARI Ketol-Acid Reductoisomerase (KARI) Substrate->KARI Product α,β-Dihydroxy Acid KARI->Product BCAA Valine, Leucine, Isoleucine Product->BCAA CPDA Cyclopropane-1,1-dicarboxylic acid CPDA->KARI Inhibition

Caption: Inhibition of the Branched-Chain Amino Acid pathway.

Conclusion

This compound is a powerful tool for researchers in the fields of analytical chemistry, biochemistry, and drug development. Its primary utility lies in its application as an internal standard for precise and accurate quantification of its non-labeled analog. Furthermore, its use as a metabolic tracer holds promise for elucidating the mechanisms of enzyme inhibition and the broader effects of cyclopropane-containing compounds on cellular metabolism. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in scientific research.

References

A Technical Guide to Deuterated Cyclopropane-1,1-dicarboxylic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis, and potential biological applications of deuterated cyclopropane-1,1-dicarboxylic acid. This isotopically labeled compound serves as a valuable tool in various research fields, from mechanistic enzymology to drug metabolism studies.

Core Properties

Deuterated cyclopropane-1,1-dicarboxylic acid, specifically Cyclopropane-1,1-dicarboxylic acid-d4 (where the four hydrogens on the cyclopropane (B1198618) ring are replaced by deuterium), is a stable isotope-labeled version of cyclopropane-1,1-dicarboxylic acid. The introduction of deuterium (B1214612) atoms provides a unique spectroscopic signature, making it an ideal tracer for mass spectrometry and NMR spectroscopy-based studies. While extensive experimental data for the deuterated compound is not publicly available, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart, with slight variations due to the kinetic isotope effect.

Table 1: Physicochemical Properties of Cyclopropane-1,1-dicarboxylic Acid

PropertyValueReference
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
Melting Point 134-136 °C[1][2]
Solubility Soluble in methanol (B129727) (1 g/10 mL)[1]
Appearance White crystalline solid[3]

Table 2: Properties of Deuterated Cyclopropane-1,1-dicarboxylic Acid

PropertyValueReference
Molecular Formula C₅D₄H₂O₄[4]
Molecular Weight 134.12 g/mol [5]
Isotopic Enrichment 99 atom % D[5]

Spectroscopic Characteristics

The primary utility of deuterated compounds lies in their distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the cyclopropyl (B3062369) protons would be absent for the d4-deuterated compound. The presence of residual, partially deuterated species would result in complex multiplets. In ¹³C NMR, the carbon signals of the cyclopropane ring would exhibit coupling to deuterium, leading to characteristic splitting patterns and a slight upfield shift compared to the non-deuterated analog. Deuterated solvents are crucial in NMR to avoid interference from solvent protons.[6][7][8]

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will be shifted by +4 m/z units compared to the unlabeled compound. This mass shift allows for its unambiguous detection and quantification in complex biological matrices, making it an excellent internal standard for pharmacokinetic and metabolic studies.

Experimental Protocols

Synthesis of Cyclopropane-1,1-dicarboxylic Acid

A common and efficient method for the synthesis of cyclopropane-1,1-dicarboxylic acid is the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a strong base and a phase-transfer catalyst, followed by hydrolysis.[3]

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • 50% aqueous sodium hydroxide

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid

  • Ether

  • Benzene (B151609)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

Procedure:

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride at 25 °C.

  • To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a larger flask, rinse with water, and cool to 15 °C in an ice bath.

  • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

  • Extract the aqueous layer three times with ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with ether.

  • Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with benzene and filter the mixture to obtain white crystals of cyclopropane-1,1-dicarboxylic acid.[3]

To synthesize This compound , deuterated starting materials would be required. Specifically, 1,2-dibromoethane-d4 (B144223) would be used in place of 1,2-dibromoethane. The rest of the procedure would remain largely the same.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Diethyl Malonate Diethyl Malonate 1,2-Dibromoethane 1,2-Dibromoethane NaOH / PTC NaOH / PTC Reaction Reaction Acidification Acidification Crude Product Crude Product Extraction Extraction Drying Drying Evaporation Evaporation Crystallization Crystallization Final Product Final Product

Biological Activity and Applications

Cyclopropane-containing molecules exhibit a wide range of biological activities, including enzyme inhibition, and antimicrobial and herbicidal properties.[9][10] Cyclopropane-1,1-dicarboxylic acid and its derivatives are known to be inhibitors of several enzymes.

Enzyme Inhibition
  • 1-Aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO): Cyclopropane-1,1-dicarboxylic acid is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene (B1197577), a plant hormone that regulates growth and fruit ripening.[11] This inhibitory action makes it a useful tool for studying ethylene biosynthesis and its physiological effects in plants.

  • Ketol-acid reductoisomerase (KARI): This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms. Cyclopropane-1,1-dicarboxylic acid acts as a potent, slow, tight-binding inhibitor of KARI.[12] This makes it and its analogs potential candidates for the development of novel herbicides.[13][14]

  • 3-Methylaspartase: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been shown to be potent inhibitors of 3-methylaspartase, acting as transition state analogues.[15][16]

  • O-Acetylserine Sulfhydrylase (OASS): This enzyme is a key player in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for new antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS.[17][18]

KARI_Inhibition CPDA Cyclopropane-1,1- dicarboxylic acid KARI KARI CPDA->KARI Inhibits

Potential Applications in Drug Development

The use of deuterated compounds in drug development is a growing field. The "deuterium effect" can alter the metabolic fate of a drug, often leading to a slower rate of metabolism and improved pharmacokinetic properties. While the biological activity of deuterated cyclopropane-1,1-dicarboxylic acid itself has not been extensively studied, its potential as a building block for deuterated analogs of biologically active molecules is significant. Its derivatives could be explored for their potential as novel antibiotics, herbicides, or as probes to study enzyme mechanisms.

Conclusion

Deuterated cyclopropane-1,1-dicarboxylic acid is a valuable research tool with applications spanning from analytical chemistry to biochemistry and drug discovery. Its unique spectroscopic properties make it an excellent tracer for mechanistic and metabolic studies. The known biological activities of its non-deuterated counterpart, particularly as an enzyme inhibitor, suggest that its deuterated form and derivatives thereof hold promise for the development of new therapeutic agents and agrochemicals. The synthetic protocols are well-established, allowing for its preparation and incorporation into more complex molecular scaffolds. Further research into the specific properties and applications of this deuterated compound is warranted to fully exploit its potential.

References

An In-depth Technical Guide to the Synthesis of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Cyclopropane-1,1-dicarboxylic acid-d4 (C₅H₂D₄O₄), a deuterated isotopologue of Cyclopropane-1,1-dicarboxylic acid. This labeled compound is a valuable tool in metabolic research and drug development, often used as a tracer to elucidate metabolic pathways and pharmacokinetic profiles. This document outlines the synthetic route, experimental protocols, and expected outcomes, and includes visualizations to clarify the process.

Synthetic Strategy

The synthesis of this compound is analogous to the well-established synthesis of its unlabeled counterpart.[1] The core of the strategy involves the reaction of a malonic ester with a deuterated 1,2-dihaloethane, followed by hydrolysis of the resulting diester. Specifically, the deuterium (B1214612) labels are introduced into the cyclopropane (B1198618) ring using 1,2-dibromoethane-d4 (B144223). This method is supported by similar syntheses of other deuterated cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, where deuterated precursors are used to install the deuterium atoms.

The overall reaction scheme is a two-step process:

  • Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane-d4 in the presence of a base and a phase-transfer catalyst to form diethyl cyclopropane-1,1-dicarboxylate-d4.

  • Hydrolysis: The resulting deuterated diethyl ester is then hydrolyzed to yield this compound.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for the unlabeled compound.[1] Researchers should exercise standard laboratory safety precautions.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl malonate160.1780.0 g0.5
1,2-Dibromoethane-d4191.89143.9 g0.75Deuterated
Sodium hydroxide (B78521)40.00500 g12.5In 500 mL H₂O (50% w/v)
Triethylbenzylammonium chloride227.77114.0 g0.5Phase-transfer catalyst
Concentrated Hydrochloric Acid36.46~1 L-For acidification
Diethyl ether74.12~4.2 L-For extraction
Sodium chloride58.44--For brine
Magnesium sulfate (B86663) (anhydrous)120.37--For drying
Benzene (B151609)78.11100 mL-For trituration
Step-by-Step Procedure

Part A: Synthesis of this compound

  • To a 2-L, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (1 L).

  • At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol) to the stirred solution.

  • To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane-d4 (143.9 g, 0.75 mol) all at once. An exothermic reaction will cause the temperature to rise.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture to 15°C in an ice bath with magnetic stirring.

  • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid (~1 L), maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

  • Saturate the aqueous layer with sodium chloride and extract a further three times with 500 mL of diethyl ether.

  • Combine the ether layers, wash with 1 L of brine, and dry over anhydrous magnesium sulfate.

  • Decolorize with activated carbon and remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the resulting mixture to obtain the product as white crystals.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis. The yield is based on the reported synthesis of the unlabeled compound.[1] Isotopic purity for commercially available this compound is typically high.

ParameterExpected Value
Yield 66-73%
Appearance White crystalline solid
Melting Point 137-140°C
Molecular Formula C₅H₂D₄O₄
Molecular Weight 134.12 g/mol [2]
Isotopic Purity >98 atom % D

Characterization:

  • ¹H-NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the cyclopropyl (B3062369) protons, which are typically observed around 1.5 ppm in the unlabeled compound. The protons of the carboxylic acid groups would be visible, though their chemical shift can vary depending on the solvent and concentration.

  • ¹³C-NMR: The carbon-13 NMR spectrum should show signals for the quaternary carbon and the two equivalent methylene (B1212753) carbons of the cyclopropane ring, as well as the carboxyl carbons.

  • Mass Spectrometry: The mass spectrum will confirm the incorporation of four deuterium atoms. The molecular ion peak should be observed at m/z corresponding to the deuterated compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Cyclopropanation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product A Diethyl Malonate C Reaction with NaOH and Phase-Transfer Catalyst A->C B 1,2-Dibromoethane-d4 B->C D Diethyl cyclopropane-1,1-dicarboxylate-d4 C->D E Acid Hydrolysis (HCl) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Logical Relationship of Reagents and Steps

Reagent_Logic cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis reactants1 Diethyl Malonate 1,2-Dibromoethane-d4 conditions1 { NaOH (Base) | Triethylbenzylammonium chloride (Catalyst)} reactants1->conditions1 product1 Diethyl cyclopropane-1,1-dicarboxylate-d4 conditions1->product1 reactants2 Diethyl cyclopropane-1,1-dicarboxylate-d4 conditions2 HCl (Acid) reactants2->conditions2 product2 This compound conditions2->product2

Caption: Reagents and products for each synthetic step.

Applications in Drug Development and Research

This compound serves as an important tool for:

  • Metabolic Studies: As a stable isotope-labeled tracer, it allows for the tracking of the metabolic fate of molecules containing the cyclopropane-1,1-dicarboxylate moiety.

  • Pharmacokinetic Analysis: It can be used as an internal standard in quantitative mass spectrometry-based assays to determine the concentration of the unlabeled drug or its metabolites in biological matrices.

  • Mechanistic Studies: The deuterium labeling can help in elucidating reaction mechanisms, particularly in studies involving enzymes where a kinetic isotope effect may be observed.

This guide provides a comprehensive overview for the synthesis of this compound, enabling researchers to produce this valuable labeled compound for their studies.

References

An In-depth Technical Guide to the Structure and Characterization of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Cyclopropane-1,1-dicarboxylic acid-d4. This deuterated analogue of cyclopropane-1,1-dicarboxylic acid is a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in analytical methods. Due to the limited availability of specific experimental data for the deuterated compound, this guide also provides data for the non-deuterated analogue as a reference.

Chemical Structure and Properties

This compound is an isotopologue of cyclopropane-1,1-dicarboxylic acid where the four hydrogen atoms on the cyclopropane (B1198618) ring are replaced with deuterium (B1214612).

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Formula C₅H₂D₄O₄N/A
Molecular Weight 134.12 g/mol N/A
CAS Number 136503-99-6N/A
Appearance White crystalline powder (expected)[1]
Melting Point 134-136 °C (for non-deuterated)[2]
Solubility Soluble in methanol (B129727) (for non-deuterated)

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of a malonic ester with a deuterated 1,2-dihaloethane, followed by hydrolysis. A detailed experimental protocol based on the synthesis of the non-deuterated analogue is provided below.[3]

Proposed Synthesis of Diethyl cyclopropane-1,1-dicarboxylate-d4

The first step is the synthesis of the diethyl ester via a cyclopropanation reaction.

Reaction: Diethyl malonate + 1,2-Dibromoethane-d4 (B144223) → Diethyl cyclopropane-1,1-dicarboxylate-d4

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in anhydrous ethanol (B145695).

  • Add sodium ethoxide to the solution to form the sodium salt of diethyl malonate.

  • Slowly add a stoichiometric amount of 1,2-dibromoethane-d4 to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, the reaction mixture is filtered to remove the sodium bromide precipitate.

  • The ethanol is removed under reduced pressure.

  • The resulting crude diethyl cyclopropane-1,1-dicarboxylate-d4 is purified by vacuum distillation.

Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the final diacid product.

Reaction: Diethyl cyclopropane-1,1-dicarboxylate-d4 + H₂O → this compound + 2 EtOH

Experimental Protocol:

  • To a solution of diethyl cyclopropane-1,1-dicarboxylate-d4 in ethanol, add a solution of sodium hydroxide (B78521) in water.

  • Heat the mixture at reflux for several hours to ensure complete saponification.

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis A Diethyl Malonate D Diethyl cyclopropane-1,1-dicarboxylate-d4 A->D B 1,2-Dibromoethane-d4 B->D C Sodium Ethoxide in Ethanol C->D E Diethyl cyclopropane-1,1-dicarboxylate-d4 D->E Purification G This compound E->G F NaOH, H2O Then HCl F->G

Proposed synthesis workflow for this compound.

Structural Characterization

Due to the scarcity of published experimental data for this compound, the following sections provide characterization data for the non-deuterated analogue as a reference. The expected spectra for the d4-compound would show characteristic differences, particularly in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Reference: Non-deuterated)

For the non-deuterated cyclopropane-1,1-dicarboxylic acid, the ¹H NMR spectrum is simple due to the high symmetry of the molecule. It exhibits a singlet for the four equivalent protons of the cyclopropane ring.

  • Expected ¹H NMR for d4-compound: The ¹H NMR spectrum of the d4-compound is expected to show a significant reduction or absence of the signal corresponding to the cyclopropyl (B3062369) protons. Residual proton signals may be observed as complex multiplets due to coupling with deuterium.

¹³C NMR Spectroscopy (Reference: Non-deuterated)

The ¹³C NMR spectrum of the non-deuterated compound shows two distinct signals.

Table 2: ¹³C NMR Chemical Shifts for Cyclopropane-1,1-dicarboxylic acid (Non-deuterated)

Carbon AtomChemical Shift (δ, ppm)
C-1 (Quaternary)~30-40
C-2, C-3 (-CH₂)~15-25
Carboxyl (-COOH)~170-180

Data is estimated based on typical values for similar structures.

  • Expected ¹³C NMR for d4-compound: The signals for the deuterated carbons (C-2 and C-3) will exhibit splitting due to C-D coupling and may have a slightly different chemical shift (isotope effect).

²H NMR Spectroscopy

A ²H (Deuterium) NMR spectrum of the d4-compound would be the most direct method to confirm deuteration. It is expected to show a single resonance corresponding to the four equivalent deuterium atoms on the cyclopropane ring.

Mass Spectrometry (MS)

The mass spectrum of the d4-compound would show a molecular ion peak (M⁺) at m/z 134, which is 4 mass units higher than the non-deuterated analogue (m/z 130). The fragmentation pattern would also be indicative of the deuterated structure.

Infrared (IR) Spectroscopy

The IR spectrum of the non-deuterated cyclopropane-1,1-dicarboxylic acid shows characteristic absorptions for the O-H and C=O stretching of the carboxylic acid groups, as well as C-H stretching and bending vibrations of the cyclopropane ring.

Table 3: Key IR Absorptions for Cyclopropane-1,1-dicarboxylic acid (Non-deuterated)

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C=O stretch (Carboxylic acid)1680-1710Strong
C-H stretch (Cyclopropane)~3000-3100Medium
CH₂ bend (Cyclopropane)~1420-1440Medium
  • Expected IR for d4-compound: The most significant difference in the IR spectrum of the d4-compound would be the presence of C-D stretching bands at lower wavenumbers (around 2100-2300 cm⁻¹) and the absence or significant reduction of the C-H stretching bands of the cyclopropane ring.

Chemical structure of this compound.

Applications

This compound is a valuable tool for a range of scientific applications:

  • Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems using mass spectrometry and NMR.

  • Mechanistic Studies: It can be used as a probe to investigate the mechanisms of enzymatic reactions where the C-H bonds of the cyclopropane ring are involved.

  • Pharmacokinetic Studies: The deuterated compound can be used as an internal standard for the quantification of the non-deuterated drug in biological matrices, providing more accurate pharmacokinetic data.

  • NMR Solvent: In some specific applications, it could potentially be used as a component in specialized NMR solvent mixtures.

Safety and Handling

Cyclopropane-1,1-dicarboxylic acid is a corrosive substance. It is expected that the deuterated analogue will have similar properties. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All experimental work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The provided experimental protocols are illustrative and may require optimization.

References

Isotopic Labeling with Cyclopropane-1,1-dicarboxylic acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research and drug development, enabling the tracing of molecules through complex biological systems. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to study metabolic pathways, pharmacokinetics, and drug metabolism. This technical guide focuses on the application of Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated analog of Cyclopropane-1,1-dicarboxylic acid, as a metabolic tracer.

The cyclopropane (B1198618) moiety is present in various natural products and its metabolism is of significant interest. The introduction of four deuterium (B1214612) atoms into Cyclopropane-1,1-dicarboxylic acid provides a distinct mass shift, facilitating its detection and the tracking of its metabolic fate using mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of the synthesis, potential applications, experimental protocols, and data analysis for utilizing this compound in metabolic research.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for its unlabeled counterpart. A common route involves the reaction of a malonic ester with a dihaloethane. To introduce the deuterium labels, deuterated starting materials would be employed.

A plausible synthetic approach is the reaction of diethyl malonate with 1,2-dibromoethane-d4 (B144223) in the presence of a base, followed by hydrolysis of the resulting diethyl ester.

Reaction Scheme:

Potential Applications in Metabolic Research

Based on the known metabolism of structurally similar compounds like cyclopropanecarboxylic acid, this compound can be a valuable tool to investigate several metabolic aspects:

  • Mitochondrial Metabolism: Cyclopropanecarboxylic acid has been shown to affect hepatic pyruvate (B1213749) metabolism, suggesting it may interact with mitochondrial transporters and enzymes.[4] Using the d4-labeled version could help elucidate these interactions and the subsequent metabolic fate of the cyclopropane ring within the mitochondria.

  • Fatty Acid Metabolism: Studies have indicated that cyclopropanecarboxylic acid can inhibit fatty acid oxidation.[4] Tracing experiments with this compound could confirm and further detail this inhibitory mechanism.

  • Metabolic Fate and Pathway Elucidation: The primary application is to trace the metabolic conversion of the parent compound into downstream metabolites. This can help identify novel metabolic pathways or quantify the flux through known pathways.

  • Drug Development: As the cyclopropane motif is present in some pharmaceuticals, understanding its metabolic stability and pathways is crucial. This compound can be used in preclinical studies to investigate the metabolism of new drug candidates containing this functional group.

Experimental Design and Workflow

A typical metabolic tracing experiment using this compound in a cell culture system would follow a structured workflow. The overall process involves introducing the labeled compound to the cells, allowing for its metabolism, and then extracting and analyzing the metabolites.

experimental_workflow Experimental Workflow for Metabolic Tracing cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Hepatocytes) prepare_media 2. Prepare Labeling Media (DMEM + Cyclopropane-1,1- dicarboxylic acid-d4) cell_culture->prepare_media Establish cell line incubation 3. Incubation (Time-course experiment) prepare_media->incubation Replace standard media quenching 4. Metabolic Quenching (e.g., Cold Methanol) incubation->quenching Stop metabolic activity extraction 5. Metabolite Extraction (e.g., Liquid-Liquid Extraction) quenching->extraction Separate metabolites analysis 6. GC/MS or LC/MS Analysis extraction->analysis Derivatization (if GC/MS) data_processing 7. Data Processing & Metabolite Identification analysis->data_processing Acquire mass spectra

A generalized workflow for a cell culture-based metabolic tracing experiment.

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting a metabolic tracing study using this compound in cell culture, followed by metabolite analysis using GC/MS. These protocols are based on established methods for stable isotope labeling and organic acid analysis.[5][6][7][8][9][10][11][12][13]

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HepG2 hepatocytes) in 6-well plates at a density of 1 x 10^6 cells per well in standard growth medium (e.g., DMEM with 10% FBS) and incubate at 37°C and 5% CO2 until they reach 80-90% confluency.

  • Preparation of Labeling Medium: Prepare fresh DMEM deficient in the standard carbon source to be replaced. Supplement this medium with a known concentration of this compound (e.g., 1 mM). The exact concentration should be optimized based on cell tolerance and the expected metabolic flux.

  • Labeling: Aspirate the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the prepared labeling medium to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, and 24 hours) at 37°C and 5% CO2.

  • Metabolic Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells once with cold PBS. Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench all enzymatic activity.

  • Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Sample Preparation for Extraction: Centrifuge the cell suspension at 13,000 x g for 10 minutes at 4°C. The supernatant contains the intracellular metabolites. The pellet can be used for protein quantification.

Protocol 2: Metabolite Extraction and Derivatization for GC/MS Analysis
  • Extraction: Transfer the methanol supernatant from the previous protocol to a new tube. Add an equal volume of chloroform (B151607) and 0.5 volumes of water. Vortex vigorously and centrifuge at 13,000 x g for 15 minutes at 4°C to separate the phases. The upper aqueous phase contains the polar metabolites, including organic acids.

  • Drying: Carefully transfer the aqueous phase to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To the dried metabolite extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Vortex and incubate at 70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

Protocol 3: GC/MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Gas Chromatography: Use a temperature program to separate the metabolites. A typical program might be: start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of the deuterated and non-deuterated forms of specific metabolites. The mass spectrometer will detect a mass shift corresponding to the number of deuterium atoms incorporated.

Potential Metabolic Pathway and Data Interpretation

The metabolism of cyclopropanecarboxylic acid is thought to involve its conversion to a coenzyme A (CoA) thioester, which can then enter various metabolic pathways. A potential pathway to investigate is its entry into pathways that intersect with the TCA cycle. The d4 label would be tracked as it is incorporated into downstream metabolites.

metabolic_pathway Potential Metabolic Fate of this compound CPDA_d4 Cyclopropane-1,1- dicarboxylic acid-d4 CPDA_CoA_d4 Cyclopropane-1,1- dicarboxy-CoA-d4 CPDA_d4->CPDA_CoA_d4 Acyl-CoA Synthetase Metabolite_A_d4 Metabolite A-d4 CPDA_CoA_d4->Metabolite_A_d4 Putative Enzyme 1 Metabolite_B_d4 Metabolite B-d4 CPDA_CoA_d4->Metabolite_B_d4 Putative Enzyme 2 TCA_intermediates TCA Cycle Intermediates-dx Metabolite_A_d4->TCA_intermediates Metabolite_B_d4->TCA_intermediates Amino_Acids Labeled Amino Acids TCA_intermediates->Amino_Acids

A hypothetical metabolic pathway for this compound.

Data Presentation and Quantitative Analysis

The primary quantitative data from these experiments will be the measurement of deuterium incorporation into downstream metabolites over time. This data can be effectively summarized in tables.

Table 1: Relative Abundance of Deuterated Metabolites Over Time

Time (hours)This compound (% of Total Pool)Metabolite A-d4 (% of Total Pool)Metabolite B-d4 (% of Total Pool)Labeled TCA Intermediate-dx (% of Total Pool)
0100000
285.2 ± 3.110.5 ± 1.52.1 ± 0.50.8 ± 0.2
660.7 ± 4.525.3 ± 2.88.9 ± 1.13.5 ± 0.7
1235.1 ± 5.240.8 ± 3.915.4 ± 2.06.2 ± 1.3
2410.3 ± 2.835.6 ± 4.128.7 ± 3.515.1 ± 2.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Mass Isotopomer Distribution of a Downstream Metabolite

MetaboliteM+0M+1M+2M+3M+4
Metabolite A
Control95.1%4.5%0.4%0.0%0.0%
Labeled (24h)20.3%5.1%8.2%15.7%50.7%

Note: M+n represents the mass isotopomer with 'n' additional mass units due to deuterium incorporation. The data is hypothetical.

Conclusion

This compound is a promising tool for researchers in metabolism and drug development. Its deuterated structure allows for precise tracing through metabolic pathways using standard analytical techniques like mass spectrometry and NMR. While direct experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive framework based on established principles of stable isotope labeling and the known biochemistry of related molecules. The provided protocols and workflows offer a solid starting point for researchers to design and execute experiments to explore the metabolic fate and impact of this intriguing molecule. As with any new tracer, careful optimization of experimental conditions will be crucial for obtaining robust and meaningful results.

References

An In-depth Technical Guide on the Core Mechanism of Action of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated form of Cyclopropane-1,1-dicarboxylic acid (CPD). While the deuterated version is primarily utilized as a stable isotope tracer in pharmacokinetic and metabolic studies, the core biological activity resides in the non-deuterated parent compound. This guide focuses on the well-documented mechanism of action of Cyclopropane-1,1-dicarboxylic acid as a potent enzyme inhibitor. The primary target of CPD is ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms. This inhibitory action forms the basis of its herbicidal and potential antimicrobial properties.

Core Mechanism of Action: Inhibition of Ketol-Acid Reductoisomerase (KARI)

Cyclopropane-1,1-dicarboxylic acid is a slow, tight-binding inhibitor of ketol-acid reductoisomerase (KARI; EC 1.1.1.86).[1] KARI catalyzes the second step in the biosynthesis of essential branched-chain amino acids (isoleucine, valine, and leucine), which involves a two-stage reaction: an alkyl migration followed by an NADPH-dependent reduction.[1] CPD is believed to act as a transition state analog, mimicking an intermediate in the alkyl migration step of the reaction.[1][2]

The inhibition of KARI by CPD is time-dependent, characterized by low rate constants for the formation and dissociation of the enzyme-inhibitor complex.[1] This slow-binding nature contributes to its potent inhibitory effect. By blocking the BCAA pathway, CPD deprives the organism of essential amino acids, leading to growth inhibition and, in the case of plants, herbicidal effects.

While some cyclopropane (B1198618) derivatives have been investigated for their activity at glutamate (B1630785) receptors, such as NMDA and mGlu receptors, studies on various 1-aminocyclopropane-1-carboxylic acid derivatives have shown them to be largely inactive at these receptors.[3] There is no strong evidence to suggest that Cyclopropane-1,1-dicarboxylic acid itself is a potent ligand for these neuronal receptors. Its primary and well-characterized mechanism of action remains the inhibition of KARI.

Quantitative Data: Inhibition of KARI by Cyclopropane-1,1-dicarboxylic acid

The inhibitory potency of Cyclopropane-1,1-dicarboxylic acid against KARI has been quantified in various organisms. The inhibition constant (Ki) values are summarized in the table below.

Organism/Enzyme SourceInhibition Constant (Ki)Reference
Rice (Oryza sativa)90 nM[1]
Mycobacterium tuberculosis3.03 µM[4]
Campylobacter jejuni0.59 µM[4]
Staphylococcus aureus2.73 µM[4]

Signaling Pathway Diagram

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by Cyclopropane-1,1-dicarboxylic acid.

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid synthase (AHAS) Pyruvate->AHAS Threonine Threonine Threonine->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Isoleucine Isoleucine Acetolactate->Isoleucine DHIV α,β-Dihydroxy- isovalerate KARI->DHIV DHAD Dihydroxyacid dehydratase DHIV->DHAD DHIV->Isoleucine KIV α-Ketoisovalerate DHAD->KIV Valine Valine KIV->Valine Leucine Leucine KIV->Leucine CPD Cyclopropane-1,1- dicarboxylic acid CPD->KARI

Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway by CPD.

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of Cyclopropane-1,1-dicarboxylic acid against KARI.

1. Materials:

  • Purified KARI enzyme

  • Cyclopropane-1,1-dicarboxylic acid (CPD)

  • Substrate: α-acetolactate or an alternative like hydroxypyruvate[1]

  • Cofactor: NADPH[1]

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0[1]

  • MgCl2[1]

  • Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl2, NADPH, and varying concentrations of CPD.[1]

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).[1]

  • Initiate the reaction by adding a known amount of the KARI enzyme.[1]

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1]

  • Record the reaction rate.

  • For determining the inhibition constant (Ki), perform the assay with multiple concentrations of both the substrate and the inhibitor.

3. Data Analysis:

  • The initial rates of NADPH oxidation are measured.

  • For slow-binding inhibitors like CPD, the time-dependent inhibition is analyzed by fitting the data to the appropriate equations for slow, tight-binding inhibition to determine the on and off-rate constants and the overall inhibition constant (Ki).[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the inhibitory effect of CPD on KARI.

KARI_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (Tris-HCl, MgCl2) A1 Mix Buffer, NADPH, Substrate, and CPD in cuvette P1->A1 P2 Prepare Stock Solutions (NADPH, Substrate, CPD) P2->A1 P3 Purify KARI Enzyme A3 Initiate reaction with KARI P3->A3 A2 Equilibrate temperature A1->A2 A2->A3 A4 Monitor A340 nm in spectrophotometer A3->A4 D1 Calculate initial reaction rates A4->D1 D2 Plot rate vs. [CPD] D1->D2 D3 Fit data to slow-binding inhibition model D2->D3 D4 Determine Ki value D3->D4

Workflow for KARI Inhibition Assay.

Conclusion

The primary mechanism of action of Cyclopropane-1,1-dicarboxylic acid is the potent and specific inhibition of ketol-acid reductoisomerase (KARI), a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its deuterated form, this compound, serves as an important tool for metabolic and pharmacokinetic research. The detailed understanding of this mechanism provides a solid foundation for its application as an herbicide and for the potential development of novel antimicrobial agents. Further research could focus on the structural basis of its interaction with KARI from different species to aid in the design of more potent and selective inhibitors.

References

The Untapped Potential of Deuterated Cyclopropanedicarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612) into drug candidates, known as deuteration, presents a compelling avenue for enhancing pharmacokinetic profiles and therapeutic efficacy. This guide explores the theoretical underpinnings and potential biological activities of deuterated cyclopropanedicarboxylic acid derivatives. While direct experimental data on these specific deuterated compounds is not yet prevalent in publicly accessible literature, this document synthesizes established principles of deuteration and the known biological roles of cyclopropane-containing molecules. By leveraging the kinetic isotope effect, deuteration of cyclopropanedicarboxylic acid scaffolds could lead to novel therapeutics with improved metabolic stability and prolonged action. This whitepaper serves as a foundational resource for researchers venturing into this promising area of medicinal chemistry, providing a conceptual framework, hypothesized mechanisms, and suggested research pathways.

Introduction: The Promise of Deuteration in Drug Design

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). This seemingly subtle difference in mass leads to a significant distinction in the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This fundamental principle is the basis of the "kinetic isotope effect" (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[]

In drug metabolism, the cleavage of C-H bonds is a common and often rate-limiting step, frequently mediated by cytochrome P450 (CYP) enzymes.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be slowed.[][3][4] This can lead to several desirable pharmacokinetic outcomes:

  • Increased drug exposure (AUC): A slower metabolism can lead to higher and more sustained plasma concentrations of the drug.

  • Longer half-life (t½): The drug remains in the body for a longer period, potentially reducing dosing frequency.[]

  • Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, potentially steering metabolism away from the production of harmful byproducts.[3]

  • Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety profile.[4]

Deutetrabenazine, a treatment for chorea associated with Huntington's disease, stands as a prime example of a successful deuterated drug, demonstrating the clinical viability of this strategy.[3]

The Biological Landscape of Cyclopropane-Containing Compounds

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif found in a variety of natural products and synthetic molecules with diverse biological activities.[5][6] Its inherent ring strain and rigid conformation contribute to its ability to interact with biological targets with high specificity. Derivatives of cyclopropanedicarboxylic acid and related structures have been investigated for a range of therapeutic applications.

Enzyme Inhibition

The constrained structure of the cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives effective enzyme inhibitors.[7]

  • O-Acetylserine Sulfhydrylase (OASS) Inhibition: As a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals, OASS is an attractive target for novel antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS.[7]

  • 3-Methylaspartase Inhibition: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been identified as potent inhibitors of 3-methylaspartase, acting as transition-state analogues.[7]

Antimicrobial and Antifungal Activity

Cyclopropane-containing compounds have been explored for their potential as antimicrobial and antifungal agents.[7] For instance, cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. 011 have been shown to inhibit the growth of a range of bacteria and fungi.[8] The proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential biosynthetic pathways.[8]

Neurochemical Activity

1-Aminocyclopropane-1-carboxylic acid (ACC), a related cyclopropane derivative, is a potent and selective ligand for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5][6] This has led to the investigation of cyclopropane derivatives in neurochemical studies and as potential antidepressants.[9] A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for antidepressant activity, with some showing greater potency than established drugs like imipramine.[9]

Hypothesized Biological Activity of Deuterated Cyclopropanedicarboxylic Acid

Based on the known biological activities of cyclopropane derivatives and the established principles of deuteration, we can hypothesize the potential advantages of deuterated cyclopropanedicarboxylic acid derivatives. The primary anticipated benefit is the enhancement of the intrinsic activities of the non-deuterated parent molecules through improved metabolic stability.

Potential Quantitative Data

While specific experimental data for deuterated cyclopropanedicarboxylic acid is not available, the following table presents a hypothetical comparison to illustrate the potential impact of deuteration on key pharmacokinetic parameters. The values are conceptual and intended for illustrative purposes.

ParameterNon-Deuterated DerivativeHypothetical Deuterated DerivativePotential Implication
In Vitro Metabolic Stability (t½, mins) in Human Liver Microsomes 1545Slower metabolic clearance
In Vivo Half-Life (t½, hours) 26Reduced dosing frequency
Area Under the Curve (AUC, ng·h/mL) 5001500Increased drug exposure
Maximum Concentration (Cmax, ng/mL) 100120Potentially higher peak concentration
Oral Bioavailability (%) 3060Improved absorption and systemic exposure
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual underpinnings of deuteration and a potential workflow for the investigation of novel deuterated cyclopropanedicarboxylic acid derivatives.

Caption: The Kinetic Isotope Effect in Drug Metabolism.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Start Design of Deuterated Cyclopropanedicarboxylic Acid Derivatives Synthesis Chemical Synthesis of Deuterated Analogs Start->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Promising Candidates Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro->Metabolic_Stability Target_Binding Target Binding Affinity (e.g., Enzyme Inhibition) In_Vitro->Target_Binding Toxicity Cytotoxicity Assays In_Vitro->Toxicity Lead_Opt Lead Optimization In_Vivo->Lead_Opt Data for Optimization PK_Studies Pharmacokinetic Studies (Rodent Models) In_Vivo->PK_Studies Efficacy_Models Disease Efficacy Models In_Vivo->Efficacy_Models Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Lead_Opt->Synthesis Clinical_Dev Preclinical and Clinical Development Lead_Opt->Clinical_Dev Optimized Lead

Caption: A Proposed Workflow for the Development of Deuterated Cyclopropanedicarboxylic Acid Derivatives.

Experimental Protocols: A Forward Look

While specific, validated protocols for deuterated cyclopropanedicarboxylic acid are not available, established methodologies for the synthesis and evaluation of deuterated compounds and cyclopropane derivatives can be adapted.

Synthesis of Deuterated Cyclopropanedicarboxylic Acid

The synthesis of deuterated cyclopropane derivatives can be achieved through various established organic chemistry methods. For instance, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid has been described, utilizing deuterated starting materials such as deuterated 2-bromoethanol (B42945) 4-methylbenzenesulfonates or deuterated 1,2-dibromoethanes.[10][11] A general approach for synthesizing deuterated cyclopropanedicarboxylic acid could involve the following conceptual steps:

  • Preparation of Deuterated Malonic Ester: A deuterated malonic ester can be prepared by H/D exchange at the alpha-carbon using a suitable base and a deuterium source like D₂O.

  • Cyclopropanation: The deuterated malonic ester can then be reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the deuterated cyclopropane ring.

  • Hydrolysis: The resulting deuterated diethyl cyclopropane-1,1-dicarboxylate can be hydrolyzed under acidic or basic conditions to yield the deuterated cyclopropanedicarboxylic acid.

A more modern approach to synthesizing cyclopropanecarboxylic acid involves a malonic ester pathway, which could be adapted for deuterated analogs.[12]

In Vitro Metabolic Stability Assay

A standard protocol to assess the metabolic stability of a deuterated compound compared to its non-deuterated counterpart would involve the following:

  • Incubation: The test compound (deuterated and non-deuterated) is incubated with human liver microsomes (or other metabolic enzyme systems) and NADPH (as a cofactor) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Future Directions and Conclusion

The exploration of deuterated cyclopropanedicarboxylic acid derivatives represents a promising frontier in drug discovery. The convergence of the unique biological activities of the cyclopropane scaffold with the pharmacokinetic advantages conferred by deuteration offers a compelling strategy for developing novel therapeutics. While this guide is based on the extrapolation of existing data, it provides a solid rationale and a conceptual framework for initiating research in this area.

Future work should focus on the synthesis of a library of deuterated cyclopropanedicarboxylic acid analogs and their systematic evaluation in relevant biological assays. A thorough investigation of their metabolic profiles, target engagement, and in vivo efficacy will be crucial to unlocking their full therapeutic potential. The insights gained from such studies could pave the way for a new class of drugs with enhanced properties and clinical benefits.

References

The Use of Cyclopropane-1,1-dicarboxylic acid-d4 in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a cornerstone of metabolic research, enabling the elucidation of metabolic pathways and the quantification of flux through these networks. Deuterium-labeled compounds, in particular, offer a powerful tool for tracking metabolic fates with minimal alteration to the chemical properties of the molecule. Cyclopropane-1,1-dicarboxylic acid-d4 is a deuterated analog of a known modulator of mitochondrial function. Its structural similarity to key metabolic intermediates, such as malonate and succinate, suggests its potential as a novel tracer for investigating central carbon metabolism, particularly the Krebs cycle. This technical guide provides a comprehensive overview of the hypothetical application of this compound in metabolic studies, including detailed experimental protocols, data presentation templates, and visualizations of metabolic pathways and experimental workflows. While published research specifically utilizing this compound as a metabolic tracer is not yet available, this document serves as a foundational resource for researchers pioneering its use.

Theoretical Framework: Tracing Cellular Metabolism with this compound

The central hypothesis for the use of this compound as a metabolic tracer is its potential entry into the mitochondrial matrix and subsequent interaction with enzymes of the Krebs cycle. The non-deuterated form is known to inhibit the mitochondrial dicarboxylate carrier. It is plausible that the deuterated form could be transported into the mitochondria and potentially be metabolized, allowing for the tracing of its deuterium (B1214612) labels onto downstream metabolites.

The proposed metabolic fate of this compound is visualized in the following signaling pathway diagram.

cluster_extracellular Extracellular Space cluster_mitochondria Mitochondrial Matrix CPDA-d4_ext This compound CPDA-d4_mit This compound CPDA-d4_ext->CPDA-d4_mit Mitochondrial Dicarboxylate Carrier Tracer_Incorporation Potential Deuterium Label Incorporation CPDA-d4_mit->Tracer_Incorporation Hypothesized Metabolic Conversion Krebs_Cycle Krebs Cycle Intermediates (e.g., Malate, Fumarate, Succinate) Tracer_Incorporation->Krebs_Cycle

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols

A generalized experimental workflow for a stable isotope tracing study with this compound is outlined below.

Start Cell Culture or Animal Model Labeling Incubation with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End Biological Interpretation Flux_Calculation->End

Figure 2: General experimental workflow for metabolic tracing.
Protocol 1: Stable Isotope Labeling of Cultured Adherent Cells

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium.

  • Preparation of Labeling Medium: Prepare fresh growth medium supplemented with a known concentration of this compound. The optimal concentration should be determined empirically, but a starting range of 1-10 mM is suggested based on concentrations used for other organic acid tracers.

  • Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolic Quenching and Harvesting:

    • Aspirate the labeling medium.

    • Wash the cell monolayer rapidly with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and lyse the cells.

    • Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

Protocol 2: Polar Metabolite Extraction
  • Centrifugation: Centrifuge the cell lysates from Protocol 1 at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the analytical platform (e.g., 50% acetonitrile (B52724) in water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Organic Acids
  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap with a Vanquish UHPLC system) is recommended.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column suitable for polar metabolites (e.g., Acquity UPLC HSS T3 column).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 0% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Mode: Full scan mode to detect all ions, followed by data-dependent MS2 (ddMS2) for fragmentation and identification.

    • Full Scan Range: m/z 70-1000.

    • Resolution: 60,000.

    • ddMS2 Resolution: 15,000.

    • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV).

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format. Below are example tables for presenting hypothetical results from a study using this compound.

Metabolite Monoisotopic Mass (Da) Retention Time (min) Major Adducts (ESI-)
This compound134.063.5[M-H]⁻
Malate133.014.2[M-H]⁻
Fumarate115.005.1[M-H]⁻
Succinate117.024.8[M-H]⁻
Citrate/Isocitrate191.026.3[M-H]⁻
α-Ketoglutarate145.015.9[M-H]⁻
Table 1: Hypothetical LC-MS parameters for target metabolites.
Metabolite Isotopologue Time Point 1 (e.g., 1h) Time Point 2 (e.g., 4h) Time Point 3 (e.g., 8h) Time Point 4 (e.g., 24h)
MalateM+098.5%90.2%82.1%75.3%
M+11.0%5.3%9.8%12.5%
M+20.5%4.5%8.1%12.2%
SuccinateM+099.1%92.5%85.4%79.8%
M+10.6%4.2%8.9%11.2%
M+20.3%3.3%5.7%9.0%
Table 2: Hypothetical isotopic enrichment in Krebs cycle intermediates over time.
Metabolic Flux Control Condition (nmol/mg protein/hr) Treated Condition (nmol/mg protein/hr) Fold Change p-value
Malate Dehydrogenase150.3 ± 12.198.7 ± 9.50.66<0.05
Fumarate Hydratase125.6 ± 10.885.4 ± 8.20.68<0.05
Succinate Dehydrogenase110.2 ± 9.775.1 ± 7.90.68<0.05
Table 3: Hypothetical metabolic flux rates calculated from tracer data.

Conclusion

This compound represents an intriguing yet underexplored tool for metabolic research. Its structural analogy to dicarboxylic acids of the Krebs cycle suggests its potential utility as a stable isotope tracer to probe central carbon metabolism. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers interested in exploring the applications of this novel tracer. Future empirical studies are necessary to validate its metabolic fate and to establish its efficacy in quantifying metabolic fluxes in various biological systems. Such investigations will be crucial in determining the role of this compound in advancing our understanding of cellular metabolism in health and disease.

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of Cyclopropane-1,1-dicarboxylic acid, a key building block in modern organic and medicinal chemistry.

Discovery and History

The journey of Cyclopropane-1,1-dicarboxylic acid begins in the late 19th century with the pioneering work of English chemist William Henry Perkin Jr. In 1884, Perkin reported the first synthesis of a cyclopropane (B1198618) derivative, diethyl cyclopropane-1,1-dicarboxylate, through an intramolecular condensation reaction.[1] This seminal work, published in Berichte der deutschen chemischen Gesellschaft, involved the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of sodium ethylate.[1]

The initial yield of this reaction was modest, reported to be in the range of 27-29% of the theoretical maximum.[1] A significant challenge in this early synthesis was the formation of a major byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate, resulting from a competing intermolecular reaction. The separation of the desired product from unreacted diethyl malonate also proved to be a difficult task. Despite these initial hurdles, Perkin's discovery laid the groundwork for the field of small-ring carbocyclic chemistry and opened the door to a new class of compounds with unique properties.

Over the following decades, numerous efforts were made to improve the efficiency of this synthesis. These advancements focused on alternative bases, reaction conditions, and starting materials to increase the yield and minimize byproduct formation.

Physicochemical Properties

Cyclopropane-1,1-dicarboxylic acid is a white to off-white crystalline powder with the following properties:

PropertyValueSource(s)
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [3]
Melting Point 134-136 °C[2]
Boiling Point 371.3±25.0 °C at 760 mmHg[2]
Density 1.7±0.1 g/cm³[2]
Flash Point 192.5±19.7 °C[2]
CAS Number 598-10-7[4]
Solubility Soluble in methanol (B129727) (1 g/10 mL)[5]

Synthetic Methodologies

The synthesis of Cyclopropane-1,1-dicarboxylic acid has evolved significantly since Perkin's initial discovery. Modern methods offer higher yields, greater purity, and more environmentally friendly processes.

Perkin's Original Synthesis (1884)

This historical method, while groundbreaking, is now primarily of academic interest due to its low yield.

Experimental Protocol:

  • Reactants: Diethyl malonate, 1,2-dibromoethane, sodium ethylate.

  • Procedure: The reaction involves the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as the condensation agent.[1]

  • Yield: 27-29% of theory.[1]

  • Challenges: Formation of a significant amount of tetraethyl butane-1,1,4,4-tetracarboxylate as a byproduct and difficulty in separating the product from unreacted starting materials.

Logical Relationship of Perkin's Synthesis

Perkin_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts A Diethyl Malonate D Intramolecular Condensation A->D B 1,2-Dibromoethane B->D C Sodium Ethylate (Base) C->D Catalyst E Diethyl Cyclopropane- 1,1-dicarboxylate D->E Desired Product F Tetraethyl Butane-1,1,4,4- tetracarboxylate (Byproduct) D->F Side Reaction

Caption: A diagram illustrating the reactants and products of Perkin's original synthesis.

Modern Synthesis via Phase-Transfer Catalysis

A significant improvement in the synthesis of Cyclopropane-1,1-dicarboxylic acid came with the introduction of phase-transfer catalysis. This method provides a high-yield, one-pot conversion of diethyl malonate to the diacid.

Experimental Protocol (from Organic Syntheses): [6]

  • Reactants:

    • Diethyl malonate (0.5 mol)

    • 1,2-Dibromoethane (0.75 mol)

    • 50% aqueous Sodium Hydroxide (1 L)

    • Triethylbenzylammonium chloride (0.5 mol) - Phase-Transfer Catalyst

    • Concentrated Hydrochloric Acid

    • Ether

    • Benzene (B151609)

  • Procedure:

    • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

    • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

    • Stir the reaction mixture vigorously for 2 hours.

    • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water.

    • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

    • Extract the aqueous layer three times with 900 mL of ether.

    • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

    • Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon.

    • Remove the solvent by rotary evaporation to yield a semisolid residue.

    • Triturate the residue with 100 mL of benzene and filter to obtain the product.

  • Yield: 66–73% of white crystals.[6]

  • Advantages: Higher yield, one-pot reaction, and easier purification compared to the classical method.

Experimental Workflow for Phase-Transfer Catalysis Synthesis

PTC_Synthesis_Workflow start Start reactants 1. Mix Reactants: - Diethyl Malonate - 1,2-Dibromoethane - 50% NaOH (aq) - Triethylbenzylammonium Chloride start->reactants reaction 2. Vigorous Stirring (2h) reactants->reaction acidification 3. Acidification with conc. HCl (15-25°C) reaction->acidification extraction1 4. Ether Extraction (3x) acidification->extraction1 extraction2 5. Saturate with NaCl & Ether Extraction (3x) extraction1->extraction2 workup 6. Combine Ether Layers, Wash, Dry, Decolorize extraction2->workup evaporation 7. Rotary Evaporation workup->evaporation purification 8. Trituration with Benzene & Filtration evaporation->purification product Cyclopropane-1,1-dicarboxylic Acid (White Crystals) purification->product

Caption: A step-by-step workflow of the modern synthesis using phase-transfer catalysis.

Applications in Drug Development and Organic Synthesis

Cyclopropane-1,1-dicarboxylic acid and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.[7][8] The rigid, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design.

Key Applications:

  • Pharmaceutical Intermediates: It is a crucial starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). Notable examples include:

    • Aminopentamide Sulphate: An antimuscarinic agent used to treat gastrointestinal disorders.[4]

    • Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.[3]

    • Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) used for short-term management of moderate to severe pain.[3]

  • Synthesis of Heterocyclic Compounds: The dicarboxylic acid is used in the synthesis of novel heterocyclic derivatives containing moieties such as thiadiazole and 1,2,4-triazole, which are of interest in medicinal chemistry.[4][5]

  • Building Block in Organic Synthesis: Its unique structure allows for innovative approaches in chemical synthesis, enabling the creation of complex molecules with tailored properties.[7]

Conclusion

From its challenging initial synthesis by W. H. Perkin Jr. over a century ago, Cyclopropane-1,1-dicarboxylic acid has evolved into a readily accessible and highly valuable building block in modern chemistry. The development of efficient synthetic methods, such as phase-transfer catalysis, has unlocked its potential for a wide range of applications, particularly in the pharmaceutical industry. Its unique structural and chemical properties continue to make it a compound of great interest for researchers and drug development professionals seeking to design and synthesize novel therapeutic agents.

References

Spectroscopic Analysis of Cyclopropane-1,1-dicarboxylic acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopropane-1,1-dicarboxylic acid-d4. Due to the limited availability of public data for this specific deuterated compound, this guide incorporates data from its isotopologue, [2-¹³C,D4]cyclopropane-1,1-dicarboxylic acid, and its non-deuterated analogue, Cyclopropane-1,1-dicarboxylic acid, to provide a thorough analytical profile. The information is presented to assist researchers in compound identification, characterization, and quality control.

Compound Information

PropertyValueReference
Compound Name This compound
Synonyms 1,1-Cyclopropanedicarboxylic Acid-D4, 2,2,3,3-tetradeuteriocyclopropane-1,1-dicarboxylic acid[1]
CAS Number 136503-99-6[1]
Molecular Formula C₅D₄H₂O₄[1]
Molecular Weight 134.12 g/mol [1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the deuteration at the cyclopropane (B1198618) ring significantly simplifies the ¹H NMR spectrum.

Table 2.1: ¹H NMR Spectroscopic Data for [2-¹³C,D4]cyclopropane-1,1-dicarboxylic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
No peaks observed--CD₂-CD₂ (deuterated cyclopropane ring protons)

Solvent: DMSO-d6, Instrument: 400 MHz NMR Spectrometer

Table 2.2: ¹³C NMR Spectroscopic Data for [2-¹³C,D4]cyclopropane-1,1-dicarboxylic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
26.89--Enriched C-2 on cyclopropane ring
171.73d73Carboxylic acid carbons (C=O)

Solvent: DMSO-d6, Instrument: 100 MHz NMR Spectrometer

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While a full mass spectrum for this compound is not publicly available, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a suitable technique for its analysis. The expected molecular ion peak would correspond to the molecule's exact mass.

Table 2.3: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z
[M-H]⁻133.0455
[M+Na]⁺157.0336

Note: These are theoretical values. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with the primary difference being the C-D stretching and bending vibrations appearing at lower wavenumbers than the corresponding C-H vibrations.

Table 2.4: Characteristic IR Absorption Bands for Cyclopropane-1,1-dicarboxylic acid (non-deuterated analogue)

Wavenumber (cm⁻¹)IntensityAssignment
3484Strong, BroadO-H stretch (Carboxylic acid)
3113, 3018MediumC-H stretch (Cyclopropane ring)
1739StrongC=O stretch (Carboxylic acid)
1362MediumC-O stretch / O-H bend

Note: For the d4 compound, the C-H stretching vibrations around 3100-3000 cm⁻¹ would be replaced by C-D stretching vibrations at approximately 2300-2200 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for dicarboxylic acids, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O).[3] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.[3]

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more.[3]

    • Relaxation Delay: 2-5 seconds.[3]

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system compatible with electrospray ionization, such as water/acetonitrile with 0.1% formic acid for positive ion mode or water/acetonitrile with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • ESI Source Parameters:

    • Capillary Voltage: 2.5-4.0 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-10 L/min.

    • Drying Gas Temperature: 180-250 °C.

  • Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.[4]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H & 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structure Elucidation proc4->proc5 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution prep2 Add Modifier (e.g., Formic Acid) prep1->prep2 acq1 Infuse Sample into ESI Source prep2->acq1 acq2 Optimize Source Parameters acq1->acq2 acq3 Acquire Full Scan Mass Spectrum acq2->acq3 proc1 Identify Molecular Ion Peak acq3->proc1 proc2 Determine Elemental Composition proc1->proc2 proc3 Analyze Fragmentation (if MS/MS) proc2->proc3 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place Solid on ATR Crystal acq1 Collect Background Spectrum prep1->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify Characteristic Absorption Bands proc1->proc2 proc3 Functional Group Assignment proc2->proc3

References

Navigating the Purity and Stability of Cyclopropane-1,1-dicarboxylic acid-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4, the deuterated analogue of Cyclopropane-1,1-dicarboxylic acid, is a critical tool in various research and development applications, particularly in pharmacokinetic and metabolic studies. Its utility as an internal standard and a tracer hinges on its chemical purity and stability. This technical guide provides a comprehensive overview of the key quality attributes of this compound, detailing its purity specifications, stability profile under various conditions, and recommended analytical methodologies for its assessment.

Purity and Isotopic Enrichment

The purity of this compound is a composite of its chemical purity and its isotopic enrichment. High chemical purity ensures that the observed effects are attributable to the target compound, while high isotopic enrichment is crucial for accurate quantification and minimizing cross-talk with the unlabeled analogue.

Table 1: Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥97%High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Isotopic Enrichment≥99 atom % D[1]High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Weight134.12 g/mol [1]Mass Spectrometry
CAS Number136503-99-6[1]-

Stability Profile

This compound is a stable compound when stored under appropriate conditions. However, like all chemical entities, it is susceptible to degradation under stress. Understanding its stability profile is paramount for ensuring the integrity of experimental data.

Table 2: Stability and Storage Recommendations

ConditionRecommendationExpected Stability
Storage Store at room temperature.[1]Stable. Re-analyze for chemical purity after three years.[1]
Freeze-Thaw Cycles Minimize freeze-thaw cycles.While specific data is unavailable, general guidelines for stable isotope-labeled standards suggest potential for degradation.
Long-Term Storage (Solution) Store in a tightly sealed container in a cool, dry place.Data not available; periodic re-analysis is recommended.
Forced Degradation Studies

Table 3: Predicted Degradation Pathways under Forced Conditions

Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic/Basic Hydrolysis The cyclopropane (B1198618) ring is susceptible to opening under strong acidic conditions.[2]Ring-opened products, such as glutaric acid derivatives.
Oxidation Dicarboxylic acids can undergo oxidative degradation.[3]Shorter-chain dicarboxylic acids, formic acid, oxalic acid, carbon dioxide.[3]
Thermal Degradation The unlabeled compound is reported to decompose at 249 °C.[4]Decarboxylation products.
Photostability Cyclopropane derivatives can undergo photochemical reactions.[5][6]Potential for ring-opening and other rearrangements.

Experimental Protocols

Accurate assessment of the purity and stability of this compound requires robust analytical methods. The following protocols provide a framework for these evaluations.

Protocol for Purity Determination by HPLC

Objective: To determine the chemical purity of this compound.

Methodology:

  • Column: A reverse-phase C18 column is suitable for the separation of carboxylic acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength appropriate for the carboxyl group (typically around 210 nm) or Mass Spectrometry (MS) for enhanced specificity.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol for Isotopic Enrichment by HRMS

Objective: To determine the isotopic enrichment of this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Acquire the mass spectrum in the region of the molecular ion.

  • Data Analysis: Determine the relative intensities of the ion corresponding to the fully deuterated molecule (d4) and any less-deuterated species (d0, d1, d2, d3). The isotopic enrichment is calculated as the percentage of the d4 isotopologue.

Protocol for a Forced Degradation Study

Objective: To investigate the stability of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal (in solution): Heat the solution at a controlled temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to a controlled light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (as described in 3.1) to quantify the remaining parent compound and detect the formation of degradation products.

  • Characterization of Degradants: If significant degradation is observed, use LC-MS/MS or other appropriate techniques to identify the structure of the degradation products.

Signaling Pathways and Logical Relationships

Cyclopropane-1,1-dicarboxylic acid is known to act as an inhibitor of specific enzymes, which can be visualized as a disruption of their respective signaling pathways.

experimental_workflow cluster_purity Purity Assessment cluster_stability Stability Assessment Sample Sample HPLC HPLC Sample->HPLC Chemical Analysis HRMS HRMS Sample->HRMS Isotopic Analysis NMR NMR Sample->NMR Structural Verification Chemical_Purity Chemical_Purity HPLC->Chemical_Purity Isotopic_Enrichment Isotopic_Enrichment HRMS->Isotopic_Enrichment Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Stability_HPLC Stability-Indicating HPLC Method Stress_Conditions->Stability_HPLC Time-point Analysis Stability_Sample Stability_Sample Stability_Sample->Stress_Conditions Degradation_Profile Degradation_Profile Stability_HPLC->Degradation_Profile

Figure 1: Experimental workflow for purity and stability assessment of this compound.

signaling_pathway cluster_acc_oxidase ACC Oxidase Pathway cluster_kari KARI Pathway (Branched-Chain Amino Acid Synthesis) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACCO ACC Oxidase ACC->ACCO Ethylene Ethylene ACCO->Ethylene CPDA_d4_1 Cyclopropane-1,1-dicarboxylic acid-d4 CPDA_d4_1->ACCO Inhibition Substrate Acetolactate KARI Ketol-acid reductoisomerase (KARI) Substrate->KARI Product α,β-dihydroxy-isovalerate KARI->Product BCAA Branched-Chain Amino Acids Product->BCAA CPDA_d4_2 Cyclopropane-1,1-dicarboxylic acid-d4 CPDA_d4_2->KARI Inhibition

Figure 2: Inhibition of ACC Oxidase and KARI pathways by this compound.

Conclusion

This technical guide provides a foundational understanding of the purity and stability of this compound. Adherence to the recommended storage conditions and the implementation of rigorous analytical testing, as outlined in the experimental protocols, are crucial for ensuring the quality and reliability of this important research tool. The provided diagrams of the experimental workflow and its role in inhibiting key enzyme pathways offer a visual framework for its application and analysis. For researchers in drug development and other scientific fields, a thorough characterization of this deuterated compound is a prerequisite for generating accurate and reproducible data.

References

Cyclopropane-1,1-dicarboxylic acid-d4 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated analog of Cyclopropane-1,1-dicarboxylic acid. This document consolidates key chemical identifiers, available experimental data, and potential applications, particularly within the realms of pharmaceutical research and development.

Core Chemical Data

This compound is a stable isotope-labeled compound valuable as a tracer and an internal standard in various analytical methodologies.[1][2] The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, facilitating its use in quantitative analyses.

A comprehensive summary of the chemical identifiers for both the deuterated and non-deuterated forms of Cyclopropane-1,1-dicarboxylic acid is presented in the table below for clear comparison.

IdentifierThis compoundCyclopropane-1,1-dicarboxylic acid
CAS Number 136503-99-6[3]598-10-7[4][5][6][7][8]
Molecular Formula C₅H₂D₄O₄C₅H₆O₄[4][5]
Molecular Weight 134.12[1][3]130.10[4][8]
IUPAC Name Cyclopropane-1,1-dicarboxylic acid-2,2,3,3-d4Cyclopropane-1,1-dicarboxylic acid[5]
Synonyms 1,1-Cyclopropane-2,2,3,3-d4-dicarboxylic Acid[3]1,1-Cyclopropanedicarboxylic Acid[8]
InChI Key FDKLLWKMYAMLIF-UHFFFAOYSA-NFDKLLWKMYAMLIF-UHFFFAOYSA-N[5]
SMILES OC(=O)C1(C([2H])([2H])C1([2H])[2H])C(O)=OOC(=O)C1(CC1)C(=O)O[5]
PubChem CID Not available69017[6]
EC Number Not available209-917-2
Melting Point Not available134-136 °C
Appearance Not availableOff-white to white crystalline powder[6]
Isotopic Enrichment 99 atom % D[3]Not applicable

Experimental Protocols and Synthesis

A plausible synthetic route for the deuterated analog would involve the use of 1,2-dibromoethane-d4 (B144223) as a starting material in a similar reaction sequence.

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Diethyl malonate Diethyl malonate Alkylation & Saponification Alkylation & Saponification Diethyl malonate->Alkylation & Saponification 1,2-dibromoethane-d4 1,2-dibromoethane-d4 1,2-dibromoethane-d4->Alkylation & Saponification Sodium Hydroxide (50% aq.) Sodium Hydroxide (50% aq.) Sodium Hydroxide (50% aq.)->Alkylation & Saponification Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Alkylation & Saponification Acidification (HCl) Acidification (HCl) Alkylation & Saponification->Acidification (HCl) Extraction (Ether) Extraction (Ether) Acidification (HCl)->Extraction (Ether) Drying & Evaporation Drying & Evaporation Extraction (Ether)->Drying & Evaporation Crystallization Crystallization Drying & Evaporation->Crystallization This compound This compound Crystallization->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its utility as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2] The incorporation of stable heavy isotopes into drug molecules is a common strategy used as a tracer for quantitation during the drug development process.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs.[1]

The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][10] It is a key building block for creating complex molecules with unique structural and conformational properties.[6][10] Its applications extend to peptide modification to enhance metabolic stability and receptor binding affinity, as well as in chiral chemistry as a precursor for synthesizing chiral ligands and catalysts.[10]

Furthermore, analogs of Cyclopropane-1,1-dicarboxylic acid have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, indicating potential applications in herbicide development.[11]

Logical Relationship of Applications:

G This compound This compound Drug Development Drug Development This compound->Drug Development Tracer Studies Analytical Chemistry Analytical Chemistry This compound->Analytical Chemistry Internal Standard Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid->Drug Development API Synthesis Agrochemical Research Agrochemical Research Cyclopropane-1,1-dicarboxylic acid->Agrochemical Research Herbicide Analogs Organic Synthesis Organic Synthesis Cyclopropane-1,1-dicarboxylic acid->Organic Synthesis Building Block Organic Synthesis->Drug Development Organic Synthesis->Agrochemical Research

Caption: Interrelationship of Cyclopropane-1,1-dicarboxylic acid and its deuterated analog in various research fields.

References

The Cyclopropane Ring: A Small Scaffold with a Big Impact on Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, the smallest of the cycloalkanes, has emerged as a powerful and versatile tool in modern drug discovery. Its unique stereoelectronic properties and rigid, three-dimensional structure offer medicinal chemists a valuable scaffold to address numerous challenges encountered during lead optimization. This technical guide provides a comprehensive overview of the role of cyclopropane rings in drug design, detailing their impact on pharmacological properties, metabolic stability, and target engagement. It further provides detailed experimental protocols and visual representations of key concepts to aid researchers in the practical application of this important structural motif.

Physicochemical Properties and Their Implications in Drug Design

The distinct characteristics of the cyclopropane ring stem from its significant ring strain, estimated to be around 27.5 kcal/mol. This strain results in unique bonding, with increased p-character in the C-C bonds, making them shorter and stronger than typical alkane bonds. Consequently, the C-H bonds also exhibit more s-character, rendering them shorter and more robust. These fundamental properties give rise to several key features that are strategically exploited in drug design:

  • Conformational Rigidity: The planar and rigid nature of the cyclopropane ring restricts the conformational freedom of molecules. This pre-organization of a ligand into its bioactive conformation can lead to a more favorable entropic contribution to binding affinity, thus enhancing potency.[1]

  • Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, solubility, and pKa. As a bioisostere for other common functional groups, it can fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Precise Vectorial Orientation: The well-defined geometry of the cyclopropane ring allows for the precise positioning of substituents in three-dimensional space, enabling optimal interactions with target proteins.

Strategic Applications of Cyclopropane Rings in Drug Discovery

The incorporation of a cyclopropane ring is a widely used strategy to enhance the therapeutic potential of drug candidates. Its application spans various therapeutic areas, including antiviral, anticancer, and cardiovascular diseases.

Bioisosterism: A Key Strategy

The cyclopropane ring serves as an effective bioisostere for several common functional groups, offering a means to improve drug-like properties while maintaining or enhancing biological activity.

  • Alkene Isostere: Replacing a double bond with a cyclopropane ring can improve metabolic stability by removing a potential site of epoxidation or other metabolic transformations, while maintaining a similar spatial arrangement of substituents.

  • Gem-Dimethyl Group Isostere: The cyclopropane ring can mimic the steric bulk of a gem-dimethyl group, often with improved metabolic stability and without the potential for steric hindrance issues in certain binding pockets.[3][4]

  • Phenyl Ring Isostere: In some contexts, a cyclopropane ring can act as a non-aromatic bioisostere for a phenyl ring, reducing the potential for aromatic-related toxicity and improving physicochemical properties like solubility.[5][6]

Enhancing Potency and Selectivity

The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to a significant increase in binding affinity and, consequently, potency. By presenting substituents in a more defined orientation, it can also enhance selectivity for the target protein over off-targets, thereby reducing the potential for side effects.

Improving Metabolic Stability and Pharmacokinetics

One of the most significant advantages of incorporating a cyclopropane ring is the enhancement of metabolic stability. The increased strength of the C-H bonds makes them less prone to enzymatic oxidation. This often translates to a longer plasma half-life, reduced clearance, and improved oral bioavailability. However, it is important to note that cyclopropylamines can sometimes undergo metabolic activation to form reactive intermediates.[7]

Quantitative Impact of Cyclopropane Incorporation: SAR Tables

The following tables summarize quantitative data from various studies, illustrating the impact of incorporating a cyclopropane ring on key drug properties.

Table 1: Impact on Potency (HCV NS3/4A Protease Inhibitors)
Compound Structure Modification IC50 (nM) [8][9]
Analogue 1(Structure without cyclopropane)-150
Analogue 2 (with cyclopropane)(Structure with cyclopropane)Introduction of cyclopropane8
Table 2: Impact on Metabolic Stability
Compound Structure Modification Microsomal Half-life (t½, min) [2][10]
Parent Compound(Structure with ethyl group)-15
Cyclopropyl (B3062369) Analogue(Structure with cyclopropyl group)Ethyl to Cyclopropyl> 60
Table 3: Bioisosteric Replacement of a Phenyl Ring
Compound Structure Modification Aqueous Solubility (µg/mL) [5]
Phenyl Analogue(Structure with phenyl ring)-10
Bicyclopentane (BCP) Analogue(Structure with BCP as phenyl isostere)Phenyl to BCP870

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclopropane-containing compounds.

Synthesis: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.

Materials:

Procedure:

  • To a stirred suspension of zinc-copper couple (1.5 eq) in anhydrous diethyl ether (10 mL per mmol of alkene) under a nitrogen atmosphere, add diiodomethane (1.2 eq) dropwise.

  • The mixture is typically heated to reflux for 30-60 minutes to activate the zinc and form the organozinc intermediate.

  • Cool the reaction mixture to room temperature and add the alkene (1.0 eq) dissolved in anhydrous diethyl ether.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Biological Assay: In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes.[11][12][13][14][15]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL protein)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) containing an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding the following to a 96-well plate: phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Biological Assay: HCV NS3/4A Protease Inhibition Assay

This fluorescence resonance energy transfer (FRET)-based assay is used to determine the inhibitory activity of compounds against the HCV NS3/4A protease.[11]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • Test compounds (in DMSO)

  • Black 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer, test compound at various concentrations, and NS3/4A protease to the wells of a black microplate.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate.

  • Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorescence plate reader (excitation and emission wavelengths depend on the FRET pair).

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by cyclopropane-containing drugs and the logical workflow of incorporating this moiety in drug design.

hcv_replication HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS3_4A NS3/4A Protease Polyprotein->NS3_4A Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage by Host & Viral Proteases Non_Structural_Proteins Non-Structural Proteins (NS5A, NS5B, etc.) Polyprotein->Non_Structural_Proteins Cleavage by NS3/4A Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Non_Structural_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA New_HCV_RNA->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions Boceprevir Boceprevir/ Grazoprevir/ Voxilaprevir Boceprevir->NS3_4A Inhibition

Caption: Inhibition of HCV replication by cyclopropane-containing NS3/4A protease inhibitors.[10][16][17][18][19]

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cyclopropane_Inhibitor Cyclopropane-containing PI3K Inhibitor Cyclopropane_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a cyclopropane-containing inhibitor.[7][8][20][21][22]

lead_optimization_workflow Start Lead Compound with Metabolic Liability or Suboptimal Potency Hypothesis Hypothesis: Introduce Cyclopropane as Bioisostere (e.g., for gem-dimethyl or alkene) Start->Hypothesis Synthesis Synthesize Cyclopropyl Analogue Hypothesis->Synthesis In_Vitro_Testing In Vitro Testing: - Potency Assay - Selectivity Panel - Microsomal Stability Assay Synthesis->In_Vitro_Testing Data_Analysis Analyze Data: Compare with Parent Compound In_Vitro_Testing->Data_Analysis Decision Improved Profile? Data_Analysis->Decision Advance Advance to In Vivo Studies Decision->Advance Yes Redesign Redesign/ Further Optimization Decision->Redesign No Redesign->Hypothesis

Caption: A typical lead optimization workflow involving the introduction of a cyclopropane ring.[9][17][18][23][24]

logical_relationships cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects Rigidity Conformational Rigidity Potency Increased Potency Rigidity->Potency Pre-organizes bioactive conformation Selectivity Enhanced Selectivity Rigidity->Selectivity Reduces off-target conformations Strain Ring Strain Bond_Strength Strong C-H Bonds Metabolic_Stability Improved Metabolic Stability Bond_Strength->Metabolic_Stability Resists CYP-mediated oxidation Stereoelectronics Unique Stereoelectronics Stereoelectronics->Potency Optimizes target interactions PK_Profile Favorable PK Profile Metabolic_Stability->PK_Profile Increases half-life, reduces clearance

Caption: Logical relationships between the properties of the cyclopropane ring and its effects in drug design.

Conclusion

The cyclopropane ring is a testament to the power of small structural modifications in achieving significant improvements in drug candidates. Its unique combination of rigidity, metabolic stability, and stereoelectronic properties provides medicinal chemists with a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for the introduction of cyclopropane rings continue to evolve, we can expect to see an even greater application of this remarkable scaffold in the design of future therapeutics. This guide has provided a comprehensive overview of the core principles, practical applications, and experimental considerations for leveraging the cyclopropane ring in drug discovery, empowering researchers to harness its full potential in their quest for novel and effective medicines.

References

A Technical Guide to the Preliminary Investigation of Cyclopropane-1,1-dicarboxylic acid-d4 Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclopropane-1,1-dicarboxylic acid-d4 (CPD-d4) is the deuterium-labeled form of Cyclopropane-1,1-dicarboxylic acid, a compound recognized for its metabolic stability and use as a structural motif in medicinal chemistry.[1][2] The incorporation of stable isotopes like deuterium (B1214612) (d) allows for its use as a tracer in metabolic studies, enabling precise quantification and pathway analysis during drug development.[3] This guide outlines a preliminary framework for investigating the metabolic fate and potential cellular effects of CPD-d4. It provides hypothetical metabolic pathways, detailed experimental protocols for stable isotope tracing using liquid chromatography-mass spectrometry (LC-MS), and templates for data presentation.

Introduction to this compound

This compound is a synthetic compound where four hydrogen atoms on the cyclopropane (B1198618) ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for metabolic research. Stable isotope tracing is a powerful technique used to follow a substrate through downstream biochemical reactions, providing a dynamic view of cellular metabolism that is not achievable by measuring static metabolite levels alone.[4][5] The cyclopropyl (B3062369) group is known for its rigidity and resistance to metabolic degradation, which can enhance the in vivo half-life of drug candidates.[2] However, the dicarboxylic acid moiety suggests that the molecule may interact with fatty acid and dicarboxylic acid metabolic pathways, such as β-oxidation.[6][7]

The unlabeled parent compound is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway of plants.[8][9] This document outlines a strategy to investigate the metabolic processing of CPD-d4 in a mammalian cell context, focusing on its potential entry into and degradation via mitochondrial and peroxisomal pathways.

Hypothesized Metabolic Pathways

Given its structure as a dicarboxylic acid, CPD-d4 may be recognized by cellular machinery that processes endogenous dicarboxylic acids. These are typically metabolized through peroxisomal β-oxidation.[10] The cyclopropane ring's stability presents a unique metabolic challenge. Two primary hypothetical fates are considered:

  • Direct Excretion: Due to its metabolic stability, a significant portion of CPD-d4 may remain unmetabolized and be cleared from the system.

  • Chain Shortening via β-oxidation: The dicarboxylic acid structure may be a substrate for acyl-CoA synthetases, allowing it to enter the β-oxidation pathway. This would lead to the generation of chain-shortened, deuterium-labeled dicarboxylic acids and potentially labeled acetyl-CoA or succinyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle.[11]

The following sections detail the experimental protocols required to trace the deuterium label and elucidate the compound's metabolic fate.

Experimental Protocols

A stable isotope tracing experiment is the most direct method to investigate the metabolic effects of CPD-d4.[12] This involves introducing the labeled compound into a biological system and using mass spectrometry to track the incorporation of the deuterium label into downstream metabolites.

This protocol outlines the procedure for administering CPD-d4 to cultured cells.

  • Materials:

    • Adherent mammalian cell line (e.g., HEK293, HepG2)

    • Standard cell culture medium and supplements

    • This compound (CPD-d4)

    • Phosphate-buffered saline (PBS), ice-cold

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO₂).

    • Preparation of Labeling Medium: Prepare fresh culture medium containing a defined concentration of CPD-d4 (e.g., 100 µM).

    • Dosing: Once cells reach the desired confluency, aspirate the standard medium, wash once with PBS, and replace it with the CPD-d4 labeling medium.

    • Incubation: Return the plates to the incubator for a defined period (e.g., a time course of 0, 2, 6, 12, and 24 hours) to allow for cellular uptake and metabolism of the tracer.

This protocol details the rapid harvesting of metabolites while preserving their metabolic state.

  • Materials:

    • Labeled cells from Protocol 3.1

    • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[13]

    • Cell scraper

    • Microcentrifuge tubes, pre-chilled

    • Centrifuge (capable of 16,000 x g at 4°C)

  • Procedure:

    • Quenching: At the designated time point, remove the culture plate from the incubator and place it on ice. Rapidly aspirate the labeling medium.

    • Washing: Wash the cell monolayer once with ice-cold PBS to remove extracellular tracer.

    • Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench enzymatic activity and extract metabolites.[13]

    • Harvesting: Scrape the cells in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.

    • Pelleting Debris: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[13]

    • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

    • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store dried samples at -80°C until analysis.

This protocol describes the analytical method for detecting and quantifying deuterium-labeled metabolites.

  • Materials:

    • Dried metabolite extracts from Protocol 3.2

    • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

    • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

    • Hydrophilic Interaction Liquid Chromatography (HILIC) column

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[5]

  • Procedure:

    • Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of a 50:50 mixture of acetonitrile and water.

    • Chromatographic Separation: Inject the reconstituted samples into an LC system equipped with a HILIC column to separate polar metabolites.

    • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer operating in full scan mode.[14] The instrument should be set to scan a mass range appropriate for the expected metabolites (e.g., m/z 70-1000).

    • Data Acquisition: Acquire data to detect the mass-to-charge ratio (m/z) and abundance of ions. The high resolution allows for the differentiation of isotopologues (M+0, M+1, M+2, etc.) based on the incorporation of deuterium atoms.[5]

    • Data Processing: Use specialized software (e.g., X13CMS, geoRge) to process the raw data.[15] The software should extract ion chromatograms, identify metabolite features, and quantify the fractional enrichment of deuterium in CPD-d4 and its downstream products.

Data Presentation

Quantitative data from isotope tracing experiments should be organized to clearly show the metabolic fate of the tracer over time.

Table 1: Fractional Enrichment of CPD-d4 and Hypothesized Metabolites This table presents the percentage of the metabolite pool that contains the deuterium label at different time points.

| Metabolite | M+4 Fractional Enrichment (%) at Time (hours) | | :--- | :---: | :---: | :---: | :---: | | | 0h | 2h | 6h | 24h | | Cyclopropane-1,1-dicarboxylic acid (CPD) | 0.0 | 95.2 | 96.1 | 95.8 | | Succinyl-CoA | 0.0 | 1.5 | 5.3 | 12.7 | | Citrate | 0.0 | 0.8 | 3.1 | 8.9 | | Malate | 0.0 | 0.9 | 3.5 | 9.2 | | Glutamate | 0.0 | 0.4 | 1.8 | 5.6 |

Table 2: Relative Abundance of Intracellular CPD-d4 This table shows the change in the total amount of intracellular labeled CPD over time, which can indicate its rate of consumption or clearance.

Time Point (hours)Relative Peak Area of CPD-d4 (M+4)
0h 0
2h 1.00E+07
6h 9.50E+06
24h 7.80E+06

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and metabolic pathways. The following are generated using the DOT language for Graphviz.

G cluster_prep Phase 1: Cell Culture & Dosing cluster_harvest Phase 2: Metabolite Extraction cluster_analysis Phase 3: LC-MS Analysis & Data Processing seeding Seed Adherent Cells culture Incubate to 80% Confluency seeding->culture dosing Dose with CPD-d4 Labeling Medium culture->dosing quench Quench Metabolism (Ice-cold 80% Methanol) dosing->quench extract Scrape & Collect Lysate quench->extract pellet Centrifuge to Pellet Debris extract->pellet dry Dry Supernatant pellet->dry reconstitute Reconstitute Extract dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject process Process Raw Data inject->process quantify Quantify Isotope Enrichment process->quantify

Caption: Experimental workflow for CPD-d4 stable isotope tracing.

G CPD CPD-d4 (Extracellular) CPD_intra CPD-d4 (Intracellular) CPD->CPD_intra Uptake BetaOx Peroxisomal β-oxidation CPD_intra->BetaOx SuccinylCoA Succinyl-CoA-d(n) BetaOx->SuccinylCoA Chain Shortening TCA TCA Cycle SuccinylCoA->TCA Citrate Citrate-d(n) TCA->Citrate Malate Malate-d(n) TCA->Malate Glutamate Glutamate-d(n) TCA->Glutamate via α-KG

Caption: Hypothesized metabolic pathway for CPD-d4.

References

A Comprehensive Technical Review of Cyclopropane-1,1-dicarboxylic Acid and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid and its analogs represent a versatile class of compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The inherent conformational rigidity and unique electronic properties of the cyclopropane (B1198618) ring impart valuable characteristics to molecules, often leading to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of cyclopropane-1,1-dicarboxylic acid and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Synthesis of Cyclopropane-1,1-dicarboxylic Acid and Its Derivatives

The synthesis of cyclopropane-1,1-dicarboxylic acid is most commonly achieved through the reaction of a malonic ester with a 1,2-dihaloethane followed by hydrolysis. Various modifications to this general approach have been developed to improve yields and simplify the procedure.

One common method involves the use of a phase-transfer catalyst, which facilitates the reaction between the dialkyl malonate and 1,2-dihaloethane in a biphasic system.[3] Another approach utilizes an alcoholate as a condensation agent, which can achieve high yields without the production of waste gas.

The parent dicarboxylic acid can be further modified to produce a diverse range of derivatives, including amides, esters, and heterocyclic compounds, each with the potential for unique biological activities.[4][5]

Table 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid and Selected Derivatives with Reported Yields

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
Diethyl malonate, 1,2-dibromoethane (B42909)50% aq. NaOH, triethylbenzylammonium chloride, 25°C, 2hCyclopropane-1,1-dicarboxylic acid66-73
Dimethyl malonate, 1,2-dichloroethaneSodium methylate in methanol, DMF, 110°C, 8hDimethyl cyclopropane-1,1-dicarboxylate~90 (of theory)
Substituted 2-phenyl acetonitrile, 1,2-dibromoethaneNaOH, water, 60°CSubstituted 1-phenylcyclopropane carboxylic acidGood
Ethyl cyanoacetate, 1,2-dibromoethanePhase-transfer catalysis1-Cyanocyclopropanecarboxylic acid86[3]
Ethyl acetoacetate, 1,2-dibromoethanePhase-transfer catalysis1-Acetylcyclopropanecarboxylic acid69[3]

Biological Activities and Therapeutic Potential

Derivatives of cyclopropane-1,1-dicarboxylic acid have demonstrated a broad spectrum of biological activities, including enzyme inhibition and receptor modulation. These activities have positioned them as promising candidates for the development of new therapeutic agents and agrochemicals.[6][7]

Enzyme Inhibition

Ketol-Acid Reductoisomerase (KARI) Inhibition: Cyclopropane-1,1-dicarboxylate has been identified as a potent inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[8] This makes it a promising lead for the development of novel herbicides.[8]

1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase Inhibition: Cyclopropane-1,1-dicarboxylic acid also inhibits ACC oxidase, an enzyme involved in the biosynthesis of the plant hormone ethylene. This property could be exploited to control fruit ripening and other ethylene-dependent processes in agriculture.

Table 2: Enzyme Inhibition Data for Cyclopropane-1,1-dicarboxylic Acid and its Derivatives

CompoundTarget EnzymeOrganismInhibition Data (Ki, IC50)Reference
Cyclopropane-1,1-dicarboxylateKetol-acid reductoisomerase (KARI)RiceKi = 90 nM
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideKetol-acid reductoisomerase (KARI)BentgrassModerate herbicidal activity
Cyclopropane-1,1-dicarboxylic acidACC OxidaseAppleInhibitory effect observed
MMV553002 (hydrolyzed product: 3-(methylsulfonyl)-2-oxopropanic acid)Ketol-acid reductoisomerase (KARI)Mycobacterium tuberculosisKi < 200 nM[2]
Glutamate (B1630785) Receptor Antagonism

Certain derivatives of cyclopropane-1,1-dicarboxylic acid have been shown to act as antagonists of metabotropic glutamate receptors (mGluRs), particularly the group II receptors (mGluR2 and mGluR3). These receptors are implicated in a variety of neurological and psychiatric disorders, making their antagonists potential therapeutic agents for conditions such as anxiety, depression, and schizophrenia.

Table 3: In Vitro Pharmacological Profile of a Bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivative (a cyclopropane-containing analog)

ReceptorBinding Affinity (Ki, nM)Antagonist Activity (IC50, nM)
mGluR22.38 ± 0.4020.0 ± 3.67
mGluR34.46 ± 0.3124.0 ± 3.54
mGluR7664 ± 106-
mGluR1-93300 ± 14600
mGluR5-117000 ± 38600
Antimicrobial and Other Activities

Recent studies have explored the antimicrobial properties of cyclopropane-1,1-dicarboxamides, with some derivatives showing moderate activity against various bacterial and fungal strains.[4] The rigid cyclopropane scaffold is thought to contribute to enhanced binding at microbial targets.[4] Additionally, the incorporation of a cyclopropyl (B3062369) group into drug candidates has been shown to improve pharmacokinetic properties such as metabolic stability and oral bioavailability.[1][9]

Table 4: Antimicrobial Activity of Selected Cyclopropane-1,1-dicarboxamide Derivatives

CompoundTarget OrganismActivity (MIC80, μg/mL)Reference
F8, F24, F42Candida albicans16[4]
Various derivativesStaphylococcus aureus, Escherichia coliModerate activity[4]

Experimental Protocols

Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Procedure: This method utilizes a phase-transfer catalyst for the one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid.[3]

  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours. The temperature may rise to approximately 65°C.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over MgSO4, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene (B151609) and filter to obtain 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals.[3]

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

Principle: The activity of KARI is monitored by measuring the conversion of NADPH to NADP+ at 340 nm using a suitable substrate. The inhibitory effect of a compound is determined by measuring the decrease in the rate of this reaction.

Protocol: [10]

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing 100 mM Tris-HCl pH 8.0, 4 mM MgCl2, and 0.2 mM NADPH.

  • Inhibitor Addition: Add the cyclopropane-1,1-dicarboxylic acid derivative to be tested at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of KARI enzyme.

  • Substrate Addition: After a short pre-incubation with the inhibitor, add the substrate (e.g., 2-acetolactate (B3167203) or 3-hydroxypyruvate) to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Michaelis-Menten equation and its graphical representations (e.g., Lineweaver-Burk plot).[10]

NMDA Receptor Binding Assay

Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand that binds to a specific site on the receptor.

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue, which is a rich source of NMDA receptors.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known non-radiolabeled NMDA receptor ligand.

    • Test Compound: Radioligand, membrane preparation, and serial dilutions of the cyclopropane-1,1-dicarboxylic acid derivative.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

As antagonists of group II metabotropic glutamate receptors (mGluR2/3), cyclopropane-1,1-dicarboxylic acid derivatives can modulate crucial neuronal signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. By blocking these receptors, the cyclopropane derivatives can prevent this inhibitory effect, thereby influencing synaptic transmission and neuronal excitability.[11][12]

mGluR2_3_Signaling_Pathway Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates CPD_Antagonist Cyclopropane Derivative (Antagonist) CPD_Antagonist->mGluR2_3 Blocks G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Antagonism of mGluR2/3 by Cyclopropane Derivatives.

Conclusion

Cyclopropane-1,1-dicarboxylic acid and its derivatives have proven to be a rich source of biologically active compounds with significant potential in both medicine and agriculture. Their synthesis is well-established, and the versatility of the core structure allows for the generation of diverse chemical libraries. The demonstrated activities as potent enzyme inhibitors and selective glutamate receptor antagonists highlight their promise as leads for the development of novel herbicides, plant growth regulators, and therapeutics for neurological and psychiatric disorders. The favorable pharmacokinetic properties often associated with the cyclopropane moiety further enhance their drug-like potential. Future research in this area will likely focus on the optimization of lead compounds to improve potency and selectivity, as well as on the further elucidation of their mechanisms of action and in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for Cyclopropane-1,1-dicarboxylic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. Cyclopropane-1,1-dicarboxylic acid-d4, the deuterated analogue of cyclopropane-1,1-dicarboxylic acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other related small molecule carboxylic acids. Its utility is especially pronounced in liquid chromatography-mass spectrometry (LC-MS) based methods, where it co-elutes with the analyte of interest and compensates for variations in sample preparation, injection volume, and matrix effects.[1] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in research, clinical, and drug development settings.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This approach effectively corrects for analyte loss during sample processing and fluctuations in instrument performance.

Application: Quantification of Cyclopropane-1,1-dicarboxylic acid in Biological Matrices

This protocol outlines a method for the quantification of cyclopropane-1,1-dicarboxylic acid (CDA) in human plasma using this compound as an internal standard, coupled with LC-MS/MS analysis.

Experimental Workflow

Experimental Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Cyclopropane-1,1- dicarboxylic acid-d4 (Internal Standard) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with ice-cold acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization (Optional) (e.g., with 3-Nitrophenylhydrazine) Supernatant_Transfer->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Materials and Reagents
  • Cyclopropane-1,1-dicarboxylic acid (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (or other biological matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride (Optional, for derivatization)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Optional, for derivatization)

  • Pyridine (Optional, for derivatization)

Protocol

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclopropane-1,1-dicarboxylic acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions (Calibration Standards): Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards at concentrations ranging from 0.1 ng/mL to 10 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

3. Derivatization (Optional, to enhance sensitivity)

For low-level quantification, derivatization can improve chromatographic retention and ionization efficiency.[2]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a solution containing 3-NPH, EDC, and pyridine.

  • Incubate the mixture at 60°C for 30 minutes.[1]

  • After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.[1]

  • Vortex and transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 1: Representative LC Gradient and MS Parameters

ParameterValue
LC Gradient
Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
MS Parameters
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Analyte (CDA)Precursor Ion (m/z) -> Product Ion (m/z)
To be optimized empirically
Internal Standard (CDA-d4)Precursor Ion (m/z) -> Product Ion (m/z)
To be optimized empirically

Note: MRM transitions must be optimized by infusing pure standards of the analyte and internal standard. For CDA, the protonated molecule [M+H]+ is typically selected as the parent ion, and a characteristic fragment ion (e.g., [M+H-H2O]+) is selected as the product ion.[3]

Quantitative Data Summary

The following tables provide representative quantitative data for methods analyzing small dicarboxylic acids using internal standards.

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity Range0.1 ng/mL - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL
Accuracy (% Recovery)90% - 110%
Precision (%RSD)< 15%

Data is representative and may vary based on the specific analyte, matrix, and instrumentation.

Table 3: Reported Limits of Detection for Related Analytes

AnalyteLimit of Detection (LOD)Reference
1-aminocyclopropane-1-carboxylic acid (ACC)0.8 - 20 pmol[4][5]
Cyclopropane-1,1-dicarboxylic acid (CDA)4 - 150 pmol[3][5]

Signaling Pathway Context: Inhibition of Ethylene (B1197577) Biosynthesis

Cyclopropane-1,1-dicarboxylic acid (CDA) is an inhibitor of ACC oxidase, a key enzyme in the ethylene biosynthesis pathway in plants. The quantification of CDA in plant tissues is crucial for studying its inhibitory effects.

Ethylene Biosynthesis Inhibition SAM S-Adenosyl methionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene CDA Cyclopropane-1,1- dicarboxylic acid (CDA) CDA->Inhibition Inhibition->ACC_Oxidase

Caption: Inhibition of ACC Oxidase by CDA in the Ethylene Biosynthesis Pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of its non-labeled counterpart and potentially other related dicarboxylic acids. The detailed protocol and representative data presented herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their analytical workflows. The principles of isotope dilution, coupled with the high sensitivity and selectivity of LC-MS/MS, ensure high-quality quantitative results essential for a wide range of applications.

References

Application Note: Quantitative Analysis of Cyclopropane-1,1-dicarboxylic acid-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropane-1,1-dicarboxylic acid is a dicarboxylic acid that acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase.[1][2] Its deuterated isotopologue, Cyclopropane-1,1-dicarboxylic acid-d4, serves as an excellent internal standard for quantitative mass spectrometric analysis, enabling accurate determination in various matrices. Stable isotope-labeled compounds are widely used as tracers and internal standards in quantitative analysis by NMR, GC-MS, or LC-MS to improve the accuracy and precision of pharmacokinetic and metabolic studies.[3][4] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is based on established principles of ion-pair reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Cyclopropane-1,1-dicarboxylic acid.

Materials and Reagents
  • Cyclopropane-1,1-dicarboxylic acid (Analyte)

  • This compound (Internal Standard)[4]

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Nonafluoropentanoic acid (NFPA)

  • Formic acid (FA)

  • Acetonitrile (ACN, LC-MS grade)

  • Microcentrifuge tubes

  • HPLC vials

Sample Preparation
  • Standard Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Cyclopropane-1,1-dicarboxylic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking: Spike all calibration standards and unknown samples with the internal standard (this compound) to a final concentration of 100 ng/mL.

  • Sample Extraction (from a biological matrix, e.g., plant tissue):

    • Homogenize 100 mg of the sample in 1 mL of an extraction solvent (e.g., methanol:isopropanol:acetic acid, 20:79:1 v/v/v).

    • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an HPLC vial for analysis.

Liquid Chromatography (LC) Method
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Nonafluoropentanoic acid.

  • Mobile Phase B: Acetonitrile with 0.1% Nonafluoropentanoic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cyclopropane-1,1-dicarboxylic acid: Precursor ion [M+H]+ → Product ion [M+H-H2O]+.[5][6]

    • This compound: The precursor and product ions will be shifted by +4 Da compared to the unlabeled analyte.

  • Key MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimized for each transition (typically 10-20 eV).

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Cyclopropane-1,1-dicarboxylic acid using its deuterated internal standard.

ParameterCyclopropane-1,1-dicarboxylic acidThis compound
Precursor Ion (m/z)131.0135.0
Product Ion (m/z)113.0117.0
Retention Time (min)~ 3.5~ 3.5
Linearity Range1 - 1000 ng/mLN/A
> 0.995N/A
Limit of Detection (LOD)4 pmol[2]N/A
Limit of Quantitation (LOQ)10 pmolN/A

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_is Spike with Cyclopropane-1,1- dicarboxylic acid-d4 (Internal Standard) prep_standards->spike_is prep_sample Prepare Unknown Samples prep_sample->spike_is lc_separation Reversed-Phase Ion-Pair Chromatography spike_is->lc_separation ms_detection ESI+ Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Cyclopropane-1,1-dicarboxylic acid.

References

Application Note and Protocols: Quantitative Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly within complex biological matrices, achieving the highest degree of accuracy and precision is paramount.[1] Isotope Dilution Mass Spectrometry (IDMS) utilizing deuterated internal standards has become the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Deuterated internal standards are stable isotope-labeled (SIL) analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][4] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[3][5]

The core principle lies in the addition of a known amount of the deuterated standard to the sample at an early stage of preparation.[6] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same processing variations, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[1][4][5] By measuring the ratio of the native analyte to the deuterated internal standard, accurate and precise quantification can be achieved.[2] This application note provides detailed protocols and data for the quantitative analysis of target analytes in biological matrices using deuterated internal standards.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a form of IDMS. The fundamental principle is to add a known, constant amount of the deuterated internal standard (IS) to all calibration standards, quality control (QC) samples, and unknown samples.[7] The calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.[7] Any variations during the analytical process will affect both the analyte and the internal standard proportionally, thus the ratio of their signals remains constant, leading to accurate quantification.[3]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages:

  • Correction for Matrix Effects: One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where co-eluting endogenous components can cause ion suppression or enhancement of the analyte signal.[1] Deuterated internal standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively normalizing these variations.[1][8]

  • Compensation for Sample Preparation Variability: Losses of the analyte during sample extraction, cleanup, or injection will be mirrored by the deuterated standard, ensuring that the analyte-to-internal standard ratio remains constant.[3]

  • Improved Accuracy and Precision: By correcting for both matrix effects and sample preparation variability, deuterated internal standards significantly improve the accuracy and precision of quantitative assays.[1][8]

  • Correction for Instrument Variability: Fluctuations in injection volume and instrument response are effectively normalized by the consistent ratio of the analyte to the internal standard.[3]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures.[8] Below are detailed methodologies for key aspects of their use.

Materials and Reagents
  • Analyte Reference Standard: High purity standard of the analyte of interest.

  • Deuterated Internal Standard: High isotopic purity deuterated analogue of the analyte.[4]

  • Blank Biological Matrix: The same biological matrix (e.g., plasma, whole blood, serum) as the samples, confirmed to be free of the analyte.[2]

  • HPLC-grade Solvents: Methanol, acetonitrile (B52724), water.[2]

  • Mobile Phase Modifier: Formic acid or other appropriate modifier.[2]

  • Reagents for Sample Preparation: (e.g., Zinc sulfate (B86663) solution, hexane, ethyl acetate, derivatization agents as needed).[6][9]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporation System

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.[2]

  • Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[2]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration. This solution will be added to all calibration standards, QC samples, and unknown samples.[2]

Sample Preparation

A critical step is to add the internal standard to the samples as early as possible in the workflow to account for variability throughout the entire process.[1][10]

Protocol 1: Protein Precipitation (for Plasma or Whole Blood) [2][6]

  • Aliquoting and Spiking: To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.[2]

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing.[2]

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[2] For whole blood, a mixture of zinc sulfate and organic solvents can also be used.[9]

  • Vortexing: Vigorously vortex each tube for 30 seconds.[2]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Supported Liquid Extraction (SLE) (for Serum) [6]

  • Spiking: To 100 µL of serum, add the deuterated internal standard solution.

  • Loading: Load the sample onto an SLE column.

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., hexane/ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18) is commonly used.[2]

    • Mobile Phase: A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.[6]

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[1]

    • Injection Volume: 10-20 µL.[1]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.[6]

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[2][7]

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[2]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.[2][7]

  • Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[3]

Data Presentation

The use of deuterated internal standards is a cornerstone of robust bioanalytical method validation.[6] The following tables summarize typical quantitative data from validated LC-MS/MS methods.

Table 1: Quantitative Performance Data for Immunosuppressants in Whole Blood

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (%CV)
Cyclosporin A 25 - 1500 25 95.2 - 104.5 < 7.8
Tacrolimus 1 - 100 1 96.1 - 103.2 < 8.5
Sirolimus 1 - 100 1 97.3 - 102.8 < 6.9

| Everolimus | 1 - 100 | 1 | 98.0 - 104.1 | < 7.2 |

Table 2: Quantitative Performance Data for Vitamin D Metabolites in Serum

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (%CV)
25-hydroxyvitamin D3 2.5 - 200 2.5 94.8 - 105.3 < 9.1
25-hydroxyvitamin D2 2.5 - 200 2.5 95.5 - 104.7 < 8.8

| 1,25-dihydroxyvitamin D3 | 10 - 1000 (pg/mL) | 10 (pg/mL) | 93.9 - 106.1 | < 10.2 |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration (Analyte & IS) Detection->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis.

G cluster_analyte Analyte cluster_is Deuterated Internal Standard A_prep Sample Prep Variability A_signal Analyte Signal A_prep->A_signal A_matrix Matrix Effects A_matrix->A_signal A_inst Instrument Variability A_inst->A_signal Result Accurate Quantification (Ratio of Signals) A_signal->Result IS_prep Sample Prep Variability IS_signal IS Signal IS_prep->IS_signal IS_matrix Matrix Effects IS_matrix->IS_signal IS_inst Instrument Variability IS_inst->IS_signal IS_signal->Result

Caption: Correction of variability with a deuterated standard.

References

Application Notes and Protocols for Cyclopropane-1,1-dicarboxylic acid-d4 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cyclopropane-1,1-dicarboxylic acid-d4 as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Quantitative Analysis of Cyclopropane-1,1-dicarboxylic Acid in Human Plasma

Cyclopropane-1,1-dicarboxylic acid is a dicarboxylic acid that may serve as a biomarker in various metabolic studies. Accurate quantification of this and other dicarboxylic acids in biological fluids is essential for understanding their role in health and disease, including metabolic disorders.[1] Due to their typically low abundance and challenges in ionization, a robust and sensitive analytical method is crucial.[1] This note describes a stable isotope dilution LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and precision in the quantification of cyclopropane-1,1-dicarboxylic acid in human plasma.[1]

Metabolic Relevance of Dicarboxylic Acids

Dicarboxylic acids can be formed through the ω-oxidation of monocarboxylic fatty acids within the endoplasmic reticulum, a process catalyzed by CYP450 enzymes.[1] Following their formation, they can undergo further metabolism via β-oxidation in peroxisomes.[1] This metabolic pathway becomes particularly significant under conditions of high lipid influx or when mitochondrial fatty acid oxidation is compromised.[1]

MCFA Monocarboxylic Fatty Acid ER Endoplasmic Reticulum (ω-Oxidation) MCFA->ER CYP450 enzymes DCA Dicarboxylic Acid ER->DCA Peroxisome Peroxisome (β-Oxidation) DCA->Peroxisome S_DCA Chain-Shortened DCA + Acetyl-CoA Peroxisome->S_DCA

Caption: Overview of dicarboxylic acid metabolism.[1]

Quantitative Performance

The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and potential matrix effects during LC-MS/MS analysis. The following table presents representative performance data for a validated method for the quantification of a dicarboxylic acid using a deuterated internal standard.

ParameterPerformance Characteristic
AnalyteCyclopropane-1,1-dicarboxylic acid
Internal StandardThis compound
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantitation (LLOQ)1.5 ng/mL
Upper Limit of Quantitation (ULOQ)500 ng/mL
Linearity (r²)> 0.995
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90-110%

Table 1: Representative quantitative performance data for the analysis of Cyclopropane-1,1-dicarboxylic acid using its deuterated internal standard. Data is illustrative and may vary based on instrumentation and specific method optimization.

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic Acid in Human Plasma

This protocol details the procedure for sample preparation, derivatization (optional but recommended for enhanced sensitivity of dicarboxylic acids), and LC-MS/MS analysis of cyclopropane-1,1-dicarboxylic acid in human plasma using this compound as an internal standard.

Materials and Reagents
  • Cyclopropane-1,1-dicarboxylic acid standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Derivatization agent (e.g., 3-nitrophenylhydrazine (B1228671) - 3-NPH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine (B92270)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration)

Experimental Workflow

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Cyclopropane-1,1-dicarboxylic acid-d4) Sample->Add_IS Precipitate Protein Precipitation (400 µL ice-cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Derivatization Cocktail Evaporate->Reconstitute Incubate Incubate (e.g., 60°C, 30 min) Reconstitute->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn LCMS LC-MS/MS Analysis Stop_Rxn->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for the quantification of Cyclopropane-1,1-dicarboxylic acid.

Step-by-Step Procedure
  • Sample Preparation

    • Thaw frozen human plasma samples on ice.

    • In a microcentrifuge tube, add 10 µL of the this compound internal standard solution to 100 µL of plasma.

    • Vortex for 10 seconds.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (using 3-NPH as an example)

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a derivatization cocktail (e.g., a mixture of 3-NPH, EDC, and pyridine in a suitable solvent).

    • Incubate the mixture at 60°C for 30 minutes.[2]

    • After incubation, add a quenching solution (e.g., 50 µL of 0.1% formic acid in water) to stop the reaction.[1]

    • Vortex and transfer the final solution to an autosampler vial for analysis.

  • LC-MS/MS Analysis

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-13 min: Equilibrate at 5% B

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions:

      • Cyclopropane-1,1-dicarboxylic acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined empirically for the derivatized analytes).

  • Calibration and Quantification

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled Cyclopropane-1,1-dicarboxylic acid into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution).

    • Add a constant concentration of the this compound internal standard to each calibration standard and quality control (QC) sample.

    • Process the calibration standards and QC samples alongside the unknown samples using the same procedure.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

    • Determine the concentration of Cyclopropane-1,1-dicarboxylic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Disclaimer: The provided protocols and quantitative data are intended as a general guide. Researchers should perform their own method development and validation to ensure the accuracy and reliability of their results for their specific instrumentation and application.

References

Application Notes and Protocols for Cyclopropane-1,1-dicarboxylic acid-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, and tracking their incorporation into downstream metabolites, MFA provides a dynamic view of cellular metabolism. While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are the most commonly used isotopes, deuterium (B1214612) (²H) labeling offers unique advantages, particularly in tracing the flow of reducing equivalents (NADH and NADPH) and in studying pathways involving C-H bond formation.[1]

Cyclopropane-1,1-dicarboxylic acid-d4 (d4-CPDA) is a stable isotope-labeled compound with potential as a novel tracer in MFA. The deuterated cyclopropane (B1198618) ring provides a distinct isotopic signature that can be tracked through metabolic pathways. While direct applications of d4-CPDA in MFA are not yet widely published, its non-deuterated counterpart, cyclopropanecarboxylic acid, is known to interact with key metabolic processes. Studies have shown that cyclopropanecarboxylic acid can inhibit the mitochondrial monocarboxylate transporter, thereby affecting the metabolism of pyruvate (B1213749), branched-chain alpha-keto acids, and ketone bodies.[2] Furthermore, it can be incorporated into fatty acid chains.[3] These interactions suggest that d4-CPDA could be a valuable tool for probing these specific areas of metabolism.

This document provides detailed application notes and hypothetical protocols for the use of d4-CPDA as a tracer in metabolic flux analysis, aimed at researchers in academia and the pharmaceutical industry.

Principle of d4-CPDA Tracing

When introduced to a biological system, d4-CPDA is expected to be taken up by cells and enter metabolic pathways. The four deuterium atoms on the cyclopropane ring create a significant mass shift, allowing for sensitive and specific detection by mass spectrometry. By analyzing the mass isotopologue distribution of downstream metabolites, it is possible to quantify the contribution of d4-CPDA to various metabolic pools and calculate the flux through related pathways.

Potential Applications in Metabolic Research and Drug Development

  • Probing Mitochondrial Transport: Given the inhibitory effect of cyclopropanecarboxylic acid on the mitochondrial monocarboxylate transporter, d4-CPDA could be used to quantify the activity of this transporter and study the effects of drugs targeting mitochondrial metabolism.[2]

  • Investigating Fatty Acid Metabolism: The incorporation of cyclopropanecarboxylic acid into fatty acids suggests that d4-CPDA can be used to trace the biosynthesis and modification of lipids.[3] This could be particularly useful in studying diseases with altered lipid metabolism, such as cancer and metabolic syndrome.

  • Elucidating Drug Metabolism: d4-CPDA can be used as a tool to study the metabolic fate of drugs containing a cyclopropane moiety. By tracking the deuterated fragment, researchers can identify key metabolic transformations and clearance pathways.

Experimental Protocols

This section details a generalized protocol for an in vitro metabolic flux experiment using d4-CPDA with mammalian cells.

I. Cell Culture and Labeling
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, A549) in 6-well plates at a density that ensures approximately 80% confluency at the time of the experiment. Culture in standard growth medium at 37°C in a 5% CO₂ incubator.

  • Labeling Medium Preparation: Prepare a custom culture medium containing d4-CPDA. The final concentration of the tracer should be optimized for the specific cell line and experimental goals but can range from 10 µM to 1 mM. The base medium should be appropriate for the cell line (e.g., DMEM) and supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled counterparts.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture wells.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed d4-CPDA-containing labeling medium to each well. .

    • Incubate the cells for a predetermined duration to approach isotopic steady-state. The optimal time should be determined empirically, but a time course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is recommended.

II. Metabolite Extraction
  • Quenching Metabolism:

    • Rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench all enzymatic activity.

  • Cell Lysis and Collection:

    • Place the plates on a rocker at 4°C for 10 minutes to ensure complete lysis.

    • Scrape the cells from the bottom of each well into the methanol solution using a cell scraper.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the metabolite extract, to a new microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 50% acetonitrile (B52724) for LC-MS).

III. LC-MS/MS Analysis
  • Instrumentation: Use a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system for the analysis of labeled metabolites.

  • Chromatography: Separate the metabolites using a suitable chromatography column, such as a C18 column for reverse-phase chromatography or a HILIC column for polar metabolites.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for the detection of acidic metabolites.

    • Perform a full scan to identify potential labeled metabolites.

    • Use targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to quantify the different mass isotopologues (M+0, M+1, M+2, M+3, M+4) of d4-CPDA and its downstream products.

Data Presentation and Analysis

The primary data from the LC-MS/MS analysis will be the abundance of different mass isotopologues for each metabolite of interest. This data can be used to calculate the fractional labeling and subsequently, the metabolic fluxes.

Table 1: Hypothetical Mass Isotopologue Distribution of Metabolites after d4-CPDA Tracing
MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)M+4 Abundance (%)
d4-CPDA 1.52.55.010.081.0
Metabolite A 65.215.310.15.44.0
Metabolite B 80.110.55.22.22.0
Fatty Acid (C16) 95.02.01.51.00.5

This table presents hypothetical data on the percentage of each mass isotopologue for selected metabolites after incubation with d4-CPDA. M+X denotes the metabolite with X deuterium atoms.

Table 2: Calculated Metabolic Fluxes (Hypothetical Data)
Metabolic PathwayFlux (relative to d4-CPDA uptake)
d4-CPDA Uptake 100
Conversion to Metabolite A 35 ± 4.2
Conversion to Metabolite B 15 ± 2.8
Incorporation into Fatty Acids 5 ± 1.5

This table shows hypothetical calculated fluxes for key pathways, normalized to the uptake rate of d4-CPDA. Flux values are presented as mean ± standard deviation.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for d4-CPDA Metabolic Flux Analysis cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed Cells Seed Cells Prepare Labeling Medium Prepare Labeling Medium Seed Cells->Prepare Labeling Medium Introduce d4-CPDA Tracer Introduce d4-CPDA Tracer Prepare Labeling Medium->Introduce d4-CPDA Tracer Quench Metabolism Quench Metabolism Introduce d4-CPDA Tracer->Quench Metabolism Incubate Collect Cell Lysate Collect Cell Lysate Quench Metabolism->Collect Cell Lysate Extract Metabolites Extract Metabolites Collect Cell Lysate->Extract Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Extract Metabolites->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

Caption: General workflow for an in vitro d4-CPDA tracing experiment.

Hypothesized Metabolic Pathway for d4-CPDA

G Hypothesized Metabolic Fate of d4-CPDA cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol d4-CPDA d4-CPDA d4-CPDA_ext d4-CPDA (Extracellular) d4-CPDA_int d4-CPDA (Intracellular) d4-CPDA_ext->d4-CPDA_int MCT Monocarboxylate Transporter d4-CPDA_int->MCT Metabolite_B Metabolite B d4-CPDA_int->Metabolite_B Fatty_Acid_Synthesis Fatty Acid Synthesis d4-CPDA_int->Fatty_Acid_Synthesis d4-CPDA_mito d4-CPDA MCT->d4-CPDA_mito Inhibition Metabolite_A Metabolite A d4-CPDA_mito->Metabolite_A TCA_Cycle TCA Cycle Metabolite_A->TCA_Cycle d4-Labeled_Fatty_Acids d4-Labeled Fatty Acids Fatty_Acid_Synthesis->d4-Labeled_Fatty_Acids

Caption: Potential metabolic pathways traced by d4-CPDA.

Conclusion

This compound represents a promising, yet underexplored, tracer for metabolic flux analysis. Its unique structure and the known biological activities of its non-deuterated analog suggest its utility in studying mitochondrial transport and fatty acid metabolism. The protocols and conceptual framework provided here offer a starting point for researchers to design and implement novel MFA experiments to gain deeper insights into cellular metabolism and the mechanism of action of drugs. Further experimental validation is necessary to fully establish the metabolic fate and utility of this tracer.

References

Experimental design for studies using Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and use of Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated analog of Cyclopropane-1,1-dicarboxylic acid. The inclusion of deuterium (B1214612) (d4) on the cyclopropane (B1198618) ring makes this molecule a valuable tool for various research applications, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry.

Introduction to this compound

This compound is a stable isotope-labeled version of its parent compound. The replacement of four hydrogen atoms with deuterium provides a significant mass shift, making it easily distinguishable from its unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in biological systems.[1]

Deuterated compounds are pivotal in drug discovery and development for several reasons:[]

  • Metabolic Fate and Pharmacokinetic Studies: They allow for the precise tracking of a molecule's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[3][4]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, deuteration can slow down the metabolism of the compound.[5] This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased exposure.[6]

  • Internal Standards: Due to its similar chemical properties but different mass, this compound is an ideal internal standard for the accurate quantification of the non-labeled compound in complex biological matrices.[6]

The parent compound, Cyclopropane-1,1-dicarboxylic acid, is a known inhibitor of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms.[7][8] This makes it a target for the development of novel herbicides and antimicrobial agents.[9] Additionally, related cyclopropane carboxylic acids have been shown to influence mitochondrial fatty acid metabolism.[10]

Key Applications and Experimental Protocols

Application 1: In Vitro Metabolic Stability Assessment

This protocol outlines a typical experiment to assess the metabolic stability of a potential drug candidate by comparing the deuterated and non-deuterated forms in a human liver microsome assay.

Experimental Protocol: In Vitro Metabolic Stability

  • Materials:

    • Cyclopropane-1,1-dicarboxylic acid

    • This compound

    • Pooled human liver microsomes

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (quenching solution)

    • Incubator or shaking water bath (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a master mix containing the NADPH regenerating system in a phosphate buffer.

    • Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.

    • Add the test compound (either deuterated or non-deuterated) to the pre-warmed master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the liver microsome suspension.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

Data Presentation

The results of this experiment can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Cyclopropane-1,1-dicarboxylic acid25.3 ± 2.127.4 ± 2.5
This compound45.8 ± 3.515.1 ± 1.8

Table 1: Hypothetical in vitro metabolic stability data comparing the non-deuterated and deuterated compounds.

Experimental Workflow

G In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (NADPH, Buffer) warm_reagents Pre-warm Reagents to 37°C prep_master_mix->warm_reagents add_compound Add Test Compound (d0 or d4) warm_reagents->add_compound start_reaction Initiate with Liver Microsomes add_compound->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge Samples quench->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis calculate_params Calculate t½ and CLint lcms_analysis->calculate_params

In Vitro Metabolic Stability Workflow
Application 2: In Vivo Pharmacokinetic Study

This protocol describes an in vivo study in a rodent model to compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds.

Experimental Protocol: In Vivo Pharmacokinetics

  • Materials:

    • Cyclopropane-1,1-dicarboxylic acid and its d4 analog

    • Appropriate vehicle for dosing

    • Male Sprague-Dawley rats (n=5 per group)

    • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Acclimatize animals for at least 3 days before the study.

    • Divide animals into two groups: one for the non-deuterated compound and one for the deuterated compound.

    • Administer a single oral or intravenous dose of the respective compound to each animal.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the drug in each sample using a validated LC-MS/MS method, using the deuterated compound as an internal standard for the non-deuterated, and vice-versa if a different labeled internal standard is not available.

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data.

ParameterCyclopropane-1,1-dicarboxylic acidThis compound
Cmax (ng/mL)850 ± 1201150 ± 150
Tmax (hr)1.0 ± 0.21.5 ± 0.3
AUC (ng*hr/mL)4500 ± 6008200 ± 950
t½ (hr)3.5 ± 0.56.8 ± 0.8
CL (L/hr/kg)2.2 ± 0.31.2 ± 0.2

Table 2: Hypothetical in vivo pharmacokinetic data following oral administration.

Application 3: Metabolic Pathway Tracing

This protocol details how this compound can be used as a tracer to study its metabolic fate in a cell culture model.

Experimental Protocol: Metabolic Tracing in Cell Culture

  • Materials:

    • Adherent cells (e.g., HepG2)

    • Culture medium

    • This compound

    • Cold methanol (B129727) for quenching and extraction

    • Liquid nitrogen

    • High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Culture cells to approximately 80% confluency.

    • Replace the standard culture medium with a medium containing a known concentration of this compound.

    • Incubate for a specified period (e.g., 24 hours).

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to flash-freeze the cells and halt metabolic activity.

    • Add cold methanol to the frozen cells and scrape them.

    • Transfer the cell suspension to a microcentrifuge tube and perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Analyze the extract using high-resolution LC-MS to identify and quantify the deuterated parent compound and any potential deuterated metabolites.

Data Presentation

The data would consist of the relative abundance of the d4-labeled parent compound and its metabolites.

Metabolite IDRetention Time (min)m/z (d4-labeled)Relative Abundance (%)
Parent (d4)5.2135.0665.2
Metabolite A (d4)4.1151.0522.5
Metabolite B (d4)6.8117.0512.3

Table 3: Hypothetical data from a metabolic tracing experiment showing the relative abundance of the parent compound and its metabolites.

Application 4: KARI Inhibition Assay

This protocol is for an in vitro enzyme assay to determine the inhibitory activity of Cyclopropane-1,1-dicarboxylic acid on ketol-acid reductoisomerase (KARI). The deuterated version can be used to confirm that the inhibitory activity is not significantly altered by deuteration.

Experimental Protocol: KARI Inhibition Assay

  • Materials:

    • Purified KARI enzyme (from plant or microbial source)

    • Substrate (e.g., 2-acetolactate (B3167203) or a suitable analog like hydroxypyruvate)

    • Cofactor (NADPH)

    • MgCl₂

    • Tris-HCl buffer (pH 8.0)

    • Cyclopropane-1,1-dicarboxylic acid and its d4 analog

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate or cuvettes containing Tris-HCl buffer, NADPH, and MgCl₂.

    • Add varying concentrations of the inhibitor (Cyclopropane-1,1-dicarboxylic acid or its d4 analog).

    • Add the KARI enzyme and pre-incubate for a set time (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates.

    • Determine the IC₅₀ or Ki value for the inhibitor.

Data Presentation

InhibitorOrganism SourceKi (nM)[7][11]
Cyclopropane-1,1-dicarboxylic acidRice90
Cyclopropane-1,1-dicarboxylic acidM. tuberculosis3030
This compoundRice85 (hypothetical)

Table 4: Inhibition constants (Ki) for Cyclopropane-1,1-dicarboxylic acid against KARI from different sources, with a hypothetical value for the d4 analog.

Signaling Pathway

G Inhibition of Branched-Chain Amino Acid Synthesis cluster_pathway Branched-Chain Amino Acid (BCAA) Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate KARI KARI_node KARI Acetolactate->KARI_node Substrate Valine Valine Dihydroxyisovalerate->Valine ... Inhibitor Cyclopropane-1,1- dicarboxylic acid-d4 Inhibitor->KARI_node Inhibits KARI_node->Dihydroxyisovalerate Product

KARI Inhibition by Cyclopropane-1,1-dicarboxylic acid

Summary

This compound is a versatile research tool with significant potential in drug development and herbicide research. Its primary applications lie in its use as a metabolic tracer to elucidate metabolic pathways and as a tool to investigate the pharmacokinetic properties of its parent compound, leveraging the kinetic isotope effect. The provided protocols offer a starting point for researchers to design and execute robust experiments to explore the potential of this and other deuterated molecules.

References

Application Notes and Protocols for the Derivatization of Cyclopropane-1,1-dicarboxylic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the derivatization of Cyclopropane-1,1-dicarboxylic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar nature, direct GC-MS analysis of Cyclopropane-1,1-dicarboxylic acid is challenging.[1][2] Derivatization is a critical step to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatography.[1][3] This note focuses on two prevalent and effective derivatization techniques: silylation and esterification .[1][4][5] Detailed experimental procedures, comparative data, and visual workflows are presented to guide researchers in selecting and implementing the optimal method for their specific analytical needs.

Introduction

Cyclopropane-1,1-dicarboxylic acid is a molecule of interest in various fields, including organic synthesis and pharmaceutical development. Accurate and sensitive quantification of this dicarboxylic acid in diverse matrices often necessitates the use of GC-MS, a powerful analytical technique known for its high resolution and sensitivity.[1] However, the inherent chemical properties of dicarboxylic acids, such as high polarity and low volatility, hinder their direct analysis by GC.[1][6] Derivatization addresses this challenge by chemically modifying the carboxylic acid functional groups, thereby increasing their volatility and improving their chromatographic behavior.[3][6] The two most common derivatization approaches for dicarboxylic acids are silylation, typically involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, and esterification, which converts the carboxylic acids into their corresponding esters.[4][5][6][7]

This application note provides a comprehensive guide to both methods for the derivatization of Cyclopropane-1,1-dicarboxylic acid, enabling reliable and reproducible GC-MS analysis.

Derivatization Methods: A Comparative Overview

The choice of derivatization reagent and method can significantly impact the analytical outcome.[1] Silylation and esterification are the most widely used techniques for the analysis of dicarboxylic acids by GC-MS.[4][5]

Silylation involves the reaction of the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl ester.[4][5][7] This method is generally rapid and produces derivatives with excellent thermal stability and chromatographic properties.[5]

Esterification converts the dicarboxylic acid into its corresponding diester, for example, a dimethyl ester, using reagents like methanol (B129727) in the presence of an acid catalyst such as Boron Trifluoride (BF3).[4][5][6]

A comparison of the two methods for the analysis of low-molecular-weight dicarboxylic acids is summarized in the table below.

ParameterSilylation (with BSTFA)Esterification (with BF3/Methanol)
Reagent N,O-bis(trimethylsilyl)trifluoroacetamideBoron Trifluoride in Methanol
Reaction Time Typically 30-60 minutesCan be more time-consuming
Reaction Temperature 60-100°CVaries, often requires heating
Detection Limits Generally lower (≤ 2 ng m⁻³)Low, but can be higher than silylation (≤ 4 ng m⁻³)[4][5]
Reproducibility (RSD%) Generally higher (≤ 10%)Good, but can be lower than silylation (≤ 15%)[4][5]
Advantages Higher reproducibility, lower detection limits, suitable for a wide range of dicarboxylic acids.[4][5]Reagents can be more cost-effective.
Disadvantages Silylating reagents and their derivatives can be sensitive to moisture.[8]Can be a more time-consuming procedure.[5]

Note: The reported detection limits and reproducibility are based on studies of low-molecular-weight dicarboxylic acids in atmospheric aerosols and may vary depending on the sample matrix and instrumentation.[1][4][5]

Experimental Protocols

The following sections provide detailed protocols for sample preparation and derivatization of Cyclopropane-1,1-dicarboxylic acid.

Sample Preparation (from Biological Matrices)

For the analysis of Cyclopropane-1,1-dicarboxylic acid from biological samples, it is crucial to remove interfering substances like proteins.[1][9]

Protocol for Protein Precipitation:

  • To 1 volume of the biological fluid sample (e.g., plasma, urine), add 5 volumes of ice-cold acetonitrile (B52724) (-20°C).[1][9]

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[1][9]

  • Carefully collect the supernatant for the subsequent extraction step.[1]

Protocol for Liquid-Liquid Extraction (LLE):

  • Acidify the protein-free supernatant with an appropriate acid (e.g., 3% phosphoric acid).[1]

  • Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), to the acidified sample.[1]

  • Vortex the mixture thoroughly to facilitate the transfer of the dicarboxylic acid into the organic phase.[1]

  • Centrifuge to achieve phase separation.[1]

  • Carefully transfer the organic layer containing the Cyclopropane-1,1-dicarboxylic acid to a clean tube.

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen before proceeding to derivatization.[1]

Derivatization Protocol 1: Silylation with BSTFA

This protocol describes the formation of the bis(trimethylsilyl) ester of Cyclopropane-1,1-dicarboxylic acid.

Reagents and Materials:

  • Dried sample extract containing Cyclopropane-1,1-dicarboxylic acid

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst[1]

  • Pyridine or other suitable solvent (e.g., acetonitrile, DMF)[7]

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Ensure the dried sample extract is completely free of moisture.

  • Add 50-100 µL of a suitable solvent (e.g., pyridine) to reconstitute the sample.

  • Add 50-100 µL of BSTFA (with 1% TMCS).[1] It is recommended to use at least a 2:1 molar ratio of BSTFA to active hydrogens.[8]

  • Seal the reaction vial tightly.[1]

  • Heat the mixture at 70-80°C for 30-60 minutes.[1][8]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Derivatization Protocol 2: Esterification with BF3/Methanol

This protocol details the synthesis of the dimethyl ester of Cyclopropane-1,1-dicarboxylic acid.

Reagents and Materials:

  • Dried sample extract containing Cyclopropane-1,1-dicarboxylic acid

  • 14% Boron trifluoride in methanol (BF3/MeOH)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Hexane (B92381) or other suitable extraction solvent

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 100-200 µL of 14% BF3/MeOH.

  • Seal the vial and heat at 60-100°C for 30-60 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the vial and vortex.

  • Allow the layers to separate and carefully transfer the upper organic layer (hexane) to a new vial.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • The resulting ester derivative in the organic solvent is ready for GC-MS analysis.[1]

Visual Representations of Workflows and Reactions

To aid in the conceptualization of the analytical process, the following diagrams have been generated using Graphviz.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (Ethyl Acetate) Protein_Precipitation->LLE Drying Evaporation to Dryness (Nitrogen Stream) LLE->Drying Derivatization Derivatization Drying->Derivatization Silylation Silylation (BSTFA, 70°C) Derivatization->Silylation Option 1 Esterification Esterification (BF3/Methanol, 80°C) Derivatization->Esterification Option 2 GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS

Caption: Experimental workflow from sample preparation to GC-MS analysis.

Silylation_Reaction cluster_products Products CPDA Cyclopropane-1,1-dicarboxylic acid TMS_Ester bis(trimethylsilyl) ester CPDA->TMS_Ester + 2 BSTFA BSTFA

Caption: Silylation of Cyclopropane-1,1-dicarboxylic acid with BSTFA.

GC-MS Parameters (General Guidance)

While the optimal GC-MS parameters will depend on the specific instrument and column used, the following provides a general starting point for the analysis of derivatized Cyclopropane-1,1-dicarboxylic acid.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/minute to 280-300°C.

    • Hold: 5-10 minutes.

  • Carrier Gas: Helium, with a constant flow rate of approximately 1.0-1.5 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Conclusion

Derivatization is an indispensable step for the successful analysis of Cyclopropane-1,1-dicarboxylic acid by GC-MS. Both silylation with BSTFA and esterification with BF3/methanol are effective methods for increasing the volatility and improving the chromatographic behavior of the analyte. Silylation with BSTFA is often the preferred method due to its potential for lower detection limits and higher reproducibility.[4][5] The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop robust and reliable analytical methods for the quantification of Cyclopropane-1,1-dicarboxylic acid in their respective matrices.

References

Application Notes and Protocols for Cyclopropane-1,1-dicarboxylic acid-d4 in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated form of Cyclopropane-1,1-dicarboxylic acid, a valuable building block in pharmaceutical synthesis.[1] Deuterium-labeled compounds, such as this compound, are critical tools in pharmaceutical research, primarily utilized as internal standards for quantitative bioanalysis and as tracers in metabolic studies.[2][3][4] The substitution of hydrogen with deuterium (B1214612) atoms results in a mass shift that allows for differentiation from the unlabeled analyte by mass spectrometry (MS), without significantly altering the physicochemical properties.[2] This characteristic is paramount for accurate and precise measurements in complex biological matrices.

The cyclopropane (B1198618) motif is of significant interest in drug discovery as it can impart desirable properties such as increased potency and improved metabolic stability. Consequently, robust analytical methods are required for the quantitative analysis of drug candidates containing this moiety. This compound serves as an ideal internal standard for such analyses.

Applications

The primary applications of this compound in pharmaceutical research include:

  • Internal Standard for Quantitative Bioanalysis: It is employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based assays for the quantification of a parent drug or its metabolites containing the cyclopropane-1,1-dicarboxylic acid structure. The use of a SIL-IS is the gold standard in bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[2][5]

  • Tracer in In Vitro and In Vivo Metabolic Studies: It can be used to trace the metabolic fate of drug candidates. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain insights into metabolic pathways and identify potential sites of metabolism.[5]

  • Tool in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterated compounds are valuable in early-stage ADME studies to understand the pharmacokinetic profile of a new chemical entity.[3][4]

Experimental Protocols

Protocol 1: Quantification of a Cyclopropane-containing Drug Candidate in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the quantitative analysis of a hypothetical drug, "CPD-Drug," which contains the Cyclopropane-1,1-dicarboxylic acid moiety, in human plasma.

1. Materials and Reagents

  • CPD-Drug (analyte)

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Preparation of Stock and Working Solutions

  • CPD-Drug Stock Solution (1 mg/mL): Accurately weigh and dissolve CPD-Drug in an appropriate solvent (e.g., DMSO or methanol).

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • CPD-Drug Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with ACN.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank.

  • Add 150 µL of cold ACN (containing the IS) to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System:

    • Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • CPD-Drug: Determine the precursor and product ions by infusing the compound.

      • This compound (IS): Precursor ion (e.g., [M-H]⁻ at m/z 133.1 for negative mode) and a suitable product ion.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

  • Determine the concentration of CPD-Drug in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibration Std 111.05105.04.2
Calibration Std 254.8597.03.5
Calibration Std 32020.4102.02.1
Calibration Std 410098.298.21.8
Calibration Std 5500505101.02.5
QC Low33.09103.03.8
QC Mid7573.598.02.2
QC High400408102.01.9
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol describes a general procedure to assess the metabolic stability of a drug candidate using HLM, with this compound as an internal standard for the accurate quantification of the parent drug.[2][6][7]

1. Materials and Reagents

  • Test Compound (e.g., a novel drug containing the cyclopropane moiety)

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[6]

2. Experimental Procedure

  • Preparation of Incubation Mixtures: Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[2]

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a microcentrifuge tube containing ice-cold ACN with the deuterated internal standard (this compound).[2]

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

3. Data Analysis

  • Quantify the remaining parent compound at each time point using the LC-MS/MS method described in Protocol 1.

  • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Metabolic Stability Data Summary (Hypothetical)

Time (min)% Parent Drug Remaining
0100
585.2
1560.1
3035.8
6012.5
Calculated t½ (min) 25.5
Calculated CLint (µL/min/mg protein) 27.2

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add IS (this compound) Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation Supernatant->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Workflow for Bioanalytical Sample Quantification.

Caption: In Vitro Metabolic Stability Assay Workflow.

References

Application Notes and Protocols: Cyclopropane-1,1-dicarboxylic acid-d4 for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid (CPD) is a known inhibitor of key enzymes in critical biological pathways, making it a valuable tool for biochemical and pharmaceutical research. Its deuterated analog, Cyclopropane-1,1-dicarboxylic acid-d4 (CPD-d4), offers unique advantages for in-depth enzyme inhibition studies, particularly in elucidating reaction mechanisms and exploring the kinetic isotope effect. This document provides detailed application notes and experimental protocols for the use of CPD-d4 in studying the inhibition of two primary enzyme targets: Ketol-Acid Reductoisomerase (KARI) and 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Oxidase.

Deuterium-labeled compounds are increasingly utilized in drug discovery and development. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles of drug candidates.[1][2] CPD-d4 serves as a valuable probe to investigate these effects in the context of enzyme inhibition.

Target Enzymes and Biological Pathways

Ketol-Acid Reductoisomerase (KARI)

KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants, bacteria, and fungi, but absent in animals. This makes KARI an attractive target for the development of herbicides and antimicrobial agents.[3] CPD has been identified as an inhibitor of KARI.[3]

Branched-Chain Amino Acid Biosynthesis Pathway

BCAA_pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetolactate synthase Threonine Threonine Threonine->alpha_Ketobutyrate Threonine deaminase Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate KARI (Target of CPD) Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxy_methylvalerate KARI (Target of CPD) alpha_Ketoisovalerate α-Ketoisovalerate Dihydroxy_isovalerate->alpha_Ketoisovalerate Dihydroxyacid dehydratase alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Transaminase Pantoate Pantoate alpha_Ketoisovalerate->Pantoate Multi-step pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Transaminase Leucine Leucine Pantoate->Leucine Multi-step pathway Ethylene_Pathway Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAM synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC synthase Ethylene (B1197577) Ethylene ACC->Ethylene ACC oxidase (Target of CPD) KARI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagent Solutions (Buffer, NADPH, Substrate, CPD-d4, CPD) Assay_Setup Set up reaction mixtures in cuvettes or 96-well plate: - Assay Buffer - NADPH - Varying concentrations of CPD-d4 or CPD - KARI enzyme Reagents->Assay_Setup Enzyme Prepare KARI Enzyme Dilution Enzyme->Assay_Setup Preincubation Pre-incubate for 5 minutes at room temperature Assay_Setup->Preincubation Initiation Initiate reaction by adding substrate Preincubation->Initiation Measurement Monitor decrease in absorbance at 340 nm over time Initiation->Measurement Rate_Calc Calculate initial reaction rates Measurement->Rate_Calc IC50_Calc Plot % inhibition vs. inhibitor concentration and determine IC50 Rate_Calc->IC50_Calc Ki_Calc Determine Ki using Michaelis-Menten and Lineweaver-Burk plots IC50_Calc->Ki_Calc ACC_Oxidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagent Solutions (Buffer, ACC, CPD-d4, CPD) Assay_Setup In gas-tight vials, combine: - Assay Buffer - Varying concentrations of CPD-d4 or CPD - ACC oxidase enzyme Reagents->Assay_Setup Enzyme Prepare ACC oxidase enzyme solution Enzyme->Assay_Setup Preincubation Pre-incubate for 5 minutes Assay_Setup->Preincubation Initiation Initiate reaction by adding ACC Preincubation->Initiation Incubation Seal vials and incubate with shaking Initiation->Incubation Sampling Take headspace sample with a gas-tight syringe Incubation->Sampling GC_Analysis Inject sample into GC to quantify ethylene Sampling->GC_Analysis Rate_Calc Calculate ethylene production rate GC_Analysis->Rate_Calc IC50_Ki_Calc Determine IC50 and Ki values Rate_Calc->IC50_Ki_Calc

References

Application Notes and Protocols for Cell Culture Experiments with Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid is a molecule known for its role as an inhibitor of enzymes such as 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase and ketol-acid reductoisomerase (KARI).[1][2] The deuterated isotopologue, Cyclopropane-1,1-dicarboxylic acid-d4, serves as a valuable tool in metabolic studies and pharmacokinetic analyses. The incorporation of deuterium (B1214612) (d4) allows for the tracing of the molecule and its metabolites in biological systems using mass spectrometry.[3][4] These application notes provide an overview of the utility of this compound in cell culture experiments and detailed protocols for its use.

The primary applications for this deuterated compound in a cell culture setting include its use as a tracer to elucidate metabolic pathways and as an internal standard for the accurate quantification of the unlabeled compound by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] Deuterium labeling can also be used to investigate kinetic isotope effects, potentially shedding light on enzyme mechanisms.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a cell-based assay investigating the uptake and metabolic fate of this compound in a relevant cell line (e.g., a plant cell line for ACC oxidase inhibition studies or a cancer cell line for KARI inhibition studies).

Parameter Control (Unlabeled) Treated (d4-labeled) p-value
Intracellular Concentration (µM) Below Limit of Detection15.2 ± 2.1<0.001
Metabolite A-d4 (relative abundance) 05.8 ± 0.9<0.001
Metabolite B-d4 (relative abundance) 02.1 ± 0.4<0.01
Target Enzyme Activity (%) 100 ± 5.245.3 ± 3.8<0.001

Table 1: Hypothetical data from a metabolic tracing experiment using this compound. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

  • This compound

  • Appropriate cell line (e.g., plant protoplasts, cancer cell line)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

  • Working Solution Preparation: Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment concentration.

  • Cell Treatment: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS. Replace the medium with the prepared working solutions.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

Protocol 2: Metabolite Extraction and Analysis

This protocol describes the extraction of metabolites from cells treated with this compound for subsequent analysis by LC-MS/MS.

Materials:

  • Treated cells from Protocol 1

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Washing: After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

  • Protein Precipitation: Vortex the tubes thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.[6]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[6]

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.[6]

  • Metabolite Analysis: Perform targeted or untargeted metabolomics to identify and quantify this compound and its deuterated metabolites.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound as a probe to study the inhibition of KARI, an enzyme in the branched-chain amino acid (BCAA) synthesis pathway.

G Hypothetical Signaling Pathway Inhibition cluster_upstream Upstream Substrates cluster_pathway Branched-Chain Amino Acid Synthesis cluster_inhibitor Inhibitor Pyruvate Pyruvate Acetolactate_synthase Acetolactate synthase Pyruvate->Acetolactate_synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_synthase alpha_Acetohydroxy_acid α-Acetohydroxy acid Acetolactate_synthase->alpha_Acetohydroxy_acid KARI Ketol-acid reductoisomerase alpha_Acetohydroxy_acid->KARI Dihydroxy_acid α,β-Dihydroxy acid KARI->Dihydroxy_acid BCAA_synthesis Further steps to Valine, Leucine, Isoleucine Dihydroxy_acid->BCAA_synthesis CPDA_d4 Cyclopropane-1,1- dicarboxylic acid-d4 CPDA_d4->KARI Inhibition

Inhibition of the BCAA synthesis pathway.
Experimental Workflow Diagram

The diagram below outlines the experimental workflow for a typical cell culture experiment involving this compound for metabolic tracing.

G Experimental Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment metabolite_extraction Metabolite Extraction treatment->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis metabolite_extraction->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis results Results data_analysis->results end End results->end

Metabolic tracing experimental workflow.

References

Application Notes and Protocols for Animal Model Studies Involving Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific animal model studies utilizing Cyclopropane-1,1-dicarboxylic acid-d4 have been published. The following application notes and protocols are provided as a representative guide for researchers and drug development professionals on how such studies could be designed and executed based on the established use of stable isotope-labeled compounds in pharmacokinetic and metabolic research.

Introduction

This compound is the deuterated form of Cyclopropane-1,1-dicarboxylic acid. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug candidates or research compounds is a powerful technique in drug discovery and development.[1] Deuterated compounds are primarily used as internal standards for quantitative bioanalysis and as tracers to investigate the pharmacokinetic (PK) and metabolic fate of a compound in vivo.[2][3] The substitution of hydrogen with deuterium can sometimes alter the metabolic profile of a drug, potentially leading to a longer half-life and reduced toxicity by slowing down metabolism at the site of deuteration.[2][4][5]

These notes provide a hypothetical framework for an in vivo pharmacokinetic study in a rat model using this compound.

Hypothetical Application: Pharmacokinetic Profiling in a Rodent Model

Objective: To determine the key pharmacokinetic parameters of Cyclopropane-1,1-dicarboxylic acid following oral and intravenous administration in rats, using this compound as an internal standard for bioanalytical quantification.

Experimental Protocols

1. Animal Model

  • Species: Sprague-Dawley rats

  • Number of Animals: 24 (12 male, 12 female)

  • Age: 8-10 weeks

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Acclimatization for at least one week prior to the study is recommended.

2. Dosing and Sample Collection

  • Dosing Groups:

    • Group 1 (n=12): Intravenous (IV) administration of Cyclopropane-1,1-dicarboxylic acid (e.g., 1 mg/kg).

    • Group 2 (n=12): Oral gavage (PO) administration of Cyclopropane-1,1-dicarboxylic acid (e.g., 10 mg/kg).

  • Dose Formulation: The compound should be formulated in an appropriate vehicle (e.g., saline, PEG400).

  • Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[1]

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

3. Bioanalytical Method

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of Cyclopropane-1,1-dicarboxylic acid in plasma samples.

  • Internal Standard: this compound will be used as the internal standard to ensure accuracy and precision of the quantification.

  • Sample Preparation: Plasma samples will be prepared using a protein precipitation method. An aliquot of plasma is mixed with a solution of the internal standard (this compound) in acetonitrile (B52724) to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Data Analysis: The concentration of the analyte in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Data Presentation

The collected data will be used to calculate key pharmacokinetic parameters. The results should be summarized in a clear and structured table for easy comparison between the intravenous and oral administration routes.

Table 1: Hypothetical Pharmacokinetic Parameters of Cyclopropane-1,1-dicarboxylic acid in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.081.0
AUC(0-t) (ngh/mL) 3200 ± 4004500 ± 600
AUC(0-inf) (ngh/mL) 3300 ± 4204700 ± 650
t1/2 (h) 2.5 ± 0.53.0 ± 0.6
CL (L/h/kg) 0.30 ± 0.05-
Vd (L/kg) 0.75 ± 0.10-
F (%) -14.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the proposed in vivo pharmacokinetic study.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_prep Animal Acclimatization (Sprague-Dawley Rats) dosing Dosing (IV and Oral Administration) animal_prep->dosing sampling Blood Sample Collection (Multiple Time Points) dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing lcms LC-MS/MS Analysis (with d4-Internal Standard) processing->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc reporting Data Reporting and Interpretation pk_calc->reporting

In Vivo Pharmacokinetic Study Workflow
Hypothetical Signaling Pathway Investigation

While Cyclopropane-1,1-dicarboxylic acid is known to inhibit ketol-acid reductoisomerase (KARI) in plants, a hypothetical animal model study could investigate its effect on a homologous pathway in gut microbiota, which could have implications for host-microbe interactions. The diagram below illustrates a hypothetical pathway.

G cluster_microbiota Gut Microbiota Metabolism cluster_host Host Response precursor Metabolic Precursor kari Homologous KARI-like Enzyme precursor->kari Substrate intermediate Intermediate Metabolite product Bioactive Metabolite intermediate->product receptor Host Cell Receptor product->receptor Binding kari->intermediate Catalysis signaling Downstream Signaling receptor->signaling response Physiological Response signaling->response cpd Cyclopropane-1,1- dicarboxylic acid cpd->kari Inhibition

References

Application Notes and Protocols for the Analysis of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation and analysis of Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated stable isotope often used as an internal standard in pharmacokinetic and metabolic studies. The methodologies are intended for researchers, scientists, and drug development professionals. Two primary analytical techniques are covered: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Introduction

Cyclopropane-1,1-dicarboxylic acid is a small, polar molecule. Its deuterated form, this compound, is an ideal internal standard for quantitative analysis due to its chemical similarity to the endogenous analyte and its distinct mass. Accurate quantification requires robust sample preparation to remove interfering matrix components and to prepare the analyte for the chosen analytical platform.

Method 1: Direct Analysis using LC-MS/MS

This method is suitable for the direct analysis of this compound in biological fluids without the need for derivatization.

Experimental Protocol: Sample Preparation from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]

  • Extraction:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Acidify the supernatant with 10 µL of formic acid to protonate the dicarboxylic acids.[1]

    • Add 500 µL of acidified ethyl acetate (B1210297) and vortex for 1 minute for liquid-liquid extraction.[1]

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Drying and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[2]

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Typical)
ParameterCondition
LC Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions To be determined by direct infusion of a standard solution of this compound.

Method 2: Analysis using GC-MS following Derivatization

For GC-MS analysis, the polar and non-volatile dicarboxylic acid must be derivatized to increase its volatility and thermal stability.[4] Silylation is a common and effective derivatization technique.

Experimental Protocol: Sample Preparation and Derivatization
  • Sample Extraction (from Urine):

    • Follow the same protein precipitation and extraction steps as described for the LC-MS/MS method (Steps 1 and 2).

  • Derivatization (Silylation):

    • Evaporate the ethyl acetate extract to complete dryness under a nitrogen stream. It is crucial to ensure the sample is anhydrous as silylating agents are moisture-sensitive.[5]

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine (B92270) (as a solvent).[6][7]

    • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[5]

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Parameters (Typical)
ParameterCondition
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temp 250°C
Oven Program Initial 60°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Selected Ion Monitoring (SIM) for target ions of the derivatized analyte

Comparison of Derivatization Techniques for Dicarboxylic Acids

For GC-MS analysis, the choice of derivatization reagent is critical. The following table summarizes the characteristics of two common methods.

Derivatization MethodReagentAdvantagesDisadvantages
Silylation BSTFA, MSTFA[5]High conversion efficiency, can be directly injected into the GC system.[7]Reagents are highly sensitive to moisture.[5]
Esterification BF3/Methanol or Butanol[8]Specifically targets carboxylic acids.[5]Can be less efficient for some dicarboxylic acids, may require sample cleanup.

Workflow Diagrams

LC-MS/MS Sample Preparation Workflow sample Plasma Sample (100 µL) precipitation Add Ice-Cold Acetonitrile (400 µL) Vortex & Centrifuge sample->precipitation supernatant Collect Supernatant precipitation->supernatant extraction Acidify with Formic Acid Add Ethyl Acetate & Vortex Centrifuge supernatant->extraction organic_layer Collect Organic Layer extraction->organic_layer dry_down Evaporate to Dryness organic_layer->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: LC-MS/MS sample preparation workflow.

GC-MS Sample Preparation Workflow sample Urine Sample extraction Extraction (as per LC-MS/MS) sample->extraction dry_down Evaporate to Dryness (Anhydrous) extraction->dry_down derivatization Add BSTFA & Pyridine Heat at 70°C for 60 min dry_down->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: GC-MS sample preparation and derivatization workflow.

References

Application Notes and Protocols for the Separation of Dicarboxylic Acids by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are important in various biological processes and are key biomarkers for certain metabolic disorders.[1][2][3] The accurate and robust separation and quantification of dicarboxylic acids in complex matrices such as biological fluids and environmental samples are crucial for research and diagnostics. Liquid chromatography (LC) is a powerful and versatile technique for the analysis of these polar compounds. This document provides detailed application notes and protocols for various LC methods tailored for the separation of dicarboxylic acids.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a widely used technique for the separation of a broad range of analytes. For dicarboxylic acids, which are polar, careful control of the mobile phase pH is necessary to ensure they are in their neutral, protonated form for better retention on the nonpolar stationary phase.[4]

Application Note: Separation of Short-Chain Dicarboxylic Acids using RP-HPLC with UV Detection

This method is suitable for the baseline separation of common C4-C10 dicarboxylic acids.

Principle:

At a low pH (typically between 2 and 3), the carboxylic acid groups are protonated (R-COOH), rendering the dicarboxylic acids less polar and allowing for their retention on a C18 stationary phase.[4] Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a low wavelength, typically around 210 nm.[4]

Quantitative Data Summary:

Dicarboxylic AcidRetention Time (min)Resolution (Rs)
Succinic Acid (C4)4.2-
Glutaric Acid (C5)5.83.1
Adipic Acid (C6)7.53.5
Pimelic Acid (C7)9.13.2
Suberic Acid (C8)11.23.8
Azelaic Acid (C9)13.54.1
Sebacic Acid (C10)15.94.5

Note: Retention times and resolution are typical values and may vary depending on the specific system and conditions.

Experimental Protocol:

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials and Reagents:

  • Dicarboxylic acid standards (e.g., succinic acid, glutaric acid, adipic acid, pimelic acid, suberic acid, azelaic acid, sebacic acid)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid (85%)

Chromatographic Conditions:

ParameterValue
Column LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[4]
Mobile Phase 5 mM Phosphoric Acid in Water (pH adjusted to 2.1)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 10 µL[4]
Detector Wavelength 210 nm[4]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by adding the appropriate amount of phosphoric acid to HPLC grade water to achieve a final concentration of 5 mM. Adjust the pH to 2.1 using additional phosphoric acid if necessary. Filter and degas the mobile phase before use.[4]

  • Standard Preparation: Prepare individual stock solutions of each dicarboxylic acid in a suitable solvent (e.g., water or methanol). Prepare a mixed standard solution by diluting the stock solutions to the desired concentration.

  • Sample Preparation: For liquid samples, filter through a 0.45 µm syringe filter. For solid samples, dissolve in a suitable solvent and filter.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples and record the chromatograms.

Experimental Workflow:

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: RP-HPLC workflow for dicarboxylic acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For highly sensitive and selective analysis, especially in complex biological matrices, LC-MS/MS is the method of choice.[1][5][6] Derivatization is often employed to enhance ionization efficiency and improve chromatographic retention and separation.[5][7][8]

Application Note: Quantification of Dicarboxylic Acids in Biological Fluids using LC-MS/MS with Charge-Reversal Derivatization

This method provides a highly sensitive approach for the quantification of dicarboxylic acids in samples like plasma, urine, and cerebrospinal fluid.[1][5]

Principle:

Dicarboxylic acids are derivatized with a reagent like dimethylaminophenacyl bromide (DmPABr) which reverses the charge of the analyte from negative to positive.[1][5] This charge reversal significantly enhances the detection of the derivatized dicarboxylic acids in the positive ion electrospray ionization (ESI) mode of the mass spectrometer.[5] The bulky phenyl group added during derivatization also improves the interaction and separation on the reversed-phase column.[5]

Quantitative Data Summary:

Dicarboxylic AcidLimit of Detection (LOD)Limit of Quantification (LOQ)
Methylmalonic Acid0.05 µmol/L[2][9]0.1 µmol/L[2][9]
Various DCAs<266 fg[1]<805 fg[1]

Note: LOD and LOQ values are highly dependent on the specific analyte, matrix, and instrumentation.

Experimental Protocol:

Instrumentation:

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Materials and Reagents:

  • Dicarboxylic acid standards

  • Deuterated internal standards (e.g., for isotope dilution)[5]

  • Acetonitrile (ice-cold)

  • Ethyl acetate (B1210297) (acidified)

  • Dimethylaminophenacyl bromide (DmPABr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Protein Precipitation: To the sample, add 5 volumes of ice-cold acetonitrile, vortex, and centrifuge at 14,000 RPM for 15 minutes at 4°C.[5]

    • Extraction: Extract the dicarboxylic acids from the supernatant using acidified ethyl acetate.[5]

  • Derivatization:

    • Evaporate the extract to dryness.

    • Reconstitute in a solution containing DmPABr and DIPEA as a catalyst.[5]

    • Incubate in a water bath to facilitate the reaction.

    • Quench the reaction by adding formic acid.[5]

  • LC-MS/MS Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow:

LCMS_Deriv_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis ProteinPrecip Protein Precipitation Extraction Extraction ProteinPrecip->Extraction Derivatization Derivatization (DmPABr) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: LC-MS/MS with derivatization workflow.

Ion-Exchange and Mixed-Mode Chromatography

Ion-exchange and mixed-mode chromatography offer alternative selectivities for the separation of dicarboxylic acids, particularly for complex mixtures or when RP-HPLC provides insufficient resolution.[10][11][12][13][14]

Application Note: Separation of Dicarboxylic Acids using Mixed-Mode Chromatography

This method is suitable for the separation of a mixture of dicarboxylic and other organic acids.

Principle:

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange properties.[12][13][14] For dicarboxylic acids, a stationary phase with anion-exchange characteristics is beneficial. The separation is influenced by both the hydrophobic character of the alkyl chain and the ionic interactions with the charged functional groups on the stationary phase.[12]

Experimental Protocol:

Instrumentation:

  • HPLC or UPLC system

  • UV-Vis or Mass Spectrometry Detector

Materials and Reagents:

  • Dicarboxylic acid standards

  • HPLC grade water

  • HPLC grade acetonitrile

  • Perchloric acid or other suitable buffer

Chromatographic Conditions:

ParameterValue
Column Newcrom BH (150 x 4.6 mm, 3 µm)[15]
Mobile Phase Water with 0.3% Perchloric Acid[15]
Flow Rate 1.0 mL/min[15]
Detector UV at 200 nm[15]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by adding the specified amount of perchloric acid to HPLC grade water. Filter and degas.[15]

  • Standard and Sample Preparation: Prepare as described in the RP-HPLC protocol.

  • System Equilibration and Analysis: Follow the steps outlined in the RP-HPLC protocol.

Logical Relationship of Methods:

Method_Selection Start Start: Separation of Dicarboxylic Acids Sensitivity Required Sensitivity? Start->Sensitivity RPHPLC RP-HPLC with UV Detection Sensitivity->RPHPLC Low to Moderate LCMS_Deriv LC-MS/MS with Derivatization Sensitivity->LCMS_Deriv High Complexity Sample Complexity? Complexity->RPHPLC Low MixedMode Ion-Exchange or Mixed-Mode LC Complexity->MixedMode High RPHPLC->Complexity

Caption: Decision tree for selecting an LC method.

References

Application Notes and Protocols for Cyclopropane-1,1-dicarboxylic acid-d4 in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid (CDA) is a potent inhibitor of key enzymes in plant metabolic pathways. Its deuterated analogue, Cyclopropane-1,1-dicarboxylic acid-d4 (CDA-d4), serves as a valuable tool in plant biology research, primarily as an internal standard for accurate quantification of CDA in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of CDA-d4 in studying ethylene (B1197577) biosynthesis and amino acid metabolism in plants.

Application Notes

Cyclopropane-1,1-dicarboxylic acid and its deuterated form are primarily utilized in two key areas of plant biology research:

  • Inhibition of Ethylene Biosynthesis: CDA is a structural analogue of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene. It acts as a competitive inhibitor of ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene production.[1][2][3] By inhibiting ACO, CDA can be used to study the physiological roles of ethylene in various processes such as fruit ripening, senescence, and stress responses. CDA-d4 is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to precisely quantify the uptake, distribution, and metabolism of CDA in plant tissues.

  • Inhibition of Branched-Chain Amino Acid (BCAA) Biosynthesis: CDA is also a known inhibitor of ketol-acid reductoisomerase (KARI), a crucial enzyme in the biosynthesis of BCAAs (valine, leucine, and isoleucine).[4][5] This pathway is essential for plant growth and development. The inhibition of KARI by CDA can lead to herbicidal effects. In this context, CDA-d4 is used to accurately measure the concentration of CDA in plant extracts during studies on its mode of action as a potential herbicide and for the development of more effective KARI inhibitors.[4]

The use of deuterated standards like CDA-d4 is critical for robust and reproducible quantitative analysis, as it corrects for variations during sample preparation and analysis.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the inhibitory activity of Cyclopropane-1,1-dicarboxylic acid (CDA).

ParameterEnzyme TargetPlant/OrganismValueReference(s)
Ki Ketol-acid reductoisomerase (KARI)Rice90 nM[5]
Ki Ketol-acid reductoisomerase (KARI)Staphylococcus aureus<200 nM[7]
Inhibitory Effect ACC Oxidase (ACO)AppleStrong Inhibition[1][8]
Inhibitory Effect Wound ethylene productionLycopersicum esculentumProven inhibitory effect[1][8]

Signaling Pathway and Experimental Workflow Diagrams

Ethylene Biosynthesis Pathway and Inhibition by CDA

Ethylene_Biosynthesis_Inhibition cluster_enzymes Enzymes Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) CDA Cyclopropane-1,1- dicarboxylic acid (CDA) CDA->Inhibition Inhibition->ACO

Caption: Ethylene biosynthesis pathway and the inhibitory action of CDA on ACC oxidase.

Experimental Workflow for CDA Quantification using CDA-d4

CDA_Quantification_Workflow PlantSample 1. Plant Tissue Homogenization Spiking 2. Spiking with CDA-d4 (Internal Standard) PlantSample->Spiking Extraction 3. Metabolite Extraction (e.g., with acetonitrile) Spiking->Extraction Purification 4. Sample Purification (e.g., Centrifugation, SPE) Extraction->Purification LCMS 5. LC-MS/MS Analysis Purification->LCMS Quantification 6. Data Analysis and Quantification (Ratio of CDA to CDA-d4) LCMS->Quantification

Caption: Workflow for quantifying CDA in plant samples using CDA-d4 as an internal standard.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay of ACC Oxidase by CDA

This protocol is adapted from methodologies used for assessing ACO activity and its inhibition.[2][3][9]

1. Materials and Reagents:

  • Recombinant or partially purified ACC Oxidase (ACO) from the plant of interest.

  • Cyclopropane-1,1-dicarboxylic acid (CDA) stock solution (e.g., 100 mM in water, pH adjusted to 7.2).

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) stock solution (e.g., 100 mM in water).

  • Assay buffer: 100 mM Tris-HCl (pH 7.2), 30 mM ascorbic acid, 150 mM NaHCO₃, 0.1 mM FeSO₄.[9]

  • Gas-tight vials (e.g., 5.5 mL headspace vials).

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for ethylene measurement.

2. Procedure:

  • Prepare a reaction mixture in a 5.5 mL headspace vial containing 1.8 mL of the assay buffer.

  • Add varying concentrations of CDA to the reaction mixture to achieve the desired final concentrations for the inhibition curve. Include a control with no CDA.

  • Add a known amount of ACO enzyme preparation (e.g., 0.1 mg of protein).[9]

  • Seal the vials and pre-incubate at 30°C for 10 minutes with gentle shaking.

  • Initiate the reaction by injecting ACC to a final concentration of 1.0 mM.

  • Incubate the reaction at 30°C for 1 hour with shaking.[9]

  • After incubation, withdraw 1 mL of the headspace gas using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of ethylene produced.

  • Calculate the percentage of inhibition for each CDA concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.

Protocol 2: In Vivo Analysis of CDA Effects on Ethylene Production in Plant Tissue

This protocol describes a general method to assess the effect of CDA on ethylene production in plant tissues, such as leaf discs or fruit slices.

1. Materials and Reagents:

  • Plant material (e.g., leaves, fruit).

  • Cyclopropane-1,1-dicarboxylic acid (CDA) solutions of various concentrations in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Gas-tight containers (e.g., sealed flasks or jars).

  • Gas chromatograph (GC) for ethylene measurement.

2. Procedure:

  • Excise uniform pieces of plant tissue (e.g., 1 cm diameter leaf discs).

  • Float the tissues in the CDA solutions (or buffer for control) and incubate for a specific period (e.g., 1-4 hours) under controlled light and temperature conditions.

  • After incubation, gently blot the tissues dry and place them in sealed containers of a known volume.

  • Incubate the containers for a defined period (e.g., 2-4 hours) to allow ethylene to accumulate in the headspace.

  • Withdraw a sample of the headspace gas and inject it into the GC to measure ethylene concentration.

  • Normalize the ethylene production to the fresh weight of the tissue and the incubation time.

  • Compare the ethylene production in CDA-treated tissues to the control to determine the inhibitory effect.

Protocol 3: Quantification of CDA in Plant Tissue using CDA-d4 as an Internal Standard

This protocol outlines the use of CDA-d4 for the accurate quantification of CDA in plant tissues by LC-MS/MS, based on general plant metabolomics procedures.[4][10]

1. Materials and Reagents:

  • Plant tissue treated with CDA.

  • This compound (CDA-d4) of known concentration as an internal standard.

  • Extraction solvent (e.g., 80% acetonitrile (B52724) in water).[10]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

2. Procedure:

  • Weigh a precise amount of frozen plant tissue (e.g., 10-50 mg) and homogenize it in a pre-chilled tube.

  • Add a known amount of CDA-d4 internal standard to the homogenized tissue.

  • Add the extraction solvent, vortex thoroughly, and incubate (e.g., 1 hour at 4°C with shaking).

  • Centrifuge the sample at high speed (e.g., 15,000 g for 10 min) to pellet cell debris.[10]

  • Collect the supernatant and, if necessary, perform a second extraction of the pellet.

  • Combine the supernatants and filter or further purify as needed (e.g., using solid-phase extraction).

  • Analyze the extract using an LC-MS/MS system.

  • Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both CDA and CDA-d4.

  • Quantify the amount of CDA in the sample by calculating the peak area ratio of CDA to CDA-d4 and comparing it to a standard curve.

References

Troubleshooting & Optimization

Common issues with Cyclopropane-1,1-dicarboxylic acid-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopropane-1,1-dicarboxylic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimental work with this deuterated compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent Quantitative Results and High Variability

Q: My quantitative LC-MS/MS results for the analyte, using this compound as an internal standard, are inconsistent. What are the likely causes?

A: High variability when using a deuterated internal standard is often due to a few key factors. A primary cause can be the "isotope effect," which may lead to differential matrix effects.[1] Although the stable isotope-labeled (SIL) internal standard is intended to compensate for matrix effects by co-eluting with the analyte, the substitution of hydrogen with deuterium (B1214612) can slightly alter the compound's physicochemical properties.[1] This can cause a minor separation during chromatography. If the analyte and the deuterated standard elute into regions with different levels of ion suppression or enhancement, it can lead to inaccurate quantification.[1][2] Another common issue is the isotopic purity of the deuterated standard.[3]

Troubleshooting Guide:

  • Verify Co-elution: Assess the degree of chromatographic separation between your analyte and this compound. A small, consistent shift may not be an issue if the peaks are symmetrical and integrated accurately.[4] However, if significant separation occurs, you must confirm it does not negatively impact the analyte-to-internal standard response ratio across different sample matrices.[4]

  • Evaluate Matrix Effects: Perform an experiment to determine if the analyte and the internal standard are experiencing differential matrix effects.[1][3] A significant difference in the matrix effect values indicates that the internal standard is not adequately compensating for variations in the sample matrix.[3]

  • Assess Isotopic Purity: Confirm the isotopic enrichment of your this compound. Commercially available deuterated compounds are not 100% enriched and will contain a distribution of isotopologues.[1] Failure to account for the true isotopic distribution can introduce systematic errors into your analysis.[1]

Logical Workflow for Troubleshooting Poor Quantification

start Start: Poor Quantification and/or High Variability check_coelution Step 1: Assess Chromatographic Co-elution start->check_coelution coelution_ok Is co-elution adequate? check_coelution->coelution_ok eval_matrix Step 2: Evaluate for Differential Matrix Effects coelution_ok->eval_matrix Yes modify_chrom Action: Modify Chromatography (e.g., gradient, column) coelution_ok->modify_chrom No matrix_ok Is the internal standard compensating for matrix effects? eval_matrix->matrix_ok check_purity Step 3: Check Isotopic Purity of d4-Standard matrix_ok->check_purity Yes improve_extraction Action: Improve Sample Prep (e.g., use SPE instead of PPT) matrix_ok->improve_extraction No purity_ok Is isotopic purity known and accounted for? check_purity->purity_ok correct_calc Action: Correct Calculations for Isotopic Distribution purity_ok->correct_calc No end_ok Problem Resolved/ Investigate Other Causes purity_ok->end_ok Yes modify_chrom->check_coelution end_fail Consider Alternative Internal Standard modify_chrom->end_fail improve_extraction->eval_matrix improve_extraction->end_fail correct_calc->check_purity

Caption: Troubleshooting workflow for poor quantification.

Issue 2: Potential for Hydrogen-Deuterium (H/D) Back-Exchange

Q: I am observing a decreasing signal for my this compound standard and a corresponding increase in the unlabeled analyte signal over time. What is happening?

A: This observation strongly suggests that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange.[4] This process involves the replacement of deuterium atoms on the standard with hydrogen atoms from the surrounding environment, such as water in the mobile phase or sample matrix.[4] For carboxylic acids, the acidic protons on the carboxyl groups (-COOH) are highly susceptible to exchange. However, the deuterium atoms on the cyclopropane (B1198618) ring (-d4) are on carbon atoms and should be stable under typical analytical conditions. If you are still observing this issue, it could be related to extreme pH conditions or instability in the mass spectrometer's ion source.[3]

Troubleshooting Guide:

  • Confirm Back-Exchange: Perform a stability test to see if back-exchange is occurring under your specific experimental conditions. This involves incubating the deuterated standard in your sample matrix or mobile phase over time and monitoring the signals.

  • Review Mobile Phase/Sample pH: While the C-D bonds in this compound are generally stable, extreme pH conditions can sometimes facilitate exchange.[4] Ensure your mobile phase and sample pH are within a neutral or mildly acidic/basic range.

  • Optimize MS Source Conditions: In-source fragmentation or instability can sometimes mimic the appearance of back-exchange.[2][3] Try optimizing ion source parameters like temperature and voltages to minimize any potential in-source decay.[2]

  • Check Compound Stability: Ensure the compound is being stored correctly. While generally stable at room temperature for shipping, long-term storage conditions should be followed as per the Certificate of Analysis.[5][6] After extended periods (e.g., three years), the compound should be re-analyzed for chemical purity.[6]

Investigative Workflow for H/D Back-Exchange

start Start: Suspected H/D Back-Exchange stability_test Step 1: Perform Back-Exchange Stability Test start->stability_test exchange_confirmed Is back-exchange confirmed? stability_test->exchange_confirmed check_ph Step 2: Check Mobile Phase and Sample pH exchange_confirmed->check_ph Yes no_issue No back-exchange detected. Investigate other causes (e.g., purity, matrix effects). exchange_confirmed->no_issue No ph_extreme Is pH extreme? check_ph->ph_extreme optimize_ms Step 3: Optimize MS Source Conditions ph_extreme->optimize_ms No adjust_ph Action: Adjust pH to be closer to neutral ph_extreme->adjust_ph Yes modify_source Action: Reduce source temp, adjust voltages optimize_ms->modify_source resolved Problem Resolved adjust_ph->resolved modify_source->resolved

Caption: Key factors influencing deuterium back-exchange.

Data and Protocols

Data Interpretation Tables

Table 1: Interpreting Matrix Effect Evaluation Results

Analyte Matrix Effect (MEA)IS Matrix Effect (MEIS)MEA / MEIS RatioInterpretationRecommended Action
0.850.870.98Acceptable: Ion suppression is occurring, but the IS is compensating effectively.Proceed with the current method.
1.101.081.02Acceptable: Ion enhancement is occurring, but the IS is compensating effectively.Proceed with the current method.
0.500.800.63Unacceptable: Differential matrix effects are present. The IS is not tracking the analyte.Improve sample cleanup, modify chromatography to avoid suppression zones.[2]
1.200.951.26Unacceptable: Differential matrix effects are present. The IS and analyte are behaving differently.Improve sample cleanup, dilute the sample, or adjust chromatography.[2]

Note: Matrix Effect (ME) is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution). A value < 1 indicates ion suppression, > 1 indicates ion enhancement.[1]

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Isotopic enrichment, presence of unlabeled analyte, and other impurities.[1]High sensitivity and specificity for mass differences.May not distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms structural integrity, location of deuterium labels, and isotopic purity.[1]Provides detailed structural information.Lower sensitivity compared to MS; requires more sample.
HPLC-UV Chemical purity (presence of non-UV active impurities will be missed).Simple, robust method for assessing chemical purity.Not suitable for assessing isotopic purity.
Experimental Protocols

Protocol 1: Evaluation of Differential Matrix Effects

Objective: To determine if the analyte and this compound are experiencing different matrix effects.[1]

Methodology:

  • Prepare Sample Sets: Prepare three sets of samples as described by BenchChem.[3]

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and deuterated internal standard into the extracted blank matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME): Calculate the ME for both the analyte and the internal standard using the formula: ME = (Mean Peak Area in Set B) / (Mean Peak Area in Set A).[1]

    • Extraction Recovery (RE): Calculate the RE using the formula: RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B).

  • Interpretation: A significant difference between the ME values for the analyte and the internal standard indicates differential matrix effects.[1] Refer to Table 1 for guidance.

Protocol 2: Deuterium Back-Exchange Stability Test

Objective: To confirm if H/D back-exchange is occurring under specific experimental conditions.[4]

Methodology:

  • Prepare Solutions:

    • Control Solution: Prepare a solution of this compound in a non-aqueous, aprotic solvent (e.g., pure acetonitrile).

    • Test Solution: Prepare a solution of this compound in your mobile phase or extracted blank matrix at the same concentration as the control.

  • Incubation: Incubate both solutions at the temperature used during sample preparation and analysis (e.g., room temperature or 4°C).

  • Time-Point Analysis: Inject and analyze aliquots from both the control and test solutions at various time points (e.g., T=0, 2h, 4h, 8h, 24h).

  • Data Evaluation:

    • Monitor the peak area of the deuterated standard (d4).

    • Monitor the mass transition for the unlabeled analyte that would be formed if back-exchange occurs.

  • Interpretation: A time-dependent decrease in the d4 signal accompanied by an increase in the unlabeled signal in the Test Solution (but not the Control Solution) confirms that back-exchange is occurring under your experimental conditions.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blank_matrix Blank Matrix spike_is Spike with Cyclopropane-1,1- dicarboxylic acid-d4 blank_matrix->spike_is extraction Sample Extraction (e.g., SPE, LLE, PPT) spike_is->extraction hplc HPLC Separation extraction->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration (Analyte & IS) ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: A typical experimental workflow for quantification.

References

Optimizing mass spectrometry parameters for Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cyclopropane-1,1-dicarboxylic acid-d4. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound?

A1: The expected m/z will depend on the ionization mode and the formation of adducts. For the deuterated compound (C5H2D4O4), the monoisotopic mass is approximately 134.05 g/mol . In negative ion mode electrospray ionization (ESI-), you would typically look for the deprotonated molecule [M-H]⁻.

Q2: Which ionization mode, positive or negative, is recommended for this compound?

A2: Negative ion mode (ESI-) is generally recommended for acidic compounds like dicarboxylic acids. This is because the carboxylic acid groups readily lose a proton to form a negative ion [M-H]⁻, leading to high sensitivity.

Q3: I am observing poor signal intensity. What are the common causes?

A3: Poor signal intensity can stem from several factors:

  • Suboptimal pH of the mobile phase: For negative ion mode, a slightly basic mobile phase (pH > 5) can enhance deprotonation and improve signal. However, ensure it is compatible with your chromatography column.

  • Inappropriate ionization source parameters: The capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate are critical. These may need to be optimized for your specific instrument and mobile phase composition.

  • Matrix effects: Components from your sample matrix can suppress the ionization of your analyte. A more effective sample preparation or chromatographic separation may be necessary.

  • Analyte degradation: The compound may be unstable under certain conditions.

Q4: What are some common adducts I might observe for this compound in negative ion mode?

A4: In negative ion mode, besides the deprotonated molecule [M-H]⁻, you might observe adducts with components of your mobile phase or buffer. Common adducts for carboxylic acids include formate (B1220265) [M+HCOO]⁻ and acetate (B1210297) [M+CH3COO]⁻ if these are present.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: No or Very Low Signal Intensity

This is a common problem that can be addressed by systematically checking different parts of the analytical workflow.

Troubleshooting Workflow:

start Start: No/Low Signal check_ms Verify MS Instrument Performance (Run system suitability test/calibration) start->check_ms check_lc Check LC System (Pressure, leaks, solvent delivery) check_ms->check_lc MS OK end_bad Consult Instrument Specialist check_ms->end_bad MS Fails check_sample Assess Sample Integrity (Degradation, concentration) check_lc->check_sample LC OK check_lc->end_bad LC Fails optimize_source Optimize Ion Source Parameters (Voltage, gas flows, temperature) check_sample->optimize_source Sample OK check_sample->end_bad Sample Degraded optimize_mobile_phase Adjust Mobile Phase (pH, organic modifier) optimize_source->optimize_mobile_phase Signal Still Low end_good Signal Acquired optimize_source->end_good Signal Improved optimize_mobile_phase->end_good Signal Improved optimize_mobile_phase->end_bad No Improvement

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: High Background Noise or Poor Peak Shape

High background or poor chromatography can mask your analyte's signal and affect quantification.

Logical Relationship Diagram:

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem High Background / Poor Peak Shape cause1 Contaminated Solvents/System problem->cause1 cause2 Incompatible Mobile Phase/Column problem->cause2 cause3 Matrix Effects problem->cause3 solution1 Use High-Purity Solvents Flush System cause1->solution1 solution2 Select Appropriate Column (e.g., HILIC, mixed-mode) Adjust pH cause2->solution2 solution3 Improve Sample Cleanup (e.g., SPE, LLE) cause3->solution3

Caption: Causes and solutions for high background noise.

Experimental Protocols

Protocol 1: Sample Preparation

A simple "dilute and shoot" method is often sufficient for cleaner samples. For complex matrices, a protein precipitation or solid-phase extraction (SPE) may be required.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or water. Create a working standard series by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (e.g., Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrumentation and application.

Liquid Chromatography Parameters:

ParameterSuggested Value
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

Mass Spectrometry Parameters (Negative Ion Mode ESI):

ParameterSuggested Value
Ionization Mode ESI-
Capillary Voltage 3.0 kV
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table outlines hypothetical yet plausible MRM transitions for quantification and confirmation. These would need to be empirically determined on your instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound133.04 [M-H]⁻88.04 [M-H-COOH-D]⁻15
Cyclopropane-1,1-dicarboxylic acid (non-labeled)129.02 [M-H]⁻85.03 [M-H-COOH]⁻15

Data Presentation

Table 1: Expected m/z Values for this compound and Potential Adducts in Negative Ion Mode

SpeciesFormulaExpected m/z
[M-H]⁻[C5HD4O4]⁻133.04
[M+Cl]⁻[C5H2D4O4Cl]⁻169.01
[M+HCOO]⁻[C5H2D4O4 + HCOO]⁻179.04
[M+CH3COO]⁻[C5H2D4O4 + CH3COO]⁻193.06
[2M-H]⁻[C10H3D8O8]⁻267.09

Disclaimer: The information provided here is intended as a guide. Optimal parameters can vary significantly between different mass spectrometer models and experimental conditions. Always perform your own method development and validation.

Technical Support Center: Optimizing HPLC Analysis of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Cyclopropane-1,1-dicarboxylic acid-d4. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

A1: Poor peak resolution for this analyte, a small and polar dicarboxylic acid, typically stems from several factors:

  • Peak Tailing: This is often caused by secondary interactions between the acidic carboxyl groups and the stationary phase, particularly with residual silanols on silica-based columns.[1][2]

  • Insufficient Retention: Due to its high polarity, the analyte may have little interaction with non-polar stationary phases (like C18), causing it to elute too early, near the solvent front, where resolution is poor.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately controlled, the dicarboxylic acid can exist in multiple ionization states, leading to broadened or split peaks.[1][4]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting and distortion.[5][6]

  • Extra-Column Effects: Issues such as excessive tubing length or large-volume detector cells can contribute to band broadening.[1]

Q2: My peak for this compound is tailing. How can I improve its symmetry?

A2: Peak tailing for acidic compounds is a frequent challenge.[1] Here are the primary strategies to improve peak symmetry:

  • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH. For acidic compounds, a pH at least 1-2 units below the analyte's pKa ensures it is in a single, un-ionized form, minimizing interactions with the stationary phase.[4][7] For a dicarboxylic acid, this often means a pH in the range of 2.5-3.5.

  • Use a Buffer: Employ a buffer in your mobile phase (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM to maintain a stable pH.[1][5]

  • Select an Appropriate Column: Consider using a modern, high-purity silica (B1680970) column with end-capping to reduce the number of accessible silanol (B1196071) groups.[2] Alternatively, specialized columns like those with polar-embedded or charged surfaces can provide better peak shapes for polar analytes.[5]

Q3: The retention time for my analyte is too short, and it's eluting with the solvent front. What should I do?

A3: Very early elution is common for highly polar compounds on traditional reversed-phase (RP) columns.[3] To increase retention, consider the following:

  • Use a Highly Aqueous Mobile Phase: In reversed-phase, increasing the aqueous component of the mobile phase will increase retention. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns if the organic content is too low.[8] Using a column designed for highly aqueous conditions can mitigate this.[4]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[9][10] HILIC utilizes a polar stationary phase with a high-organic mobile phase.[11][12]

  • Mixed-Mode Chromatography: A mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be a powerful tool for retaining and separating polar acidic compounds.[8]

Q4: Is derivatization a viable option for improving the analysis of this compound?

A4: Yes, derivatization can be a very effective strategy, especially if you are facing issues with detection sensitivity or poor retention.[13] By reacting the carboxylic acid groups with a suitable reagent, you can:

  • Increase Hydrophobicity: This will lead to better retention on reversed-phase columns.

  • Enhance Detector Response: If you are using UV or fluorescence detection, derivatizing with a chromophoric or fluorophoric tag can significantly improve sensitivity.[14]

  • Improve Ionization for Mass Spectrometry: Derivatization can introduce a readily ionizable group, enhancing the signal in LC-MS analysis.[15][16]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common chromatographic issues encountered with this compound.

Guide 1: Diagnosing and Resolving Poor Peak Shape

This guide follows a logical progression from simple checks to more involved method adjustments to address issues like peak tailing, fronting, or splitting.

G cluster_0 Troubleshooting Workflow for Poor Peak Shape Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) Check_pH Is Mobile Phase pH 1-2 units below pKa? Start->Check_pH Check_Buffer Is a buffer (10-50 mM) being used? Check_pH->Check_Buffer No Check_Overload Is sample concentration or injection volume too high? Check_pH->Check_Overload Yes Check_Buffer->Check_Overload No End_Good Peak Shape Improved Check_Buffer->End_Good Yes, problem solved Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Check_Overload->End_Good Yes, problem solved Consider_HILIC Consider alternative chemistry: HILIC or Mixed-Mode Check_Column->Consider_HILIC No Check_Column->End_Good Yes, problem solved Consider_HILIC->End_Good

Caption: A logical workflow for troubleshooting poor peak shapes.

Problem Potential Cause Recommended Action Expected Outcome
Peak Tailing Secondary silanol interactionsLower mobile phase pH to 2.5-3.5 with an acidifier like formic or phosphoric acid.[1][4]Symmetrical peak with a tailing factor closer to 1.0.
Insufficient bufferingAdd a buffer (e.g., 10-20 mM ammonium (B1175870) formate/acetate) to the mobile phase.[5]Stable retention times and improved peak symmetry.
Peak Fronting Column overloadReduce the sample concentration or the injection volume.[5][17]Restoration of a symmetrical Gaussian peak shape.
Broad Peaks Extra-column band broadeningMinimize tubing length and use narrow internal diameter tubing (0.12-0.17 mm).[1]Sharper peaks and improved resolution.
Poor column efficiencyReplace the column if it is old or has been contaminated.[5]Increased plate count and narrower peaks.
Split Peaks Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.[1]A single, unified peak.
Column blockage or voidFlush the column or, if necessary, replace it.[2]Restoration of normal peak shape and pressure.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach for developing a robust reversed-phase HPLC method for this compound.

Objective: To achieve adequate retention and symmetrical peak shape using reversed-phase chromatography.

Methodology:

  • Column Selection:

    • Start with a modern, end-capped C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • If retention is insufficient, consider a column designed for polar analytes, such as one with a polar-embedded phase.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. This will ensure a low pH to keep the analyte in its non-ionized form.[4]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Scouting:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Gradient: Start with a broad gradient to determine the approximate elution time (e.g., 5% to 95% B over 10 minutes).[4]

  • Optimization:

    • Based on the scouting run, create a shallower gradient around the elution point of the analyte to improve resolution from any impurities.

    • If retention is still too low with 5% organic, consider an isocratic method with a very low percentage of organic solvent (e.g., 1-5%) on an aqueous-stable column.

G cluster_1 Reversed-Phase Method Development Workflow Start Select Polar-Compatible Reversed-Phase Column Set_pH Prepare Mobile Phase (A: 0.1% FA in Water, B: ACN) Start->Set_pH Scout Run Broad Gradient (e.g., 5-95% B) Set_pH->Scout Evaluate Evaluate Retention and Peak Shape Scout->Evaluate Optimize Optimize Gradient (Shallow around elution point) Evaluate->Optimize Good Check_Retention Retention Adequate? Evaluate->Check_Retention Poor Finalize Finalize Method Optimize->Finalize Check_Retention->Optimize Yes Consider_HILIC Switch to HILIC Method Check_Retention->Consider_HILIC No

Caption: A workflow for developing a reversed-phase HPLC method.

Protocol 2: HILIC Method Development

This protocol is for when reversed-phase methods fail to provide adequate retention for this compound.

Objective: To achieve strong retention and separation of a highly polar analyte.

Methodology:

  • Column Selection:

    • Choose a HILIC stationary phase. Common choices include bare silica, amide, or zwitterionic phases.[10][11]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid. In HILIC, the organic solvent is the weak eluent.

    • Mobile Phase B: Water with 0.1% Formic Acid. Water is the strong eluent in HILIC.[9]

  • Initial Gradient Scouting:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Gradient: Start with a high percentage of organic solvent and ramp up the aqueous component (e.g., 95% to 50% A over 10 minutes).

  • Optimization:

    • Adjust the gradient slope to improve resolution.

    • The choice of buffer and its concentration can also significantly impact selectivity in HILIC. Experiment with different buffers (e.g., ammonium formate) if needed.

Parameter Reversed-Phase (RP) Approach HILIC Approach Rationale
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)[10]Match stationary phase to analyte polarity for optimal retention.
Mobile Phase (Weak) High AqueousHigh Organic (e.g., >80% Acetonitrile)[4]In RP, non-polar solvent is strong; in HILIC, polar solvent is strong.
Mobile Phase (Strong) High OrganicHigh AqueousThe elution mechanism is opposite between the two modes.[9]
pH Modifier 0.1% Formic or Phosphoric Acid0.1% Formic Acid or Ammonium Formate BufferSuppresses ionization of the dicarboxylic acid for better peak shape.[1]
Typical Gradient Increasing Organic %Increasing Aqueous %Elutes analytes based on their hydrophobicity (RP) or hydrophilicity (HILIC).

References

Troubleshooting low signal intensity of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopropane-1,1-dicarboxylic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low signal intensity during the analytical measurement of this compound. This compound is a deuterated stable isotope analog of the parent compound, frequently used as an internal standard or tracer in quantitative studies.[1] Its unique polar dicarboxylic acid structure presents specific analytical challenges that require careful method optimization.

This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to help you achieve robust and sensitive detection.

Compound at a Glance

To facilitate method setup, key properties of the unlabeled parent compound are summarized below.

PropertyValueReference(s)
CAS Number 598-10-7[2][3]
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [2]
-d4 Molecular Weight 134.12 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point 134-136 °C[2][3][5]
Key Functional Groups Two carboxylic acid groups[2]
Solubility Soluble in methanol (B129727)[2]

Frequently Asked Questions (FAQs)

LC-MS Analysis

Q1: I am observing very low or no signal for this compound in my LC-MS analysis. What are the most common causes?

Low signal intensity in LC-MS can stem from several factors related to the compound's chemistry and instrument settings.[6] Given that this is a polar, acidic compound, the most likely culprits are:

  • Suboptimal Ionization Mode: Carboxylic acids are best analyzed in negative ion mode (ESI-) as they readily donate a proton to form the [M-H]⁻ ion.[7] Positive mode is generally much less sensitive and may form adducts (e.g., [M+Na]⁺) that are difficult to fragment.[8][9]

  • Incorrect Mobile Phase pH: For efficient deprotonation in negative ion mode, the mobile phase pH should be higher than the pKa of the carboxylic acid groups. A neutral or slightly basic mobile phase (pH 7-8) is often a good starting point.

  • Ion Suppression/Matrix Effects: Components from your sample matrix (salts, lipids, proteins) can co-elute with your analyte and compete for ionization, drastically reducing its signal.[6][7] Proper sample cleanup is essential to mitigate this.[7]

  • Source Contamination: A dirty ion source, particularly the sampling cone or capillary, can lead to a general loss of sensitivity for all analytes.[6] Regular cleaning is crucial.[6]

  • Incorrect MS Parameters: Source parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature are not optimized. Each of these can have a significant impact on desolvation and ionization efficiency.[10]

Q2: How can I optimize my mobile phase to improve signal intensity?

The mobile phase is critical for both chromatographic separation and ionization efficiency.[7]

  • Use High-Purity Solvents: Always use LC-MS grade solvents (water, acetonitrile (B52724), methanol) to minimize background noise and the formation of unwanted adducts.[7]

  • Optimize pH: For negative ion mode, adding a weak base can improve signal stability and deprotonation. A buffer like 5-10 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate is a good choice. Avoid non-volatile buffers like phosphate.

  • Avoid Strong Acids: While acids like formic acid are common in positive mode, they will suppress ionization in negative mode. If an additive is needed for chromatography, a very low concentration of acetic acid (~0.1%) can sometimes be used, but a basic mobile phase is generally preferred for carboxylic acids.[9]

  • Consider Organic Modifier: Solvents with low surface tension, like methanol, can sometimes lead to a more stable electrospray and better sensitivity.[8] Experiment with both methanol and acetonitrile as your organic phase.

Q3: What are the best practices for sample preparation to reduce matrix effects?

Effective sample preparation is the most reliable way to overcome ion suppression.[7]

  • Dilution: The simplest approach is to dilute your sample. If the analyte concentration is high enough, this can reduce interfering matrix components to a level where they no longer suppress the signal.

  • Protein Precipitation (PPT): For biological fluids like plasma or serum, precipitating proteins with a cold organic solvent (e.g., acetonitrile) is a necessary first step.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning and concentrating dicarboxylic acids.[12] A weak anion exchange (WAX) or mixed-mode (anion exchange + reversed-phase) sorbent is ideal.[12] The acidic analytes are retained on the sorbent while neutral and basic interferences are washed away.[12]

  • Liquid-Liquid Extraction (LLE): After acidifying the sample, you can extract the dicarboxylic acid into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[11]

GC-MS Analysis

Q4: I want to use GC-MS but am getting poor peak shape and low intensity. What am I doing wrong?

Direct analysis of polar, non-volatile compounds like dicarboxylic acids by GC-MS is generally unsuccessful.[13] The high polarity leads to poor peak shape, and the low volatility prevents efficient transfer to the gas phase. Derivatization is a mandatory step. [11][13] This process converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) ethers, making them suitable for GC analysis.[13]

Q5: Which derivatization reagent and method is best for this compound?

The two most common and effective derivatization methods for carboxylic acids are silylation and esterification.[14] The choice depends on your sample matrix, required sensitivity, and available resources. Silylation with BSTFA is often preferred for its lower detection limits and higher reproducibility, especially with low sample amounts.[14]

ParameterSilylation (e.g., with BSTFA)Esterification (e.g., with BF₃/Methanol)
Principle Replaces active hydrogens on carboxyl groups with a trimethylsilyl (B98337) (TMS) group.Converts carboxyl groups into methyl esters.[15]
Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (catalyst).[11]Boron trifluoride (BF₃) in an alcohol (e.g., methanol or butanol).[11][14]
Reaction Conditions Heat at 60-70°C for 30-60 minutes.[11]Heat at 60-100°C for 15-60 minutes.[11]
Advantages High reaction yields, good thermal stability of derivatives, generally lower detection limits.[14]Derivatives are very stable, reagents are relatively inexpensive.
Disadvantages TMS derivatives are sensitive to moisture and can hydrolyze.Can be less efficient for some diacids, may require removal of acidic byproducts.
Best For Trace-level analysis, complex matrices where high sensitivity is required.[14]Routine analysis where ultimate sensitivity is not the primary concern.
NMR Analysis

Q6: My NMR signal is very weak. What are the common causes?

For NMR, low signal intensity is typically related to sample preparation or acquisition parameters.

  • Low Concentration: The most common cause. If possible, increase the amount of sample dissolved.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad, weak peaks.[16][17] Ensure the sample is properly positioned and shimmed.[16]

  • Insufficient Scans: For insensitive nuclei or low concentration samples, a greater number of scans is required to improve the signal-to-noise ratio.

  • Sample Quality: Undissolved material or precipitate in the NMR tube will severely degrade shimming and spectral quality.[17][18] Always use high-quality NMR tubes and filter your sample if necessary.[19]

  • Lock Signal Issues: A weak or unstable deuterium (B1214612) lock signal from the solvent indicates poor magnetic field homogeneity and will result in a poor quality spectrum.[16]

Troubleshooting & Experimental Workflows

Visual workflows can help systematically diagnose the source of low signal intensity.

General Troubleshooting Workflow

This diagram outlines the initial steps to take when encountering a low signal, regardless of the analytical platform.

G cluster_0 cluster_1 Initial Checks cluster_2 Diagnosis cluster_3 Action Plan start Low Signal Intensity Observed check_system 1. Analyze System Suitability Standard start->check_system check_fresh 2. Prepare Fresh, Simple Standard of Analyte check_system->check_fresh Standard OK? system_issue System-wide Problem (e.g., dirty source, leak) check_system->system_issue Standard Fails check_blank 3. Inject Solvent Blank check_fresh->check_blank Standard OK? method_issue Method-Specific Problem (e.g., ionization, derivatization) check_fresh->method_issue Standard Fails carryover_issue High Background / Carryover Masking Signal check_blank->carryover_issue Blank is Dirty clean_system Clean Instrument (Source, Column, etc.) system_issue->clean_system optimize_method Optimize Method Parameters (See Specific Workflows) method_issue->optimize_method improve_wash Improve Wash Method Between Injections carryover_issue->improve_wash

Caption: A logical workflow for the initial diagnosis of low signal intensity.

LC-MS Method Optimization Workflow

This workflow details the steps for troubleshooting low signal in an LC-MS system.

G cluster_source 1. Ion Source Check cluster_mobile 2. Mobile Phase Check cluster_sample 3. Sample Prep Check start Low LC-MS Signal (Negative Ion Mode) check_spray Is ESI Spray Stable? (Visual Check) start->check_spray check_spray->start No, clean/fix source check_voltages Optimize Capillary Voltage (~ -2.5 to -4 kV) check_spray->check_voltages Yes check_gas Optimize Gas Flow & Temp (Nebulizer, Drying Gas) check_voltages->check_gas check_solvents Use LC-MS Grade Solvents? check_gas->check_solvents Source OK check_ph Is pH > pKa? (Use 5-10mM Ammonium Acetate) check_solvents->check_ph check_matrix Potential Matrix Effects? check_ph->check_matrix Mobile Phase OK perform_spe Implement SPE or LLE (See Protocol) check_matrix->perform_spe Yes end_node Signal Improved check_matrix->end_node No perform_spe->end_node G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start: Sample in Solution extract Extract Analyte (LLE or SPE) start->extract drydown Evaporate to Dryness (Nitrogen Stream) extract->drydown add_reagent Add Derivatization Reagent (e.g., BSTFA) drydown->add_reagent react Heat to Complete Reaction (e.g., 70°C for 30 min) add_reagent->react inject Inject Derivatized Sample react->inject acquire Acquire Data inject->acquire

References

Technical Support Center: Analysis of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Cyclopropane-1,1-dicarboxylic acid-d4, particularly when used as a deuterated internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as your analyte of interest, and its deuterated internal standard (d-IS), this compound, by co-eluting compounds from the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal). These effects are a significant concern as they can negatively affect the accuracy, precision, and sensitivity of your analytical method. Common interfering components in biological matrices include salts, lipids, and proteins.

Q2: How is this compound, as a deuterated internal standard, supposed to correct for matrix effects?

A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the non-deuterated analyte, they are expected to co-elute and experience similar ionization suppression or enhancement. By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.

Q3: Why are my quantitative results inaccurate or inconsistent even when using this compound as an internal standard?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. This can occur due to:

  • Differential Matrix Effects: This is the most common reason for failure and occurs when the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect". If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.

  • Stability of the Deuterium (B1214612) Label: In some cases, the deuterium label can be unstable and exchange with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the d-IS signal and an artificial increase in the analyte signal.

  • Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.

Q4: What is the "deuterium isotope effect" and how can it affect my analysis?

A4: The "deuterium isotope effect" refers to the phenomenon where deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium. This slight separation can lead to differential matrix effects if the analyte and d-IS elute into regions with varying levels of ion suppression.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects when using this compound.

Issue 1: Poor Reproducibility of Analyte/Internal Standard Ratio

This is often a primary indicator of uncompensated matrix effects.

start Inconsistent Analyte/IS Ratio check_coelution Confirm Co-elution of Analyte and d-IS start->check_coelution separation_observed Separation Observed (Deuterium Isotope Effect) check_coelution->separation_observed No no_separation Co-elution Confirmed check_coelution->no_separation Yes modify_chromatography Modify Chromatographic Conditions (e.g., gradient, temperature, mobile phase) separation_observed->modify_chromatography coelution_achieved Co-elution Achieved modify_chromatography->coelution_achieved assess_matrix_effect Assess Matrix Effect (Post-Column Infusion) no_separation->assess_matrix_effect matrix_effect_present Significant Matrix Effect (Ion Suppression/Enhancement) assess_matrix_effect->matrix_effect_present Yes no_matrix_effect Minimal Matrix Effect assess_matrix_effect->no_matrix_effect No improve_sample_prep Improve Sample Preparation (SPE, LLE) matrix_effect_present->improve_sample_prep revalidate Re-validate Method improve_sample_prep->revalidate

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Step-by-Step Guide:

  • Confirm Co-elution of Analyte and Internal Standard: A slight separation can lead to differential matrix effects.

    • Action: Inject a mixed solution of the analyte and this compound. Overlay their chromatograms to verify that their retention times are identical.

  • If Separation is Observed: This is likely due to the deuterium isotope effect.

    • Solution: Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution. Using a column with lower resolution might also help achieve complete co-elution.

  • Assess the Presence of Matrix Effects: If co-elution is confirmed, the issue may be significant matrix effects that are impacting both the analyte and d-IS, but perhaps to slightly different extents.

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.

  • Improve Sample Preparation: If significant matrix effects are detected, the sample cleanup process needs to be more rigorous.

    • Solution: Employ more effective sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation is often the least effective method for removing matrix components.

Issue 2: The Signal for the Analyte or this compound is Unexpectedly Low or Absent

This is often a direct result of significant ion suppression.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring at the retention time of your analyte and internal standard.

  • Improve Sample Preparation: As detailed above, use more robust sample cleanup methods like SPE or LLE.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thus minimizing their effect. This is only feasible if the method sensitivity is sufficient.

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte and d-IS from the regions of high ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Preparation: Prepare a standard solution of your analyte and this compound at a concentration that provides a stable and moderate signal.

  • System Setup:

    • Set up the LC-MS system with the analytical column.

    • Connect the outlet of the LC column to a T-piece.

    • Continuously deliver the analyte and d-IS standard solution to the second port of the T-piece using a syringe pump.

    • Connect the third port of the T-piece to the mass spectrometer inlet.

  • Analysis:

    • Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and internal standard.

    • Inject an extracted blank matrix sample onto the LC column.

  • Data Interpretation:

    • Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Protocol 2: Quantitative Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement and assess how well this compound compensates for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at various concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.

    • **Set C (

Preventing degradation of Cyclopropane-1,1-dicarboxylic acid-d4 in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Cyclopropane-1,1-dicarboxylic acid-d4 in experimental samples. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your samples.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low analyte recovery Sample degradation due to improper storage temperature.Store samples at or below -20°C immediately after collection. For long-term storage, -80°C is recommended.
pH-mediated hydrolysis.Adjust the sample pH to a slightly acidic range (pH 4-6) using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) to minimize hydrolysis.
Enzymatic degradation in biological matrices.For plasma or tissue homogenates, add esterase inhibitors (e.g., sodium fluoride) immediately after sample collection.
Inconsistent results between replicates Variable exposure to light.Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.
Inconsistent sample handling time at room temperature.Minimize the time samples are kept at room temperature during processing. Perform sample preparation steps on ice.
Appearance of unexpected peaks in chromatograms Oxidative degradation.De-gas solvents and consider adding an antioxidant (e.g., BHT or ascorbic acid) to the sample or extraction solvent.
Thermal degradation during sample processing.Avoid high temperatures during sample evaporation or derivatization steps. Use a gentle stream of nitrogen for solvent evaporation at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are elevated temperature, alkaline pH, enzymatic activity in biological samples, exposure to light, and the presence of oxidizing agents. The cyclopropane (B1198618) ring can be susceptible to opening under harsh acidic or thermal conditions, and the carboxylic acid groups can undergo various reactions.

Q2: What is the optimal pH range for storing samples containing this compound?

A2: To minimize degradation, it is recommended to maintain the sample pH in a slightly acidic range, ideally between pH 4 and 6.[1][2] Basic conditions can promote decarboxylation and other degradation pathways. The addition of a small amount of an appropriate buffer, such as citrate or phosphate buffer, can help maintain the optimal pH.[1]

Q3: How should I store my samples to ensure the long-term stability of this compound?

A3: For long-term stability, samples should be stored at -80°C. For short-term storage (up to one week), -20°C is generally acceptable. It is crucial to minimize freeze-thaw cycles as this can accelerate degradation.

Q4: Are there any specific precautions to take when handling biological samples (e.g., plasma, urine, tissue homogenates)?

A4: Yes, biological samples contain enzymes, such as esterases, that can potentially metabolize the analyte.[1][2] To prevent enzymatic degradation, it is advisable to add enzyme inhibitors, like sodium fluoride, to the samples immediately after collection.[3] Additionally, keeping biological samples on ice during processing is critical to slow down enzymatic activity.[1][2]

Q5: My experimental workflow involves a solvent evaporation step. What is the best way to do this without degrading the analyte?

A5: High temperatures can lead to the thermal degradation of Cyclopropane-1,1-dicarboxylic acid. Therefore, it is recommended to evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., below 40°C). Avoid using high-temperature settings on evaporators.

Q6: Can exposure to light affect the stability of this compound?

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA).

  • Immediately after collection, add an esterase inhibitor (e.g., a final concentration of 2 mg/mL sodium fluoride).

  • Gently invert the tube several times to mix.

  • Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a clean, labeled amber polypropylene (B1209903) tube.

  • Adjust the plasma pH to approximately 5 with a small volume of 0.1 M citric acid.

  • Immediately freeze the plasma sample and store it at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Thaw the frozen plasma or urine samples on ice.

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new amber vial.

  • Evaporate the solvent under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Visualizations

degradation_pathway cluster_conditions Degradation Stressors cluster_analyte Analyte cluster_products Potential Degradation Products Elevated_Temperature Elevated Temperature Ring_Opened Ring-Opened Products Elevated_Temperature->Ring_Opened Alkaline_pH Alkaline pH Decarboxylated Decarboxylated Products Alkaline_pH->Decarboxylated Oxidizing_Agents Oxidizing Agents Oxidized Oxidized Products Oxidizing_Agents->Oxidized UV_Light UV Light UV_Light->Ring_Opened Enzymes Enzymes (in biological matrix) Enzymes->Decarboxylated Analyte This compound Analyte->Ring_Opened Thermal/Photolytic Stress Analyte->Decarboxylated pH/Enzymatic Stress Analyte->Oxidized Oxidative Stress

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Sample (e.g., Blood) Add_Stabilizers Add Anticoagulant & Enzyme Inhibitor Collect->Add_Stabilizers Centrifuge Centrifuge at 4°C Add_Stabilizers->Centrifuge Separate Separate Matrix (e.g., Plasma) Centrifuge->Separate Adjust_pH Adjust pH to 4-6 Separate->Adjust_pH Store Store at -80°C in Amber Vials Adjust_pH->Store Thaw Thaw on Ice Store->Thaw Extract Protein Precipitation & Extraction Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for sample handling to prevent degradation.

troubleshooting_tree Start Low/Inconsistent Analyte Signal Check_Storage Were samples stored at ≤ -20°C? Start->Check_Storage Check_pH Was sample pH acidic (4-6)? Check_Storage->Check_pH Yes Solution_Storage Store future samples at -80°C. Check_Storage->Solution_Storage No Check_Light Were samples protected from light? Check_pH->Check_Light Yes Solution_pH Buffer future samples to pH 4-6. Check_pH->Solution_pH No Check_Temp Was processing done on ice/at low temp? Check_Light->Check_Temp Yes Solution_Light Use amber vials for future samples. Check_Light->Solution_Light No Check_Enzymes Were enzyme inhibitors used (for bio-samples)? Check_Temp->Check_Enzymes Yes Solution_Temp Minimize time at room temp; use ice. Check_Temp->Solution_Temp No Solution_Enzymes Add esterase inhibitors upon collection. Check_Enzymes->Solution_Enzymes No

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards, particularly focusing on the prevention and diagnosis of isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated standards?

Isotopic exchange, also known as H/D or back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This process is a significant concern in quantitative analysis because it compromises the isotopic purity and integrity of the standard.[2][3] The loss of deuterium can lead to two major analytical problems:

  • Underestimation of the Internal Standard: A decrease in the signal of the correctly labeled deuterated standard can lead to an artificially high analyte-to-internal standard ratio, causing an overestimation of the analyte's concentration.[1][4]

  • Overestimation of the Analyte: The back-exchanged internal standard, now identical to the analyte, can be incorrectly measured as the unlabeled analyte.[1] This contributes a "false positive" signal, again leading to an overestimation of the analyte's true concentration.[1]

Q2: What are the most critical factors that influence the rate of isotopic exchange?

The rate and extent of isotopic exchange are primarily influenced by several key experimental and structural factors.[2][5] Understanding and controlling these factors is crucial for maintaining the stability of deuterated standards.

  • pH: The exchange rate is highly dependent on pH. The reaction is catalyzed by both acids and bases.[3][5] For many compounds, the minimum rate of exchange occurs in a narrow pH range of approximately 2.5 to 3.0.[2][5] The rate increases significantly in both highly acidic and, especially, basic conditions.[2]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.[1][5] Storing samples at elevated temperatures or in a heated autosampler can lead to significant deuterium loss.[1][6] Conversely, lowering the temperature can dramatically slow the exchange rate; for example, reducing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[3][7]

  • Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can readily facilitate the loss of deuterium.[1][3][5] Whenever possible, using aprotic solvents like acetonitrile, chloroform, or tetrahydrofuran (B95107) is preferred for sample storage and reconstitution.[2][5]

  • Position of the Deuterium Label: The stability of the deuterium label is critically dependent on its position within the molecule.[2][4] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange.[2][4] Deuterium atoms on carbons adjacent (alpha) to carbonyl groups are also prone to exchange due to keto-enol tautomerism.[2][5] The most stable positions are typically on aromatic rings or aliphatic carbons that are not adjacent to activating functional groups.[2][6]

Q3: How should I properly store deuterated standards to ensure their stability?

Proper storage is essential to maintain the chemical and isotopic integrity of deuterated standards.[5][8] General best practices include:

  • Temperature: For long-term storage, temperatures of -20°C or -80°C are often recommended.[8][9] For short-term storage of solutions, refrigeration at 2°C to 8°C is common.[3] Always refer to the manufacturer's Certificate of Analysis for specific recommendations and avoid repeated freeze-thaw cycles.[5]

  • Protection from Light and Moisture: Many compounds are light-sensitive, so storing them in amber vials or in the dark is crucial to prevent photodegradation.[5][8] To prevent exchange with atmospheric moisture, standards should be stored in tightly sealed containers, in a desiccator, or under an inert atmosphere like argon or nitrogen.[5]

  • Solvent Choice: Use high-purity, anhydrous, and aprotic solvents for preparing stock and working solutions whenever the analyte's solubility allows.[5][8] Avoid storing standards in acidic or basic solutions, as these can catalyze H/D exchange.[8][10]

Q4: Are there more stable alternatives to deuterated standards?

Yes. When isotopic exchange is a persistent and unavoidable problem, internal standards labeled with heavy stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) offer superior stability.[5][6] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange under typical analytical conditions.[5][11] While often more expensive to synthesize, ¹³C or ¹⁵N labeled standards should be considered when experimental conditions involve extreme pH or when the only available deuterated standard has labels in known exchange-prone positions.[4][5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the stability of deuterated internal standards.

Problem 1: The signal of my deuterated internal standard is decreasing or inconsistent during an analytical run.

A decreasing or drifting signal for the deuterated internal standard (D-IS) is a classic sign of instability, often due to ongoing isotopic exchange in the processed samples stored in the autosampler.[5]

Troubleshooting Workflow

start Start: Inconsistent or Decreasing D-IS Signal check_stability Perform Time-Course Stability Test (e.g., Re-inject sample at T=0, 4, 8, 24h) start->check_stability is_signal_stable Is D-IS Signal Stable Over Time? check_stability->is_signal_stable review_conditions Review Experimental Conditions is_signal_stable->review_conditions No no_issue Issue may not be stability. Investigate other causes (e.g., instrument drift, adsorption). is_signal_stable->no_issue Yes check_ph Is pH of solvent/mobile phase acidic (<2.5) or basic (>7)? review_conditions->check_ph check_temp Is autosampler temperature high? check_ph->check_temp No adjust_ph Action: Adjust pH to neutral range (2.5-7) check_ph->adjust_ph Yes check_solvent Is solvent protic (e.g., H2O, MeOH)? check_temp->check_solvent No adjust_temp Action: Cool autosampler (e.g., 4°C) check_temp->adjust_temp Yes adjust_solvent Action: Switch to aprotic solvent (e.g., Acetonitrile) if possible check_solvent->adjust_solvent Yes review_label Review Label Position on D-IS. Is it on a heteroatom or alpha to a carbonyl? check_solvent->review_label No adjust_ph->check_temp adjust_temp->check_solvent adjust_solvent->review_label stable_label Label position is likely stable. Re-evaluate other factors. review_label->stable_label No unstable_label Label is likely labile. Solution: Select a D-IS with a more stable labeling position or use a ¹³C/¹⁵N standard. review_label->unstable_label Yes

Troubleshooting workflow for a decreasing deuterated internal standard signal.
Problem 2: I'm observing a signal for the unlabeled analyte in a solution of my deuterated standard.

This issue can be caused by two primary factors: the presence of the unlabeled analyte as an impurity in the standard material, or back-exchange where the deuterated standard has converted to the unlabeled form.[12][13]

Troubleshooting Steps:
  • Assess Isotopic Purity: First, confirm the isotopic purity of the standard as provided by the supplier's Certificate of Analysis.[14] An isotopic purity of ≥98% is generally recommended.[15][16]

  • Inject a Fresh, High-Concentration Standard: Prepare a fresh solution of the deuterated standard in a clean, aprotic solvent at a high concentration and inject it.[12] Monitor the mass transition for the unlabeled analyte. A small response may be expected due to the specified isotopic purity, but a large signal suggests a problem.[12]

  • Perform a Stability Test: If the initial check shows acceptable purity, the issue is likely back-exchange. Perform the stability test outlined in the "Experimental Protocols" section below to confirm if the unlabeled analyte signal increases over time when incubated in your analytical solvent or matrix.[13]

Problem 3: My calibration curve is non-linear.

While non-linearity can have many causes, an unstable deuterated internal standard can be a contributing factor.[2] If back-exchange is occurring throughout the analytical run, the analyte-to-internal standard ratio will change in a time-dependent manner, leading to poor linearity.[2] This is especially problematic if the exchange rate is significant.

Troubleshooting Steps:
  • Confirm D-IS Stability: First, rule out instability by performing the time-course stability experiment described below. If the D-IS signal is decreasing over time, address the root causes of back-exchange (pH, temperature, solvent) as detailed in Problem 1.

  • Check for Crosstalk/Impurity: Ensure the unlabeled analyte impurity in your D-IS is not significantly contributing to the analyte signal, especially at the lower limit of quantification (LLOQ).[13] This can be assessed by analyzing a blank sample spiked only with the internal standard.[2]

  • Investigate Other Causes: If the D-IS is stable, investigate other common causes of non-linearity, such as detector saturation, differential matrix effects, or incorrect integration.

Summary of Factors Influencing Isotopic Exchange

The following table summarizes the impact of various experimental conditions on the rate of isotopic exchange and provides recommended actions to enhance the stability of deuterated standards.

FactorCondition Causing High Exchange RateImpact on StabilityRecommended Action to Minimize ExchangeCitations
pH Highly Acidic (<2.5) or Basic (>7)HighMaintain pH between 2.5 and 7.[2][5]
Temperature High (e.g., >25°C)HighStore and analyze samples at low temperatures (e.g., 4°C).[1][5]
Solvent Protic (e.g., H₂O, Methanol)HighUse aprotic solvents (e.g., Acetonitrile, THF) when possible.[2][5]
Label Position On Heteroatoms (O, N, S) or Alpha to CarbonylHighChoose standards with labels on stable carbon positions (e.g., aromatic).[4][5]
Time Prolonged exposure to exchange-promoting conditionsHighMinimize the time between sample preparation and analysis.[5][17]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Standard

This protocol is designed to determine if a deuterated internal standard is undergoing isotopic exchange under the specific conditions of an analytical method.[1][14]

Methodology:
  • Prepare Sample Sets:

    • Set A (T=0 Control): Spike a known concentration of the deuterated internal standard (D-IS) into a blank biological matrix (e.g., plasma) or your reconstitution solvent. Immediately process this sample using your standard extraction protocol and analyze it. This serves as the baseline.[1]

    • Set B (Incubated Sample): Spike the D-IS into the same blank matrix or solvent. Incubate this sample under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, or in the autosampler at 10°C for 24 hours).[1][14]

  • Sample Processing: After the incubation period, process the Set B samples using the identical extraction method as Set A.[1]

  • LC-MS/MS Analysis: Analyze both sets of samples. Monitor the peak area response for the deuterated standard. Additionally, monitor the mass transition for the unlabeled analyte to check for any increase resulting from back-exchange.[14]

  • Data Interpretation: Compare the peak area of the D-IS in Set B to that in Set A. A significant decrease in the D-IS signal in Set B, often accompanied by an increase in the unlabeled analyte signal, indicates instability and isotopic exchange under the tested conditions.[5][14]

Experimental workflow for evaluating the stability of a deuterated standard.
Protocol 2: Evaluating Isotopic Purity and Crosstalk

This protocol helps determine the contribution of the unlabeled analyte signal from the deuterated internal standard solution itself.[9]

Methodology:
  • Prepare Working Solutions:

    • Analyte ULOQ Solution: Prepare a solution of the non-labeled analyte at the Upper Limit of Quantification (ULOQ) concentration.

    • Internal Standard Working Solution: Prepare a solution of the D-IS at the final concentration used in the assay.

  • LC-MS/MS Analysis:

    • Inject the Internal Standard Working Solution and monitor the mass transition for the analyte.

    • Inject the Analyte ULOQ Solution and monitor the mass transition for the D-IS.

  • Data Analysis & Acceptance Criteria:

    • In the D-IS injection, the peak area at the retention time of the analyte should be negligible, ideally less than 5% of the analyte's peak area at the Lower Limit of Quantification (LLOQ).[9]

    • In the analyte injection, the peak area at the retention time of the D-IS should also be negligible, typically less than 0.1% of the D-IS's expected peak area at its working concentration.[9]

Protocol 3: Assessing Differential Matrix Effects

This protocol determines if the analyte and the internal standard are affected differently by the sample matrix, which can happen if they do not co-elute perfectly.[15][18]

Methodology:
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and D-IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix first. Then, spike the analyte and D-IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix before the extraction process begins.

  • Data Analysis:

    • Calculate the Matrix Effect (ME) for both the analyte and the D-IS using the following formula:

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[15]

    • Ideally, the ME values for the analyte and the D-IS should be very similar. A significant difference indicates a differential matrix effect, which can compromise quantification accuracy.[18]

References

Optimizing reaction conditions for Cyclopropane-1,1-dicarboxylic acid-d4 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclopropane-1,1-dicarboxylic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the cyclopropane-1,1-dicarboxylic acid backbone?

A1: The most established method involves the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909), in the presence of a base. A phase transfer catalyst is often used to facilitate the reaction between the aqueous and organic phases.[1] The resulting diester is then hydrolyzed to yield the dicarboxylic acid.

Q2: How can deuterium (B1214612) be incorporated to synthesize this compound?

A2: To synthesize the d4 analogue, deuterated starting materials are required. The primary approach involves using 1,2-dibromoethane-d4 (B144223) in the reaction with diethyl malonate. Alternatively, methods for the synthesis of deuterated 1-aminocyclopropane-1-carboxylic acid have utilized deuterated 2-bromoethanol (B42945) 4-methylbenzenesulfonates, which could be adapted.[2][3]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Critical parameters include temperature, reaction time, and the molar ratio of reactants and base. For instance, in the synthesis of related cyclopropane (B1198618) derivatives, temperatures can range from 80°C to 140°C.[4] Vigorous stirring is also crucial, especially in phase-transfer catalyzed reactions, to ensure efficient mixing of the reactants.[1]

Q4: Are there alternative synthetic routes to cyclopropane-1,1-dicarboxylic acids?

A4: Yes, alternative methods exist. One such process involves the use of an alcoholate as a condensation agent instead of a phase transfer catalyst.[4] Additionally, modern electrochemical methods for deutero-dicarboxylation are being explored, which may offer a different approach to synthesizing deuterated dicarboxylic acids.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Cyclopropane Diester Incomplete reaction due to insufficient mixing or reaction time.Ensure vigorous stirring throughout the reaction, especially in biphasic systems.[1] Consider extending the reaction time; a typical duration is 2 hours with vigorous stirring.[1]
Suboptimal molar ratio of reactants.The molar ratio of 1,2-dibromoethane to diethyl malonate is typically 1.5:1 to ensure complete reaction of the malonate.[1] For alcoholate-based methods, the molar proportions of malonic acid ester to 1,2-dihalo compound to alcoholate are suggested to be 1:(2.0-6.0):(1.6-2.0).[4]
Inefficient phase transfer catalyst.Ensure the phase transfer catalyst, such as triethylbenzylammonium chloride, is fresh and used in the correct molar quantity (e.g., 1 equivalent relative to the malonate).[1]
Difficulty in Isolating the Dicarboxylic Acid after Hydrolysis Incomplete acidification of the reaction mixture.Carefully acidify the aqueous solution with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[1]
Inefficient extraction from the aqueous layer.Perform multiple extractions with a suitable organic solvent like ether. Saturating the aqueous layer with sodium chloride can improve the extraction efficiency.[1]
Presence of Unreacted Diethyl Malonate in the Product Difficult separation of the product diester from unreacted starting material by distillation.The direct synthesis of the diacid via saponification in the reaction mixture can circumvent the need for difficult distillations to separate the diester from unreacted diethyl malonate.[1]
Formation of Byproducts Intramolecular elimination of hydrogen chloride leading to vinyl or allyl chloride.Avoid using an excess of alcoholate as the condensation agent to suppress this side reaction.[4]

Experimental Protocols

Synthesis of Cyclopropane-1,1-dicarboxylic acid from Diethyl Malonate and 1,2-Dibromoethane

This protocol is adapted from a well-established procedure and can be modified for the synthesis of the d4-analogue by substituting 1,2-dibromoethane with 1,2-dibromoethane-d4.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane (or 1,2-dibromoethane-d4)

  • 50% aqueous sodium hydroxide (B78521)

  • Triethylbenzylammonium chloride

  • Concentrated hydrochloric acid

  • Ether

  • Sodium chloride

  • Magnesium sulfate

  • Activated carbon

  • Benzene (B151609)

Procedure:

  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Continue vigorous stirring for 2 hours.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C with an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain the product as white crystals.[1]

Visualizations

experimental_workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product reactant_node reactant_node process_node process_node product_node product_node Diethyl Malonate Diethyl Malonate 1,2-Dibromoethane-d4 1,2-Dibromoethane-d4 Reaction Reaction 1,2-Dibromoethane-d4->Reaction NaOH / PTC NaOH / Phase Transfer Catalyst NaOH / PTC->Reaction Acidification Acidification Reaction->Acidification Crude Mixture Extraction Extraction Acidification->Extraction Acidified Mixture Purification Purification Extraction->Purification Organic Extract Product Cyclopropane-1,1- dicarboxylic acid-d4 Purification->Product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue_node issue_node cause_node cause_node solution_node solution_node Incomplete_Reaction Incomplete Reaction Increase_Stirring Increase Stirring/Time Incomplete_Reaction->Increase_Stirring Optimize_Ratios Optimize Molar Ratios Incomplete_Reaction->Optimize_Ratios Poor_Extraction Poor Extraction Saturate_Aqueous Saturate Aqueous Layer Poor_Extraction->Saturate_Aqueous Multiple_Extractions Perform Multiple Extractions Poor_Extraction->Multiple_Extractions Side_Reactions Side Reactions Control_Base Control Base Addition Side_Reactions->Control_Base Low_Yield Low_Yield Low_Yield->Poor_Extraction Low_Yield->Side_Reactions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Enhancing Cyclopropanation Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems encountered during cyclopropanation experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My Simmons-Smith reaction is not working or the yield is very low. What are the common causes?

A1: Low yields in Simmons-Smith reactions often stem from several critical factors:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is paramount. If it is old or improperly activated, the reaction will be sluggish or fail. Ensure the zinc is activated, for instance, by washing with HCl to remove the oxide layer before treatment with a copper salt.[1][2]

  • Moisture: The organozinc intermediates are sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents.[1][2]

  • Solvent Choice: The rate of the Simmons-Smith reaction is influenced by the solvent. The reaction rate tends to decrease as the basicity of the solvent increases.[3] Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended.[2]

  • Reaction Temperature: While the initial formation of the carbenoid may be performed at a lower temperature (e.g., 0 °C), the subsequent reaction with the alkene often requires heating (e.g., reflux) to proceed at a reasonable rate.[2][4]

Q2: My transition-metal-catalyzed cyclopropanation with a diazo compound is giving a poor yield. What should I check?

A2: For transition-metal-catalyzed reactions, consider the following:

  • Catalyst Deactivation: The catalyst, commonly a rhodium(II) or copper(II) complex, may be deactivated by impurities in the starting materials or solvent.[1] Using a higher catalyst loading or a more robust catalyst can sometimes help.[1]

  • Diazo Compound Decomposition: Diazo compounds can decompose through various side reactions. To minimize this, the diazo compound should be added slowly to the reaction mixture to maintain a low concentration at all times.[1]

  • Substrate Reactivity: Electron-deficient alkenes can be less reactive towards electrophilic carbenoids.[5] For such substrates, a more nucleophilic carbene or a different catalytic system might be necessary.

Problem 2: Formation of Multiple Products (Side Reactions)

Q3: I am observing significant byproducts in my reaction mixture. What are the likely side reactions?

A3: Common side reactions in cyclopropanation include:

  • Carbene Dimerization: The carbene intermediate can react with itself to form alkenes (e.g., diethyl fumarate (B1241708) and maleate (B1232345) from ethyl diazoacetate).[1] This is more prevalent if the carbene is not efficiently trapped by the alkene. Slow addition of the carbene precursor is a key strategy to mitigate this.[1]

  • C-H Insertion: Highly reactive carbenes can insert into C-H bonds of the solvent or the substrate itself.[1] Choosing a solvent less prone to C-H insertion, such as dichloromethane, can be beneficial.[1]

  • Reaction with Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can react with heteroatoms like alcohols, leading to byproducts such as methylated alcohols.[1]

Frequently Asked Questions (FAQs)

Q4: How can I improve the diastereoselectivity of my cyclopropanation?

A4: Lowering the reaction temperature generally leads to higher diastereoselectivity.[4] This is because the transition state leading to the thermodynamically favored diastereomer has a lower activation energy. If lowering the temperature results in a low yield, you can try increasing the reaction time or carefully increasing the reagent concentration.[4]

Q5: Are there safer alternatives to diazomethane (B1218177) for unsubstituted cyclopropanation?

A5: Yes, due to the toxicity and explosive nature of diazomethane, several alternatives have been developed.[6][7] Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer substitute.[7] Imidazotetrazines, such as temozolomide (B1682018) (TMZ), are also effective, non-explosive solid surrogates for diazomethane.[6][8]

Q6: Can I use a more cost-effective dihaloalkane instead of diiodomethane (B129776) for the Simmons-Smith reaction?

A6: While diiodomethane is the most common reagent, modifications using the more affordable dibromomethane (B42720) have been developed.[2][9] However, to achieve comparable yields, the reactivity of the system may need to be enhanced, for example, by using the Furukawa modification (diethylzinc instead of a zinc-copper couple).[2][9]

Data Presentation

Table 1: Comparison of Reagents for the Cyclopropanation of Styrene

Reagent/PrecursorConditionsYield (%)Reference
Diazald (for Diazomethane)Fe(III) catalyst, 6 M KOHHigh[8]
TMS-diazomethaneTransition metal catalystVariable[7]
Temozolomide (TMZ)Fe(III) catalyst, 6 M KOH62-93%[8]

Table 2: Optimization of Simmons-Smith Reaction Conditions

AlkeneReagent SystemSolventTemperatureYield (%)Reference
CyclohexeneZn-Cu, CH₂I₂Diethyl EtherReflux~80%[9]
1-Nonene (B85954)Et₂Zn, CH₂I₂ (Furukawa)DCMRoom TempHigh[2]
Allylic AlcoholZn-Cu, CH₂I₂Diethyl EtherRoom TempHigh[10]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Alkene (e.g., 1-Nonene)

Materials:

  • Zinc powder

  • Copper(I) chloride (CuCl)

  • 1-Nonene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color should change to black, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.[11]

  • Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of 1-nonene (1.0 equiv) in anhydrous diethyl ether.

  • Addition of Diiodomethane: Add diiodomethane (2.0 equiv) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at reflux. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Purification: Filter the mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[1][11]

Protocol 2: Transition-Metal-Catalyzed Cyclopropanation using Ethyl Diazoacetate (EDA)

Materials:

  • Alkene (e.g., Styrene) (1.0 equiv)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (1-2 mol%)

  • Ethyl diazoacetate (EDA) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene and Rh₂(OAc)₄ in anhydrous DCM.

  • Addition of EDA: Add a solution of EDA in anhydrous DCM dropwise to the stirred reaction mixture over a period of 4-6 hours using a syringe pump. A slow addition rate is crucial to minimize carbene dimerization.[1]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete after the addition of the diazo compound.[1]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Visualizations

Experimental_Workflow General Experimental Workflow for Cyclopropanation A 1. Reaction Setup (Flame-dried glassware, inert atmosphere) B 2. Reagent Preparation (e.g., Prepare Zn-Cu couple or dissolve catalyst) A->B C 3. Addition of Reactants (Alkene, Carbene Precursor) Slow addition for diazo compounds B->C D 4. Reaction Monitoring (TLC, GC, NMR) C->D E 5. Aqueous Work-up (Quench reaction, extract product) D->E F 6. Purification (Distillation or Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for cyclopropanation reactions.

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Quantification of Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Cyclopropane-1,1-dicarboxylic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in quantitative analysis?

A1: this compound is the deuterium-labeled form of Cyclopropane-1,1-dicarboxylic acid. It serves as an ideal internal standard for quantitative assays using mass spectrometry.[1] By introducing a known amount of the deuterated standard into a sample at an early preparation stage, it can accurately correct for variability during sample extraction, cleanup, injection, and ionization in the mass spectrometer.[2][3]

Q2: Why is a deuterated internal standard, like this compound, preferred over other types of internal standards?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[3] This is because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures they behave almost identically during the entire analytical process, leading to more accurate and precise measurements by compensating for matrix effects and procedural losses.[4][5]

Q3: What analytical technique is most suitable for the quantification of Cyclopropane-1,1-dicarboxylic acid?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantification of dicarboxylic acids like Cyclopropane-1,1-dicarboxylic acid.[2] This method offers high sensitivity and selectivity, allowing for accurate measurement even in complex biological matrices.[3][6]

Q4: Is derivatization necessary for the analysis of Cyclopropane-1,1-dicarboxylic acid?

A4: While not always mandatory, derivatization can significantly enhance the sensitivity of dicarboxylic acid analysis by LC-MS/MS.[7] For gas chromatography (GC) analysis, derivatization is generally required to improve the volatility of the analyte.[8] Derivatization can also improve chromatographic peak shape and ionization efficiency.[7][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible sample solvent and mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[8]

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[8]

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH or use an ion-pairing reagent to minimize unwanted interactions. For Mass Spectrometry-compatible methods, use volatile acids like formic acid.[10]

Issue 2: Low or No Signal for the Analyte and/or Internal Standard

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the ion source parameters, such as spray voltage and gas flows. Experiment with both positive and negative ionization modes. For dicarboxylic acids, negative ion mode is often effective.[2]

  • Possible Cause: Suboptimal MRM transitions.

    • Solution: Infuse a standard solution of both the analyte and the deuterated internal standard to determine the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).

  • Possible Cause: Sample degradation.

    • Solution: Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation.[11]

Issue 3: High Signal Variability and Poor Reproducibility

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. The use of an automated liquid handler can improve reproducibility.

  • Possible Cause: Matrix effects (ion suppression or enhancement).

    • Solution: The use of a co-eluting deuterated internal standard like this compound should compensate for most matrix effects.[4] If significant issues persist, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.[2][3]

  • Possible Cause: LC system instability.

    • Solution: Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.[11]

Issue 4: Internal Standard Signal is Unstable or Absent

  • Possible Cause: Incorrect concentration of the internal standard.

    • Solution: Verify the concentration of the internal standard working solution and ensure the correct volume is added to each sample.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Prepare fresh internal standard working solutions. Check for potential sources of degradation in the sample matrix or during sample processing.

  • Possible Cause: Contamination of the mass spectrometer.

    • Solution: Clean the ion source and ion optics of the mass spectrometer according to the manufacturer's recommendations.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of dicarboxylic acids using LC-MS/MS. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Typical Performance Characteristics for Dicarboxylic Acid Quantification

ParameterTypical Value
Limit of Detection (LOD)0.05 - 0.1 µmol/L
Limit of Quantification (LOQ)0.1 - 0.5 µmol/L
Linearity Range1 - 200 ng/mL
Recovery90 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Data compiled from multiple sources covering dicarboxylic acid analysis.[2][9]

Table 2: Example Linearity Data for a Dicarboxylic Acid Assay

Concentration (ng/mL)Accuracy (%)Precision (%RSD)
1 (LLOQ)98.58.7
5101.26.5
5099.84.2
150102.13.1
200 (ULOQ)99.12.5

Representative data for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of Cyclopropane-1,1-dicarboxylic acid in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for sample preparation and analysis. Optimization may be required for specific instrumentation and matrices.

A. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: A suitable gradient to separate the analyte from matrix components. A typical starting condition is 5% B, ramping up to 95% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for dicarboxylic acids.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These should be optimized by infusing standard solutions of Cyclopropane-1,1-dicarboxylic acid and its d4-labeled internal standard. Potential transitions could be based on the loss of water or carboxyl groups.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Cyclopropane-1,1- dicarboxylic acid-d4 (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for the quantification of Cyclopropane-1,1-dicarboxylic acid.

metabolic_context mcfa Monocarboxylic Fatty Acid er Endoplasmic Reticulum (ω-Oxidation) mcfa->er dca Dicarboxylic Acid (e.g., Cyclopropane-1,1-dicarboxylic acid) er->dca peroxisome Peroxisome (β-Oxidation) dca->peroxisome chain_shortened Chain-Shortened DCA + Acetyl-CoA peroxisome->chain_shortened

References

Addressing poor reproducibility in experiments with deuterated compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges that can lead to poor reproducibility in experiments involving deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for using deuterated compounds in research and drug development?

A1: Deuterated compounds are primarily utilized for several key advantages:

  • Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, leading to a longer drug half-life and potentially reduced dosing frequency.[1][2][3]

  • Internal Standards in Quantitative Analysis: Due to their chemical similarity to the non-deuterated analyte, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification to correct for variations during sample preparation and analysis.

  • Mechanistic Studies: The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms.[4]

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, deuteration can reduce the formation of unwanted or toxic metabolites, thereby improving a drug's safety profile.[3]

Q2: What is the Kinetic Isotope Effect (KIE) and why is it significant?

A2: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[4] In the context of deuterated compounds, the primary KIE occurs when a C-H bond being cleaved in the rate-determining step of a reaction is replaced by a C-D bond. Due to the higher bond energy of the C-D bond, more energy is required for its cleavage, resulting in a slower reaction rate.[2] This effect is significant in drug metabolism as it can be leveraged to improve the pharmacokinetic properties of a drug.[1][2]

Q3: Can deuteration affect the chromatographic behavior of a compound?

A3: Yes, the substitution of hydrogen with deuterium (B1214612) can lead to a "chromatographic isotope effect," causing a retention time shift between the deuterated and non-deuterated compounds. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This is attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase.[5] While often minor, this shift can be significant enough to cause incomplete co-elution with an internal standard, potentially leading to inaccurate quantification due to differential matrix effects.[5]

Q4: What is "back-exchange" and how can it be minimized?

A4: Back-exchange, or isotopic exchange, is the undesirable process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can compromise the integrity of the isotopic label and lead to inaccurate results. Back-exchange is more likely to occur with deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups. To minimize back-exchange, it is recommended to work at a lower pH (around 2.5-3.0), maintain low temperatures (0-4 °C) during sample preparation and analysis, and use rapid analytical methods to reduce the time the sample is in a protic solvent.

Q5: How can I verify the isotopic purity of my deuterated compound?

A5: The isotopic purity of a deuterated compound is crucial for accurate quantification. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for evaluating isotopic enrichment and confirming the structural integrity of deuterated compounds.[6] HRMS can determine the distribution of isotopologues, while quantitative NMR can be used to determine the percentage of deuterium incorporation at specific sites.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in the analyte-to-internal-standard area ratio.

  • Inaccurate results for quality control (QC) samples.

  • Poor precision between replicate injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects This occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix, often due to a chromatographic shift. • Solution: Optimize chromatographic conditions (e.g., gradient, mobile phase composition, temperature) to improve co-elution. If co-elution cannot be achieved, consider improving sample clean-up to remove interfering matrix components.[7]
Isotopic Exchange (Back-Exchange) The deuterated internal standard is losing its deuterium label during sample preparation or analysis. • Solution: Conduct a stability study to assess the stability of the deuterated standard under your experimental conditions (see Experimental Protocol 2). Minimize exposure to high pH and elevated temperatures. Consider using a standard with deuterium labels on more stable positions.
Inaccurate Isotopic Purity The deuterated standard contains a significant amount of the unlabeled analyte. • Solution: Verify the isotopic purity of the standard using HRMS or NMR (see Experimental Protocol 1). If purity is low, obtain a higher purity standard or mathematically correct for the impurity.
In-source Fragmentation The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal. • Solution: Optimize MS source parameters such as temperature and voltages to minimize fragmentation.[8]
Issue 2: Poor Signal or Unstable Lock in NMR Experiments

Symptoms:

  • Weak or no signal for the deuterated compound in ²H NMR.

  • Unstable or weak lock signal when using a deuterated solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Analyte Concentration The concentration of the deuterated compound is too low for detection. • Solution: Increase the sample concentration. For compounds that are not highly deuterated, a longer acquisition time may be necessary to achieve a desirable signal-to-noise ratio.[9]
Poor Shimming The magnetic field is not homogeneous, leading to broad and weak signals. • Solution: Re-shim the spectrometer. Start by loading a known good shim file.[9]
Incorrect Sample Positioning The NMR tube is not positioned correctly within the probe. • Solution: Ensure the sample tube is positioned correctly using the depth gauge.[9]
Precipitate in the Sample Solid particles in the sample disrupt the magnetic field homogeneity. • Solution: Filter the sample to remove any precipitate.[9]
Incorrect Lock Parameters Lock power, gain, or phase may be set incorrectly for the solvent being used. • Solution: Adjust the lock power to avoid saturation, optimize the lock gain, and adjust the lock phase for a symmetric signal.[10]

Quantitative Data Summary

Table 1: Typical Deuterium Kinetic Isotope Effect (KIE) Values in Drug Metabolism

KIE TypekH/kD Value RangeMechanistic ImplicationExample Drug (Metabolizing Enzyme)
Primary (PKIE) 2 – 8C-H bond cleavage is part of the rate-determining step.Rofecoxib (CYP-mediated metabolism)
Secondary (SKIE) 0.8 – 1.4Isotopic substitution is at a position adjacent to the reaction center, indicating changes in hybridization.Not applicable for direct metabolism slowing
Inverse KIE < 1.0Stiffening of vibrational modes in the transition state.Not typically observed in drug metabolism

Table 2: Observed Chromatographic Retention Time Shifts for Deuterated Compounds

Compound ClassChromatographic MethodObserved Retention Time Shift (Deuterated vs. Non-deuterated)Reference
Fatty Acid Methyl EstersGas Chromatography (GC)Deuterated compounds elute earlier. The chromatographic isotope effect (hdIEC) ranged from 1.0009 to 1.0428.[11]
Peptides (Dimethyl-labeled)Reversed-Phase UHPLCDeuterated peptides elute slightly earlier.[5]
MetforminGas Chromatography (GC)d6-metformin (tR = 3.57 min) elutes earlier than d0-metformin (tR = 3.60 min).[11]
Various organic compoundsReversed-Phase HPLCDeuterated compounds generally elute earlier.[12]

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by Quantitative NMR (qNMR)

Objective: To determine the percentage of deuterium incorporation at a specific molecular position by quantifying the remaining proton signals.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated compound and a suitable internal standard (with a known purity and a simple spectrum that does not overlap with the analyte signals).

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Use a standard single-pulse proton NMR experiment.

    • Set the pulse angle to 30° to ensure full relaxation between scans.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for accurate quantification).[13]

    • Ensure a sufficient acquisition time (at least 3-4 seconds) for good digital resolution.[13]

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate the relevant proton signals of the analyte and the internal standard.

  • Calculation of Deuteration Percentage:

    • Calculate the molar ratio of the analyte to the internal standard using their respective integral values and the number of protons giving rise to each signal.

    • Compare the integral of a signal from a partially deuterated position to the integral of a signal from a non-deuterated position within the same molecule (if available) or to the internal standard to determine the extent of deuteration.

Protocol 2: Assessment of Deuterium Back-Exchange (Stability Study)

Objective: To determine the stability of the deuterium label on a compound under specific experimental conditions (e.g., in a particular buffer or biological matrix).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent (e.g., acetonitrile, DMSO).

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

  • Incubation:

    • Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction:

    • Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).

    • Extract the compound from the matrix if necessary (e.g., using protein precipitation or liquid-liquid extraction).

  • Analysis:

    • Analyze the samples using LC-MS.

    • Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

  • Data Interpretation:

    • Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Protocol 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To probe protein conformational dynamics and interactions by monitoring the exchange of backbone amide hydrogens with deuterium.

Methodology:

  • Deuterium Labeling:

    • Dilute the protein sample in a D₂O-based buffer to initiate the exchange reaction. The reaction is typically performed at a physiological pH (7.0-8.0).

    • Incubate the mixture for various time points (from seconds to hours) to monitor the exchange process over time.

  • Quenching:

    • Stop the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C. This is known as the "quench" step.[8][14]

  • Proteolytic Digestion:

    • Immediately after quenching, digest the protein into smaller peptides using an acid-stable protease, such as pepsin. This is often done online using an immobilized pepsin column.[14]

  • LC-MS Analysis:

    • Separate the resulting peptides using reversed-phase ultra-high-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange.[8]

    • Analyze the separated peptides using a mass spectrometer to measure the mass increase due to deuterium incorporation.

  • Data Analysis:

    • Compare the mass of the peptides at different labeling time points to a non-deuterated control to determine the extent of deuterium uptake in different regions of the protein.

Mandatory Visualizations

troubleshooting_workflow start Start: Poor Reproducibility Observed check_chromatography Review Chromatograms: Analyte and Internal Standard Co-elution start->check_chromatography coelution_ok Co-elution Acceptable? check_chromatography->coelution_ok check_stability Conduct Back-Exchange Stability Study (Protocol 2) coelution_ok->check_stability Yes optimize_lc Optimize LC Method (Gradient, Mobile Phase, Column) coelution_ok->optimize_lc No stable Label Stable? check_stability->stable check_purity Verify Isotopic Purity (Protocol 1) stable->check_purity Yes new_standard Source New Standard: - Higher Purity - More Stable Label Position stable->new_standard No purity_ok Purity >98%? check_purity->purity_ok optimize_ms Optimize MS Source Conditions (Temperature, Voltages) purity_ok->optimize_ms Yes purity_ok->new_standard No end End: Reproducibility Improved optimize_ms->end optimize_lc->check_chromatography new_standard->start

Caption: A logical workflow for troubleshooting poor reproducibility in experiments with deuterated compounds.

vmat2_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_cyto Cytosolic Dopamine vmat2 VMAT2 Transporter dopamine_cyto->vmat2 Transport vesicle Synaptic Vesicle dopamine_synapse Dopamine vesicle->dopamine_synapse Exocytosis dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle deutetrabenazine Deutetrabenazine (Austedo) deutetrabenazine->vmat2 Inhibits dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binds signal Reduced Signal Transduction (Reduced Hyperkinetic Movements) dopamine_receptor->signal

Caption: Mechanism of action of Deutetrabenazine, a deuterated drug that inhibits the VMAT2 transporter.[15][16][17][18][19]

hdx_workflow protein_prep Protein Sample (e.g., Apo vs. Ligand-Bound) labeling Deuterium Labeling (Incubate in D₂O Buffer) protein_prep->labeling time_points Aliquots at Various Time Points (seconds to hours) labeling->time_points quench Quench Reaction (Low pH ~2.5, 0°C) time_points->quench digest Online Pepsin Digestion quench->digest uplc UPLC Separation (Low Temperature) digest->uplc ms Mass Spectrometry Analysis uplc->ms data_analysis Data Analysis (Deuterium Uptake Calculation) ms->data_analysis

References

Calibration curve problems with Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopropane-1,1-dicarboxylic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered when using this compound as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is the deuterated form of Cyclopropane-1,1-dicarboxylic acid. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise and accurate measurement of the non-deuterated form in various biological and environmental samples.[1]

Q2: What are the ideal storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C. For short-term use, it can be stored at 4°C. It is important to protect the compound from moisture.

Q3: How should I prepare stock and working solutions of this compound?

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL. Store the stock solution at -20°C.

Working Solution (e.g., 100 ng/mL): Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase). The concentration of the working solution should be chosen based on the expected concentration range of the analyte in the samples. A common approach is to use a concentration that is in the mid-range of the calibration curve.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can be caused by several factors. The following troubleshooting guide will help you identify and resolve the issue.

Troubleshooting Workflow for Poor Linearity

Start Poor Linearity (r² < 0.99) Check_Concentration Verify Standard and IS Concentrations Start->Check_Concentration Check_Purity Assess Isotopic Purity of d4-IS Check_Concentration->Check_Purity Concentrations Correct Optimize_Method Optimize LC-MS/MS Method Check_Concentration->Optimize_Method Concentration Error Found Check_Coelution Evaluate Chromatographic Co-elution Check_Purity->Check_Coelution Purity Acceptable Check_Purity->Optimize_Method Impurity Detected Check_Matrix Investigate Matrix Effects Check_Coelution->Check_Matrix Co-elution Confirmed Check_Coelution->Optimize_Method Poor Co-elution Check_Matrix->Optimize_Method Differential Matrix Effects Observed Resolved Linearity Improved Optimize_Method->Resolved

Caption: A logical workflow to troubleshoot poor calibration curve linearity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Standard or Internal Standard Concentrations - Prepare fresh calibration standards and internal standard working solutions.[2] - Verify the calculations used for preparing the solutions. - Use a different batch of standards if available.
Isotopic Impurity of the Internal Standard - The deuterated internal standard may contain a small amount of the non-deuterated analyte. This can lead to a positive bias, especially at the lower end of the calibration curve.[3] - Analyze a high concentration of the this compound solution and monitor the mass transition of the unlabeled analyte.[4] - If significant unlabeled analyte is detected, consider using a higher purity internal standard or correcting the quantitative data for the impurity contribution.
Poor Chromatographic Co-elution - A slight difference in retention time between the analyte and the deuterated internal standard (isotopic effect) can lead to differential matrix effects and poor linearity.[5][6] - Overlay the chromatograms of the analyte and the internal standard to check for co-elution. - Modify the chromatographic conditions (e.g., gradient, mobile phase composition, column temperature) to improve co-elution.[7]
Matrix Effects - If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix.[5] - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[7] - Improve sample clean-up to remove interfering matrix components.
Detector Saturation - At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. - Extend the calibration curve to higher concentrations to confirm if saturation is occurring. - If saturation is observed, either dilute the samples to fall within the linear range or adjust the detector settings.
Issue 2: High Variability in Internal Standard Response

A consistent internal standard response across all samples and standards is crucial for accurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. - Review the sample extraction procedure for any steps that could lead to variable loss of the internal standard.
Degradation of the Internal Standard - this compound may be unstable under certain conditions. - Assess the stability of the internal standard in the sample matrix and in the final extract by analyzing samples at different time points.
In-source Fragmentation - The deuterated internal standard may undergo fragmentation in the ion source of the mass spectrometer, leading to a loss of the deuterium (B1214612) label and a decreased signal.[7] - Optimize the ion source parameters (e.g., collision energy, cone voltage) to minimize fragmentation.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a stock solution of Cyclopropane-1,1-dicarboxylic acid (the analyte) at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.

  • Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • To prepare each calibration standard , mix a fixed volume of the internal standard working solution with an equal volume of each analyte working standard solution. This ensures that the concentration of the internal standard is constant across all calibration points.

Protocol 2: Sample Preparation from Plasma/Serum (Example using Protein Precipitation)
  • Thaw plasma/serum samples at room temperature.

  • To 100 µL of plasma/serum , add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Quantitative Data Summary

The following table provides typical performance characteristics for LC-MS/MS methods for the analysis of dicarboxylic acids, which can be used as a general guideline for method development and validation with Cyclopropane-1,1-dicarboxylic acid.

Parameter Typical Range Reference
Linearity (r²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL[8]
Precision (%CV) < 15%[8]
Accuracy (%Bias) 85% - 115%[8]

Note: These values are illustrative and the actual performance of your assay will depend on the specific matrix, instrumentation, and method conditions. Method validation should always be performed to determine the specific performance characteristics of your assay.

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: Role of Internal Standard in Quantitative Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Analyte Analyte in Matrix IS Add Known Amount of This compound (IS) Analyte->IS Extraction Extraction (e.g., Protein Precipitation, SPE) IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow demonstrating the role of an internal standard in a typical quantitative LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving high accuracy and precision. This guide provides a comprehensive comparison of analytical method performance for the quantification of Cyclopropane-1,1-dicarboxylic acid, evaluating the use of its deuterated analog, Cyclopropane-1,1-dicarboxylic acid-d4, against other common approaches.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1][2] This is attributed to its chemical and physical properties being nearly identical to the analyte of interest.[1][2] Consequently, it experiences similar effects during sample extraction, handling, and ionization, effectively compensating for variations that can compromise data integrity.[3]

Comparative Performance of Analytical Methods

To illustrate the impact of internal standard selection on assay performance, the following table summarizes key validation parameters for the quantification of Cyclopropane-1,1-dicarboxylic acid using three different methods: one employing this compound as the internal standard, a second using a structural analog (1,1-Cyclobutanedicarboxylic acid), and a third relying on external standardization without an internal standard.

Validation ParameterMethod 1: this compound (IS)Method 2: Structural Analog IS (1,1-Cyclobutanedicarboxylic acid)Method 3: No Internal Standard (External Standard)
**Linearity (R²) **> 0.998> 0.995> 0.990
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL10 ng/mL
Accuracy (% Bias) at LLOQ ± 5.2%± 10.5%± 18.7%
Precision (% CV) at LLOQ 6.8%12.3%19.5%
Accuracy (% Bias) at Low QC ± 3.1%± 8.2%± 14.5%
Precision (% CV) at Low QC 4.5%9.8%16.2%
Accuracy (% Bias) at Mid QC ± 2.5%± 6.5%± 12.8%
Precision (% CV) at Mid QC 3.2%7.1%14.1%
Accuracy (% Bias) at High QC ± 1.8%± 5.1%± 10.5%
Precision (% CV) at High QC 2.1%6.3%11.8%
Matrix Effect (% CV) < 5%< 15%Not Compensated
Recovery Reproducibility (% CV) < 4%< 10%Not Compensated

Data Interpretation: The illustrative data highlights the superior performance of the method utilizing the deuterated internal standard. Method 1 demonstrates enhanced sensitivity (lower LLOQ), and superior accuracy and precision across all concentration levels. This is a direct result of the SIL internal standard's ability to effectively normalize for variability during sample processing and analysis.[3] While a structural analog (Method 2) offers some degree of correction, its physicochemical differences from the analyte can lead to less effective compensation for matrix effects and extraction inconsistencies.[2] The external standard method (Method 3) is most susceptible to variations, resulting in the poorest accuracy and precision.

The Principle of Stable Isotope Dilution

The enhanced performance of using a deuterated internal standard is rooted in the principle of stable isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the initial stage of preparation. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Since both compounds are affected proportionally by any sample loss or ionization variability, this ratio remains constant, leading to a more accurate quantification of the analyte.

cluster_sample Biological Sample cluster_spike Internal Standard Spike cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Cyclopropane-1,1- dicarboxylic acid (Unknown Amount) Extraction Extraction & Purification Analyte->Extraction IS Cyclopropane-1,1- dicarboxylic acid-d4 (Known Amount) IS->Extraction MS Mass Spectrometer Measures Ratio (Analyte/IS) Extraction->MS

Principle of Stable Isotope Dilution Analysis.

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical procedure for the validation of a bioanalytical method for Cyclopropane-1,1-dicarboxylic acid in human plasma.

1. Materials and Reagents

  • Cyclopropane-1,1-dicarboxylic acid (analyte) reference standard

  • This compound (internal standard)

  • Control human plasma (K2EDTA)

  • Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions

  • Prepare primary stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Preparation of Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high, by spiking blank human plasma with the analyte.

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cyclopropane-1,1-dicarboxylic acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

6. Method Validation

  • Perform a full validation of the method in accordance with regulatory guidelines (e.g., FDA, EMA).[4] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method employing a deuterated internal standard.

cluster_prep Preparation cluster_exp Experimentation cluster_val Validation Parameters cluster_report Reporting Stock Stock & Working Solutions Cal_QC Calibration Standards & QC Samples Stock->Cal_QC SamplePrep Sample Preparation (Protein Precipitation) Cal_QC->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Selectivity Selectivity LCMS->Selectivity Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Recovery Recovery LCMS->Recovery Matrix Matrix Effect LCMS->Matrix Stability Stability LCMS->Stability Report Validation Report Selectivity->Report Linearity->Report Accuracy->Report Precision->Report Recovery->Report Matrix->Report Stability->Report

Bioanalytical Method Validation Workflow.

References

A Head-to-Head Comparison: Cyclopropane-1,1-dicarboxylic acid-d4 Versus Other Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for LC-MS/MS Quantification

In the landscape of bioanalysis, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical determinant of assay performance, directly impacting the integrity of pharmacokinetic, toxicokinetic, and metabolomic studies. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards like Cyclopropane-1,1-dicarboxylic acid-d4, have emerged as the gold standard. This guide provides an objective comparison of this compound with other commonly used internal standards, supported by representative experimental data and detailed protocols to inform your selection process.

The Critical Role of an Internal Standard

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction efficiencies.

Introducing: this compound

This compound is the deuterated form of Cyclopropane-1,1-dicarboxylic acid, a small dicarboxylic acid. Its structure is identical to the parent compound, with the key difference being the replacement of four hydrogen atoms with deuterium. This mass shift allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its near-identical chemical and physical properties make it an excellent internal standard for the quantification of its non-labeled counterpart and structurally similar small carboxylic acids.

The Contenders: Alternative Internal Standards

The primary alternatives to a deuterated internal standard fall into two categories:

  • Analogue Internal Standards: These are structurally similar but not identical to the analyte. They are often more readily available and less expensive than SIL standards. A common example for the analysis of a dicarboxylic acid might be a structurally similar dicarboxylic acid with a different number of carbons.

  • Non-Isotopically Labeled Structural Isomers: In some cases, a structural isomer of the analyte may be used as an internal standard.

Performance Under the Microscope: A Comparative Analysis

To illustrate the performance differences between this compound and an analogue internal standard, we present a summary of typical validation data for the quantification of a hypothetical analyte, "Analyte X" (a small dicarboxylic acid), in human plasma.

Table 1: Comparison of Key Performance Metrics

Performance ParameterThis compoundAnalogue Internal Standard (e.g., Malonic Acid)
Recovery (%) 85 ± 570 ± 15
Matrix Effect (%) 98 ± 380 ± 20
Intra-day Precision (%CV) < 5< 15
Inter-day Precision (%CV) < 6< 18
Accuracy (% Bias) ± 5± 15
Linearity (r²) > 0.998> 0.990

Key Takeaways from the Data:

  • Superior Recovery and Consistency: this compound demonstrates higher and more consistent recovery, indicating that it tracks the analyte more effectively through the extraction process.

  • Mitigation of Matrix Effects: The minimal matrix effect observed with the deuterated standard highlights its ability to compensate for the ion suppression or enhancement that can significantly impact the accuracy of LC-MS/MS measurements. Analogue standards, with their different chemical properties, are more susceptible to these effects.

  • Enhanced Precision and Accuracy: The lower coefficient of variation (%CV) and percent bias for this compound underscore its ability to provide more precise and accurate results, which is critical for regulatory submissions and confident decision-making in drug development.

Experimental Protocol: Quantification of a Dicarboxylic Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for a typical bioanalytical assay using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte and this compound reference standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (1:1, v/v) for calibration curve standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol:water (1:1, v/v).

  • Derivatization Reagents: Prepare fresh solutions of 3-NPH in methanol and EDC in methanol.

3. Sample Preparation (Protein Precipitation and Derivatization):

  • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard spiking solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • To the supernatant, add 50 µL of 3-NPH solution and 50 µL of EDC solution.

  • Vortex and incubate at 40°C for 30 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for the specific analyte and its 3-NPH derivative, and for the this compound 3-NPH derivative.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (3-NPH/EDC) supernatant->derivatize drydown Evaporation derivatize->drydown reconstitute Reconstitution drydown->reconstitute inject Injection reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: Experimental workflow for the quantification of a dicarboxylic acid.

Caption: Decision logic for internal standard selection.

Conclusion: The Superior Choice for Robust Bioanalysis

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative bioanalytical methods. While analogue internal standards may be considered, the evidence strongly supports the superiority of stable isotope-labeled internal standards like this compound. Their ability to closely mimic the analyte of interest throughout the entire analytical process provides the most effective compensation for experimental variability, particularly matrix effects. This translates to significantly improved accuracy, precision, and overall data quality, ensuring the generation of defensible results for regulatory submissions and critical research and development decisions. For the highest level of confidence in your bioanalytical data, a deuterated internal standard is the scientifically preferred choice.

References

Cross-Validation of Cyclopropane-1,1-dicarboxylic acid-d4: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The use of stable isotope-labeled internal standards, such as Cyclopropane-1,1-dicarboxylic acid-d4, is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2] This guide provides a comprehensive comparison of this compound with its non-deuterated analog and other structural analogs when used as internal standards in mass spectrometry-based assays. It also details the critical process of cross-validation to ensure data consistency and reliability across different analytical methods or laboratories.

Cyclopropane-1,1-dicarboxylic acid and its derivatives are of interest due to their presence in natural products and their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] Some analogs have shown biological activities, including herbicidal and fungicidal properties.[5][6] Given this, robust analytical methods are crucial for studying their pharmacokinetics, metabolism, and toxicology. The deuterated form, this compound, serves as an ideal internal standard for these studies.[7]

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where several hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[2] This co-elution is a key characteristic of an ideal internal standard.[8]

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the deuterated standard is affected by the matrix in the same way as the analyte, it provides effective normalization.[1][9]

  • Compensation for Sample Loss: Any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the deuterated internal standard, ensuring the ratio between the two remains constant.[2]

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and instrument response, deuterated standards lead to more precise and reproducible results.[1][9]

Performance Comparison: Deuterated vs. Non-Deuterated and Structural Analog Internal Standards

The choice of an internal standard is critical for the robustness of a bioanalytical method. The following table presents a comparative summary of the expected performance of this compound against its non-deuterated counterpart and a hypothetical structural analog.

Performance Parameter This compound (Deuterated IS) Cyclopropane-1,1-dicarboxylic acid (Non-Deuterated IS - Analyte) Structural Analog IS (e.g., Substituted Cyclopropane Dicarboxylic Acid)
Co-elution with Analyte IdenticalN/ASimilar, but may have slight chromatographic shifts
Correction for Matrix Effects ExcellentN/AGood to Moderate
Correction for Extraction Variability ExcellentN/AGood
Ionization Efficiency Nearly Identical to AnalyteN/AMay differ significantly from the analyte
Risk of Cross-Interference Minimal (due to mass difference)N/APossible, requires careful evaluation
Overall Method Robustness HighN/AModerate to High

Cross-Validation of Bioanalytical Methods

Cross-validation is the process of comparing results from two different analytical methods or from the same method used in different laboratories to ensure that the data is reliable and comparable.[10][11] This is a critical step in drug development, especially when samples from a single study are analyzed at multiple sites.[12][13]

When is Cross-Validation Necessary?

  • When data from different analytical methods are being compared or combined.[12]

  • When a method is transferred between laboratories.[10]

  • When there are changes to a validated method, such as a change in the analytical platform.[14]

The acceptance criteria for cross-validation typically involve comparing the mean concentration values obtained by the different methods or laboratories. The difference between the means should be within a predefined limit, often ±20% for at least two-thirds of the samples.[12]

Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of Cyclopropane-1,1-dicarboxylic acid using its deuterated internal standard.

Protocol 1: Protein Precipitation
  • Sample Preparation: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • pH Adjustment: Add a buffering agent if necessary to adjust the pH and ensure the analyte is in a neutral state for efficient extraction.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortexing and Centrifugation: Vortex for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[1]

Visualizing the Workflow and Underlying Principles

The following diagrams illustrate the experimental workflow for cross-validation and the principle of using a deuterated internal standard.

CrossValidationWorkflow cluster_site1 Reference Site/Method cluster_site2 Test Site/Method s1_samples Spiked QC Samples & Incurred Samples s1_prep Sample Preparation with IS s1_samples->s1_prep s1_analysis LC-MS/MS Analysis (Method A) s1_prep->s1_analysis s1_data Concentration Data A s1_analysis->s1_data compare Statistical Comparison of Data A and B s1_data->compare s2_samples Same Batch of QC & Incurred Samples s2_prep Sample Preparation with IS s2_samples->s2_prep s2_analysis LC-MS/MS Analysis (Method B) s2_prep->s2_analysis s2_data Concentration Data B s2_analysis->s2_data s2_data->compare result Acceptance Criteria Met? compare->result

Caption: Workflow for cross-validation of a bioanalytical method.

Deuterated_IS_Principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Analyte) add_is Spike with Deuterated IS start->add_is extraction Extraction / Cleanup add_is->extraction chromatography Chromatographic Separation (Co-elution) extraction->chromatography note Analyte and IS experience same losses and matrix effects, keeping their ratio constant. extraction->note ms_detection Mass Spectrometric Detection (Different m/z) chromatography->ms_detection quant Quantification (Ratio of Analyte/IS) ms_detection->quant

Caption: Principle of using a deuterated internal standard.

References

Inter-laboratory Comparison of Cyclopropane-1,1-dicarboxylic acid-d4 Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison (proficiency test) for the quantitative analysis of Cyclopropane-1,1-dicarboxylic acid-d4. Given its role as a stable isotope-labeled internal standard, ensuring its accurate quantification is paramount for the reliability of pharmacokinetic and metabolic studies.[1] This document outlines a standardized experimental protocol and presents a hypothetical comparative dataset to guide laboratories in assessing their analytical performance. Inter-laboratory comparisons are crucial for validating analytical methods, identifying potential biases, and ensuring consistency and comparability of data across different sites.[2][3]

Hypothetical Inter-Laboratory Study Results

A simulated proficiency testing (PT) sample containing this compound at a nominal concentration of 50.0 ng/mL was distributed to ten participating laboratories. Each laboratory was instructed to perform the analysis in triplicate using the provided protocol. The performance of each laboratory was evaluated based on accuracy (bias from the nominal value), precision (coefficient of variation), and the calculated Z-score.

Z-score Calculation: The Z-score is a statistical measure that quantifies the deviation of an individual laboratory's result from the consensus mean.[4] It is calculated as:

Z = (x - X) / σ

where:

  • x is the mean result from the participating laboratory.

  • X is the assigned value (consensus mean of all participants).

  • σ is the standard deviation of the participant data.

A Z-score between -2.0 and +2.0 is generally considered satisfactory performance.[4]

Table 1: Summary of Inter-laboratory Comparison Data for this compound Analysis

Laboratory IDMean Reported Concentration (ng/mL)Bias (%)Precision (CV, %)Z-scorePerformance
Lab 0149.5-1.02.5-0.29Satisfactory
Lab 0252.14.23.11.20Satisfactory
Lab 0347.8-4.44.5-1.26Satisfactory
Lab 0455.210.45.02.97Questionable
Lab 0550.30.61.90.17Satisfactory
Lab 0648.9-2.23.8-0.63Satisfactory
Lab 0745.1-9.86.2-2.80Questionable
Lab 0851.53.02.80.86Satisfactory
Lab 0949.9-0.22.1-0.06Satisfactory
Lab 1050.81.63.30.46Satisfactory
Consensus Mean 50.1
Std. Deviation 1.7

Experimental Protocols

The following is a recommended protocol for the quantitative analysis of this compound in a biological matrix (e.g., human plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established procedures for the analysis of its non-deuterated analogue and other small dicarboxylic acids.[5][6][7]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., non-labeled Cyclopropane-1,1-dicarboxylic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • System: HPLC or UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • Analyte (this compound): Precursor ion (m/z) 133.1 -> Product ion (m/z) 88.1

    • Internal Standard (Cyclopropane-1,1-dicarboxylic acid): Precursor ion (m/z) 129.1 -> Product ion (m/z) 85.1

  • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Workflow and Process Visualization

The following diagram illustrates the workflow of this inter-laboratory comparison study.

G cluster_0 Phase 1: Organization cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation A Preparation of Homogeneous PT Samples B Characterization & Assignment of Nominal Value A->B C Distribution of Samples to Participants B->C D Receipt and Storage of PT Samples C->D E Sample Preparation (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Reporting of Results to Organizer G->H I Collection and Compilation of All Laboratory Data H->I J Statistical Analysis (Mean, SD, Z-scores) I->J K Generation of Comparison Report J->K L Distribution of Report to Participants K->L

Caption: Workflow of the Inter-laboratory Comparison Study.

This guide serves as a foundational document for laboratories aiming to establish or participate in proficiency testing for the analysis of this compound. Regular participation in such programs is a key component of a robust quality assurance system, ensuring the generation of reliable and reproducible data in research and development settings.[9][10]

References

A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards in Bioanalytical Measurements, with a focus on Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] This guide provides a comparative overview of the analytical performance of deuterated internal standards, with a specific focus on the expected utility of Cyclopropane-1,1-dicarboxylic acid-d4 .

While specific, publicly available experimental data on the bioanalytical validation of this compound is limited, its structural characteristics and deuteration make it an ideal candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its utility can be inferred from the well-documented performance of other deuterated dicarboxylic acids and related compounds used in regulated bioanalysis.

This guide will use a representative example of a validated LC-MS/MS method for a structurally relevant compound to illustrate the expected performance characteristics of a method employing a deuterated internal standard like this compound. We will also explore a potential application in the context of the investigational anticancer agent CPI-613 (Devimistat), a compound for which a robust bioanalytical method has been developed and where a deuterated dicarboxylic acid could serve as an effective internal standard.

Performance Comparison of Internal Standards

The primary role of an internal standard in quantitative LC-MS/MS is to correct for variability during sample processing and analysis. A SIL-IS is considered the most effective tool for this purpose because it co-elutes with the analyte and experiences similar matrix effects, leading to a more consistent analyte-to-internal standard peak area ratio.

The following table summarizes the expected performance of a bioanalytical method using a deuterated internal standard like this compound compared to other common approaches. The data presented for the deuterated internal standard is based on typical performance characteristics observed in validated bioanalytical methods for similar analytes.

Internal Standard Type Analyte Matrix Accuracy (% Bias) Precision (% RSD) Matrix Effect Compensation Lower Limit of Quantification (LLOQ)
Deuterated (e.g., this compound) Dicarboxylic Acids, Polar AnalytesPlasma, UrineWithin ±15% (±20% at LLOQ)< 15% (< 20% at LLOQ)ExcellentPotentially Lower
Structural Analog (Non-Isotopically Labeled) Dicarboxylic Acids, Polar AnalytesPlasma, UrineWithin ±25%< 25%Moderate to PoorMay be Higher
No Internal Standard Dicarboxylic Acids, Polar AnalytesPlasma, Urine> ±30%> 30%NoneHigh and Variable

Table 1: Comparative Performance of Different Internal Standard Strategies. The data for the deuterated internal standard represents typical acceptance criteria for regulated bioanalytical method validation. The performance of alternative methods is estimated based on known limitations.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following section details a representative methodology for the quantification of a polar analyte, such as a dicarboxylic acid, in a biological matrix using a deuterated internal standard and LC-MS/MS.

Representative Experimental Protocol: Quantification of a Dicarboxylic Acid Analyte in Human Plasma

This protocol is a generalized representation of a validated bioanalytical method.

1. Materials and Reagents

  • Analytes: Analyte of interest and this compound (as internal standard).

  • Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Methanol (HPLC grade), and ultrapure water.

  • Biological Matrix: Drug-free human plasma.

2. Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of precise gradient delivery.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking the drug-free biological matrix with known concentrations of the analyte.

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

Visualizing Experimental and Biological Pathways

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a critical step to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for bioanalytical method validation using a deuterated internal standard.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare Stock Solutions, Calibration Standards, and QCs sample_prep Protein Precipitation with Internal Standard prep_standards->sample_prep prep_is Prepare Internal Standard Working Solution prep_is->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis (MRM) supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision linearity Linearity data_processing->linearity stability Stability data_processing->stability matrix_effect Matrix Effect data_processing->matrix_effect

Caption: A generalized workflow for bioanalytical method validation.

Potential Application: CPI-613 (Devimistat) Metabolic Pathway

Cyclopropane-1,1-dicarboxylic acid and its deuterated analog are relevant to the analysis of novel therapeutics due to their structural motifs. A potential application for this compound as an internal standard is in the bioanalysis of the investigational anticancer drug CPI-613 (Devimistat) and its metabolites. CPI-613 is a lipoic acid analog that targets mitochondrial metabolism in cancer cells.

The following diagram illustrates the targeted metabolic pathway of CPI-613.

CPI-613 Mechanism of Action CPI-613 (Devimistat) Mechanism of Action cluster_tca TCA Cycle cluster_effects Downstream Effects Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA KGDH Succinate Succinate SuccinylCoA->Succinate CPI613 CPI-613 (Devimistat) PDH PDH CPI613->PDH Inhibits KGDH KGDH CPI613->KGDH Inhibits ROS ↑ Reactive Oxygen Species (ROS) Apoptosis ↑ Apoptosis ROS->Apoptosis

Caption: The inhibitory effect of CPI-613 on the TCA cycle.

References

Limit of detection (LOD) and quantification (LOQ) for Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following table summarizes the reported limits of detection for Cyclopropane-1,1-dicarboxylic acid (CDA) using HPLC-ESI/MS-MS. These values provide a benchmark for the analytical sensitivity that can be expected with this methodology.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Cyclopropane-1,1-dicarboxylic acid (CDA)HPLC-ESI/MS-MS4 pmolNot Reported[1][2]
Cyclopropane-1,1-dicarboxylic acid (CDA)HPLC-ESI/MS-MS150 pmolNot Reported[3]

Note: The limit of quantification (LOQ) is often calculated as 3.3 times the LOD. However, as no explicit LOQ values were reported in the referenced studies, they are not included in this table.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are the experimental conditions reported for the two different LODs achieved for Cyclopropane-1,1-dicarboxylic acid.

Protocol for 4 pmol LOD

This method was used for the simultaneous determination of 1-aminocyclopropane-1-carboxylic acid (ACC) and cyclopropane-1,1-dicarboxylic acid (CDA) in plant tissues.[1][2]

  • Instrumentation: HPLC-ESI/MS-MS system

  • Chromatography:

    • Column: Waters Poroshell 120 SB-C18 (2.7 µm, 2.1 mm × 150 mm)

    • Solvent System: Water (70%) : Acetonitrile (30%)

    • Flow Rate: 0.165 mL/min

    • Temperature: 30 °C

    • Injection Volume: 2 μL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection: Tandem Mass Spectrometry (MS/MS)

Protocol for 150 pmol LOD

This method was developed for the simultaneous analysis of ACC and CDA using ion-pair reversed-phase chromatography.[3]

  • Instrumentation: Liquid Chromatography coupled to Ion Spray Tandem Mass Spectrometry

  • Chromatography:

    • Technique: Ion-pair reversed-phase chromatography

    • Ion-Pair Reagent: Nonafluoropentanoic acid

  • Mass Spectrometry:

    • Ionization Mode: Positive Ion Spray

    • Detection Mode: Selective Reaction Monitoring (SRM)

    • Parent Ion for CDA: [M+H]+

    • Product Ion for CDA: [M+H-H2O]+

Alternative Analytical Approaches

While HPLC-ESI/MS-MS is a common and sensitive method, other techniques can be considered for the analysis of dicarboxylic acids. Gas Chromatography-Mass Spectrometry (GC-MS) is a potential alternative; however, it typically requires a derivatization step to increase the volatility of the analytes. This additional sample preparation step can introduce variability and may not be suitable for all applications.

Workflow for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation. The following diagram illustrates a general workflow for establishing these parameters.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification start Start prep_standards Prepare Calibration Standards & Blanks start->prep_standards acquire_data Acquire Data (e.g., HPLC-MS/MS) prep_standards->acquire_data process_data Process Data & Generate Calibration Curve acquire_data->process_data calc_lod Calculate LOD (e.g., 3.3 * σ/S) process_data->calc_lod calc_loq Calculate LOQ (e.g., 10 * σ/S) process_data->calc_loq verify_lod_loq Verify LOD & LOQ with Spiked Samples calc_lod->verify_lod_loq calc_loq->verify_lod_loq end End verify_lod_loq->end

References

Specificity of Cyclopropane-1,1-dicarboxylic acid-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Cyclopropane-1,1-dicarboxylic acid-d4 (CPDA-d4) as an internal standard against a common alternative, a non-isotope labeled structural analog. The focus is on the specificity and performance of CPDA-d4 in liquid chromatography-mass spectrometry (LC-MS) based assays, a technique widely used in drug development and metabolic research.[1]

Stable isotope-labeled compounds, such as CPDA-d4, are considered the gold standard for internal standards in mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, while having a distinct mass-to-charge ratio (m/z). This ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus providing superior correction for variations during sample preparation and analysis.

Performance Comparison: CPDA-d4 vs. Structural Analog

To illustrate the superior performance of a deuterated internal standard, this section presents a comparative summary of expected analytical parameters. While specific experimental data for CPDA-d4 is not extensively published, the following table is constructed based on well-established principles and data from the analysis of structurally similar compounds, such as the use of [2H4]1-aminocyclopropane-1-carboxylic acid ([2H4]ACC) for the quantification of 1-aminocyclopropane-1-carboxylic acid (ACC).[3][4]

ParameterThis compound (CPDA-d4)Non-Isotope Labeled Structural Analog (e.g., Adipic Acid)Justification
Analyte Cyclopropane-1,1-dicarboxylic acid (CPDA)Cyclopropane-1,1-dicarboxylic acid (CPDA)The target molecule for quantification.
Retention Time (RT) Co-elutes with CPDADifferent RT from CPDACPDA-d4 has virtually identical chromatography to the analyte, minimizing differential matrix effects. A structural analog will have different retention properties.
Mass-to-Charge (m/z) of [M-H]⁻ 133.05145.05The distinct m/z of CPDA-d4 allows for unambiguous detection alongside the analyte. Adipic acid is used here as a representative structural analog.
Ionization Efficiency Nearly identical to CPDADifferent from CPDASimilar molecular structure leads to similar ionization response, providing better correction for fluctuations in the ion source.
Recovery during Sample Preparation Highly similar to CPDACan be significantly different from CPDACPDA-d4 will behave almost identically to the analyte during extraction and other sample workup steps, leading to more accurate quantification.
Matrix Effect Compensation HighLow to ModerateCo-elution and similar ionization ensure that any signal suppression or enhancement from the matrix affects both the analyte and the internal standard to a similar degree.

Experimental Protocols

The following provides a detailed methodology for a typical LC-MS/MS analysis for the quantification of Cyclopropane-1,1-dicarboxylic acid using CPDA-d4 as an internal standard. This protocol is adapted from methodologies used for similar small polar molecules.[3][4][5][6]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard working solution (CPDA-d4 in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is often suitable for separating small polar molecules.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • CPDA: Q1: 129.0 -> Q3: 85.0 (Quantifier), 111.0 (Qualifier)

    • CPDA-d4: Q1: 133.0 -> Q3: 88.0 (Quantifier)

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with CPDA-d4 Internal Standard sample->add_is extraction Protein Precipitation & Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis (Analyte/IS Ratio) lc_ms->data_analysis

Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.

logical_relationship analyte_prep Loss during Sample Prep analyte_ion Ionization Variation analyte_prep->analyte_ion is_prep Loss during Sample Prep compensation Compensation for Variability analyte_signal Analyte Signal analyte_ion->analyte_signal is_ion Ionization Variation is_signal IS Signal ratio Ratio (Analyte/IS) analyte_signal->ratio is_prep->is_ion is_ion->is_signal is_signal->ratio

References

A Head-to-Head Comparison: Cyclopropane-1,1-dicarboxylic acid-d4 vs. 13C-labeled Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting analytical variability.[1][2][3] This guide provides an objective, data-driven comparison of Cyclopropane-1,1-dicarboxylic acid-d4 and its ¹³C-labeled counterpart to inform the selection of the most appropriate internal standard for demanding research applications.

Stable isotope-labeled internal standards are crucial for mitigating variations that can occur during sample preparation, chromatography, and ionization.[1][4] By mimicking the analyte of interest, they provide a reliable reference for accurate quantification.[1] The two most common isotopes used for labeling are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.[2][3]

Key Performance Differences: A Comparative Analysis

The primary distinctions between this compound and a ¹³C-labeled version lie in their chromatographic behavior, isotopic stability, and ultimate impact on data accuracy and precision.[5] While deuterium-labeled standards are often more accessible and cost-effective, a growing body of evidence underscores the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[2][6][7]

A critical advantage of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[2][5] The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties.[2] In contrast, deuterium-labeled standards frequently exhibit a slight shift in retention time, typically eluting earlier than the native analyte in reversed-phase chromatography.[2][5] This "isotope effect" can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.[2][8]

Furthermore, the stability of the isotopic label is a crucial consideration. ¹³C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms.[5][9] Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, which can compromise the integrity of the standard and lead to inaccurate results.[5][10]

The following table summarizes the key performance differences between this compound and a ¹³C-labeled analog based on typical experimental observations.

ParameterThis compound¹³C-Labeled Cyclopropane-1,1-dicarboxylic acidRationale
Chromatographic Co-elution with Analyte Potential for slight retention time shift (isotope effect).[2][5]Near-perfect co-elution.[2][5]The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, affecting chromatographic retention.[5][8]
Isotopic Stability Risk of back-exchange, particularly at labile positions.[5]High isotopic stability.[5][9]Carbon-13 is integrated into the stable carbon backbone of the molecule, preventing exchange.[9]
Correction for Matrix Effects May be compromised by chromatographic shifts, leading to differential ion suppression or enhancement.[2][11]Excellent correction due to identical elution profiles and ionization behavior.[2]Co-elution ensures that the analyte and internal standard experience the same matrix effects.[2]
Accuracy & Precision Can lead to inaccuracies; one study reported up to 40% error due to imperfect retention time matching.[2][12]Demonstrates improved accuracy and precision.[2]More effective compensation for analytical variability leads to more reliable and reproducible results.[4]
Cost & Availability Generally less expensive and more widely available.[6][7]Typically more expensive and may require custom synthesis.[7]The synthetic routes for introducing deuterium are often simpler and less costly than for ¹³C.[6]

Experimental Protocols

To empirically evaluate the performance of this compound versus a ¹³C-labeled standard, the following experimental protocol can be employed.

Objective:

To compare the accuracy, precision, and matrix effect compensation of this compound and a ¹³C-labeled analog for the quantification of Cyclopropane-1,1-dicarboxylic acid in a relevant biological matrix (e.g., human plasma).

Materials:
  • Cyclopropane-1,1-dicarboxylic acid analytical standard

  • This compound internal standard

  • ¹³C-labeled Cyclopropane-1,1-dicarboxylic acid internal standard

  • Human plasma (or other relevant biological matrix)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and both internal standards in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to achieve the desired concentrations for spiking.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either d4 or ¹³C-labeled standard).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of the analyte from endogenous matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and both internal standards.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Evaluate the accuracy and precision of quality control samples at low, medium, and high concentrations.

    • Assess matrix effects by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

Visualizing the Workflow and Key Concepts

To better illustrate the experimental process and the fundamental differences between the two types of internal standards, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Precipitate Protein Precipitation & Extraction Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Illustrative chromatogram showing the co-elution of a ¹³C-labeled IS with the analyte versus the chromatographic shift of a d4-labeled IS.

Conclusion and Recommendation

For analytical methods demanding the highest level of accuracy, precision, and reliability, a ¹³C-labeled internal standard is unequivocally the superior choice over its deuterated counterpart for the quantification of Cyclopropane-1,1-dicarboxylic acid.[2][13] The key advantages of ¹³C-labeled standards, namely their perfect co-elution with the analyte and greater isotopic stability, lead to more effective compensation for matrix effects and a reduced risk of analytical error.[2][5][9]

While this compound may be a viable option for less demanding applications, particularly when cost is a primary concern, researchers must be acutely aware of its potential limitations.[6] Thorough method validation is essential to ensure that the potential for chromatographic shifts and isotopic instability does not compromise the accuracy and reliability of the final results.[5] The initial investment in a ¹³C-labeled standard is often justified by the long-term benefits of generating high-quality, robust, and defensible data, which is critical in research, clinical, and drug development settings.

References

A Comparative Study: Deuterated vs. Non-Deuterated Cyclopropane Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deuterated and non-deuterated cyclopropane (B1198618) dicarboxylic acid, focusing on their physicochemical properties, expected pharmacokinetic and pharmacodynamic differences, and the underlying principles of deuterium (B1214612) substitution. The information is intended to support research and development efforts in medicinal chemistry and drug design.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic tool in drug development to enhance pharmacokinetic profiles and reduce toxicity.[1] The foundational principle behind this strategy is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, often mediated by cytochrome P450 enzymes.[1][2] Consequently, deuterated compounds may exhibit a longer half-life, improved metabolic stability, and altered metabolic pathways, potentially leading to reduced formation of toxic metabolites.[1][3]

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

PropertyNon-Deuterated Cyclopropane Dicarboxylic AcidExpected Properties of Deuterated Cyclopropane Dicarboxylic Acid
Molecular Formula C₅H₆O₄C₅HₓDᵧO₄ (where x+y=6)
Molecular Weight 130.10 g/mol [4]Slightly higher than 130.10 g/mol
Melting Point 134-136 °C (for 1,1-isomer)[5][6]Expected to be similar to the non-deuterated form
Boiling Point ~371.3 °C (for 1,1-isomer)[6]Expected to be similar to the non-deuterated form
pKa pKa1: 1.82, pKa2: not specified (for 1,1-isomer)[5]; pKa1: 3.33, pKa2: 6.47 (for cis-1,2-isomer)[7]Slightly higher (less acidic) than the non-deuterated form[8][9]
Water Solubility Soluble[5]Expected to be similar to the non-deuterated form
Lipophilicity (LogP) -0.80 (for 1,1-isomer)[6]Expected to be slightly lower (less lipophilic)[2][10]

Pharmacokinetics and Metabolism

The primary advantage of deuterating cyclopropane dicarboxylic acid is expected to lie in its altered pharmacokinetic profile.

Table 2: Expected Comparative Pharmacokinetics

ParameterNon-Deuterated Cyclopropane Dicarboxylic AcidExpected Outcome for Deuterated Cyclopropane Dicarboxylic Acid
Metabolism Susceptible to oxidation at C-H bondsReduced rate of metabolism due to the kinetic isotope effect
Half-life (t½) ShorterLonger
Clearance (CL) HigherLower
Area Under the Curve (AUC) LowerHigher
Metabolic Pathway

Dicarboxylic acids are primarily metabolized via ω-oxidation to form a longer-chain dicarboxylic acid, which is then shortened through peroxisomal and mitochondrial β-oxidation.[11][12][13] In the case of cyclopropane dicarboxylic acid, the cyclopropyl (B3062369) ring presents a unique metabolic challenge. While the exact pathway is not fully elucidated, it is plausible that it undergoes initial modifications to the carboxyl groups followed by potential ring opening.

Below is a proposed metabolic pathway for cyclopropane dicarboxylic acid.

Metabolic Pathway of Cyclopropane Dicarboxylic Acid CPDA Cyclopropane Dicarboxylic Acid Metabolite1 ω-Oxidation Product CPDA->Metabolite1 CYP450 Enzymes Metabolite2 β-Oxidation Products (Chain-shortened dicarboxylic acids) Metabolite1->Metabolite2 Peroxisomal/Mitochondrial β-Oxidation Excretion Urinary Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathway of cyclopropane dicarboxylic acid.

Experimental Protocols

Synthesis of Non-Deuterated Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from established methods.[8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide (B78521).

  • Phase-Transfer Catalyst: Add triethylbenzylammonium chloride to the sodium hydroxide solution at room temperature.

  • Reactants: To the vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane (B42909).

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Work-up: Transfer the reaction mixture to an Erlenmeyer flask, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the ether layers, wash with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure. The resulting residue can be triturated with benzene (B151609) and filtered to yield the product.

Synthesis of Deuterated Cyclopropane Dicarboxylic Acid

A potential route for the synthesis of deuterated cyclopropane dicarboxylic acid can be adapted from the synthesis of deuterated 1-aminocyclopropane-1-carboxylic acid, which utilizes deuterated starting materials.[5] For example, using deuterated 1,2-dibromoethane in the above protocol for the non-deuterated version would yield deuterated cyclopropane-1,1-dicarboxylic acid.

Analytical Characterization: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a suitable method for the analysis and quantification of both deuterated and non-deuterated cyclopropane dicarboxylic acid.[14]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid for better ionization.[6]

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

    • Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The transitions would be from the deprotonated molecule [M-H]⁻ to characteristic fragment ions.

Analytical Workflow Sample Sample Preparation (e.g., plasma, urine) SPE Solid Phase Extraction Sample->SPE HPLC HPLC Separation (Reverse Phase) SPE->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for the analysis of cyclopropane dicarboxylic acid.

Conclusion

The deuteration of cyclopropane dicarboxylic acid presents a promising strategy for improving its metabolic profile and enhancing its therapeutic potential. While direct comparative data is limited, the well-established principles of the kinetic isotope effect strongly suggest that a deuterated analog would exhibit increased metabolic stability, a longer half-life, and potentially a more favorable safety profile. The experimental protocols outlined provide a starting point for the synthesis and analysis of these compounds, enabling further research into their comparative efficacy and pharmacokinetics. This guide serves as a foundational resource for scientists and researchers in the field of drug development, highlighting the potential benefits of exploring deuterated versions of promising lead compounds.

References

Assessing the Isotopic Purity of Cyclopropane-1,1-dicarboxylic acid-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds in pharmaceutical and metabolic research underscores the critical need for accurate assessment of their isotopic purity. Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated analog of a known enzyme inhibitor, serves as a valuable tool in various studies. This guide provides a comprehensive comparison of analytical techniques for determining the isotopic purity of this compound, supported by experimental protocols and data presentation.

The Importance of Isotopic Purity

Isotopic purity, a measure of the percentage of a compound that is enriched with a specific isotope, is a crucial parameter.[1] In drug development, variations in isotopic distribution can significantly impact a drug's pharmacokinetic and metabolic profiles. For research applications, precise knowledge of isotopic enrichment is essential for accurate interpretation of experimental results, particularly in tracer studies and metabolic flux analysis.

Analytical Techniques for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of deuterated small molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for determining the isotopic distribution of a compound.[1][2][3] It separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition).

Advantages of MS:

  • High Sensitivity: Requires minimal sample amounts.[2]

  • Direct Measurement of Isotopologues: Provides a direct readout of the relative abundance of d0, d1, d2, d3, and d4 species.

  • High Throughput: Modern systems allow for rapid analysis.

Limitations of MS:

  • Positional Information: Does not inherently provide information on the specific location of the deuterium (B1214612) atoms within the molecule.

  • Matrix Effects: The presence of other compounds in the sample can sometimes interfere with ionization and affect accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is another cornerstone technique for assessing isotopic purity. It provides detailed structural information and can be used to quantify the degree of deuteration at specific sites.

Advantages of NMR:

  • Site-Specific Information: Can determine the extent of deuteration at each specific position in the molecule.[4]

  • Structural Confirmation: Simultaneously confirms the chemical structure of the compound.[4]

  • Quantitative Accuracy: With proper experimental setup, NMR can provide highly accurate quantitative data.[5]

Limitations of NMR:

  • Lower Sensitivity: Generally requires more sample than MS.

  • Complex Spectra: For molecules with multiple deuteration sites, the spectra can become complex and require careful interpretation.

Comparative Data Analysis

The following tables present hypothetical data for the isotopic purity assessment of a batch of this compound, comparing the results obtained from LC-MS and Quantitative NMR.

Table 1: Isotopic Distribution of this compound by LC-MS

IsotopologueTheoretical Abundance (99% Enrichment)Measured Abundance (%)
d0 (M+0)0.0001%Not Detected
d1 (M+1)0.04%0.1%
d2 (M+2)0.59%0.7%
d3 (M+3)3.9%4.1%
d4 (M+4)95.5%95.1%

Table 2: Site-Specific Deuteration by Quantitative ¹H NMR

PositionDegree of Deuteration (%)
Cyclopropyl (B3062369) C-H99.5%

Experimental Protocols

LC-MS Protocol for Isotopic Purity

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry.

  • Sample Preparation: Dissolve a known amount of this compound and its non-deuterated standard (available from suppliers like Sigma-Aldrich and Santa Cruz Biotechnology) in a suitable solvent (e.g., methanol/water) to a final concentration of 1 µg/mL.[6][7]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Scan Range: m/z 100-200.

    • Resolution: > 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Quantitative NMR (qNMR) Protocol for Isotopic Purity

This protocol describes a method for determining the site-specific deuteration of this compound using ¹H NMR.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a deuterated solvent with high isotopic purity (e.g., DMSO-d6, 99.96%).

  • NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A 90° pulse angle.

      • Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window function (e.g., exponential with a small line broadening).

    • Perform Fourier transform, phasing, and baseline correction.

    • Carefully integrate the signal corresponding to the residual protons on the cyclopropyl ring of this compound and the signal of the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard.

    • The degree of deuteration is calculated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated internal reference.[4]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the relevance of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis cluster_results Results sample This compound dissolution Dissolution in Solvent sample->dissolution standard Addition of Internal Standard (for NMR) lc_ms LC-MS Analysis dissolution->lc_ms nmr NMR Analysis dissolution->nmr ms_data Isotopologue Distribution lc_ms->ms_data nmr_data Site-Specific Deuteration nmr->nmr_data purity_report Isotopic Purity Assessment ms_data->purity_report nmr_data->purity_report

Caption: Experimental workflow for assessing isotopic purity.

Cyclopropane-1,1-dicarboxylic acid is a known inhibitor of the enzyme Ketol-acid reductoisomerase (KARI), which is involved in the biosynthesis of branched-chain amino acids in plants and microorganisms.[8][9][10] This pathway is a target for the development of herbicides and antimicrobial agents.

signaling_pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase KARI Ketol-acid reductoisomerase (KARI) alpha_Acetolactate->KARI dihydroxy_isovalerate α,β-Dihydroxy-isovalerate KARI->dihydroxy_isovalerate Valine_Leucine Valine & Leucine dihydroxy_isovalerate->Valine_Leucine ... CPDA_d4 This compound CPDA_d4->KARI Inhibition

Caption: Inhibition of KARI by this compound.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the comprehensive assessment of the isotopic purity of this compound. While MS provides a rapid and sensitive determination of the overall isotopic distribution, NMR offers invaluable site-specific information and structural confirmation. For a complete and robust characterization, a combined analytical approach is highly recommended. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to ensure the quality and reliability of their deuterated compounds, ultimately leading to more accurate and reproducible scientific outcomes.

References

Unveiling the Isotopic Fingerprint: A Comparative Guide to the Structural Confirmation of Cyclopropane-1,1-dicarboxylic acid and its Deuterated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of molecular entities is paramount. This guide provides a comparative analysis of the techniques used to elucidate the structure of Cyclopropane-1,1-dicarboxylic acid and its deuterated derivative, Cyclopropane-1,1-dicarboxylic acid-d4. While comprehensive experimental data for the deuterated analogue remains proprietary, this guide outlines the established methodologies for the non-deuterated compound and infers the expected analytical shifts upon isotopic labeling, offering a robust framework for structural verification.

The introduction of deuterium (B1214612) into a molecule can significantly impact its metabolic profile and is a key strategy in drug discovery to enhance pharmacokinetic properties. Verifying the exact location and incorporation of deuterium is therefore a critical step. This guide will delve into the primary analytical techniques employed for the structural characterization of these cyclopropane (B1198618) derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthesis Overview: Paving the Way for Structural Analysis

The conventional synthesis of Cyclopropane-1,1-dicarboxylic acid typically involves the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, like 1,2-dibromoethane, in the presence of a base. Subsequent hydrolysis of the resulting diester yields the desired dicarboxylic acid.

For the synthesis of this compound, a similar strategy is employed, utilizing a deuterated starting material. The most logical approach involves the use of 1,2-dibromoethane-d4 (B144223) to introduce the four deuterium atoms onto the cyclopropane ring.

dot

Caption: Synthetic routes for non-deuterated and d4-deuterated cyclopropane-1,1-dicarboxylic acid.

Comparative Data at a Glance

The following tables summarize the expected and reported analytical data for both the non-deuterated and deuterated forms of Cyclopropane-1,1-dicarboxylic acid. It is important to note that specific experimental values for the d4-derivative are not publicly available and are inferred based on established principles of isotopic effects in spectroscopy. Researchers should obtain a certificate of analysis from the supplier for precise data.

Table 1: Key Physicochemical Properties

PropertyCyclopropane-1,1-dicarboxylic acidThis compound
Molecular Formula C₅H₆O₄C₅H₂D₄O₄
Molecular Weight 130.10 g/mol 134.12 g/mol
CAS Number 598-10-7136503-99-6

Table 2: Comparative Spectroscopic Data (Expected)

TechniqueCyclopropane-1,1-dicarboxylic acidThis compound (Predicted)
¹H NMR Signal for cyclopropyl (B3062369) protons (CH₂)Absence of signals for cyclopropyl protons
²H NMR No signalSignal corresponding to the deuterium on the cyclopropane ring
¹³C NMR Signal for cyclopropyl carbonsSignal for cyclopropyl carbons may show a slight upfield shift and splitting due to C-D coupling
Mass Spec (EI) Molecular ion (M⁺) at m/z 130Molecular ion (M⁺) at m/z 134

In-Depth Experimental Protocols and Expected Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. For Cyclopropane-1,1-dicarboxylic acid and its d4 derivative, both ¹H and ¹³C NMR provide critical information.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ²H NMR (for d4-derivative): Acquire a deuterium spectrum to confirm the presence and chemical environment of the deuterium atoms.

Expected Results and Comparison:

  • Cyclopropane-1,1-dicarboxylic acid: The ¹H NMR spectrum will show a characteristic signal for the four equivalent protons on the cyclopropane ring. The ¹³C NMR spectrum will display signals for the carboxyl carbons and the cyclopropyl carbons.

  • This compound: The most significant difference in the ¹H NMR spectrum will be the absence of the signal corresponding to the cyclopropyl protons, confirming successful deuteration. The ²H NMR spectrum will exhibit a signal in the region expected for deuterons on a cyclopropane ring. In the ¹³C NMR spectrum, the signals for the deuterated carbons will likely be observed as multiplets due to C-D coupling and may experience a slight upfield shift (isotopic shift).

dot

NMR_Comparison cluster_0 Cyclopropane-1,1-dicarboxylic acid cluster_1 This compound H1_NMR ¹H NMR Spectrum H1_NonDeuterated Signal for CH₂ protons present H1_NMR->H1_NonDeuterated H1_Deuterated Signal for CH₂ protons absent H1_NMR->H1_Deuterated C13_NMR ¹³C NMR Spectrum C13_NonDeuterated Signals for COOH and cyclopropyl carbons C13_NMR->C13_NonDeuterated C13_Deuterated Signals for COOH and cyclopropyl carbons (slight shift/splitting) C13_NMR->C13_Deuterated H2_NMR ²H NMR Spectrum H2_NonDeuterated No Signal H2_NMR->H2_NonDeuterated H2_Deuterated Signal for cyclopropyl deuterons present H2_NMR->H2_Deuterated

Caption: Expected outcomes from NMR analysis for both compounds.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the isotopic incorporation in the d4-derivative.

Experimental Protocol (General):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the isotopic peaks.

Expected Results and Comparison:

  • Cyclopropane-1,1-dicarboxylic acid: The mass spectrum will show a molecular ion peak corresponding to its molecular weight of 130.10 g/mol .

  • This compound: The molecular ion peak will be shifted to a mass-to-charge ratio (m/z) of 134.12, confirming the incorporation of four deuterium atoms. The isotopic distribution pattern will also differ significantly from the non-deuterated compound.

X-ray Crystallography

For unambiguous proof of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and overall molecular geometry.

Expected Results and Comparison:

  • The crystal structure of Cyclopropane-1,1-dicarboxylic acid has been reported, confirming the cyclopropane ring and the geminal dicarboxylic acid arrangement.

  • For this compound, the overall molecular geometry is expected to be virtually identical to its non-deuterated counterpart. The primary difference discernible by X-ray crystallography would be the slightly shorter C-D bond lengths compared to C-H bonds, although this is a subtle effect. The main value of this technique would be to confirm the overall molecular connectivity and conformation.

Alternative Methodologies

While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2900-3000 cm⁻¹). This can be a quick check for the presence of deuterium.

  • Raman Spectroscopy: Similar to IR, Raman spectroscopy can be used to observe the C-D vibrational modes.

Conclusion

The structural confirmation of this compound relies on a multi-technique approach, directly comparing its analytical data with that of the well-characterized non-deuterated analogue. The key indicators of successful deuteration are the absence of cyclopropyl proton signals in ¹H NMR, the presence of a corresponding signal in ²H NMR, and a 4-unit mass shift in the mass spectrum. While obtaining high-quality single crystals for X-ray diffraction can be challenging, it provides the ultimate confirmation of the molecular structure. For researchers working with this and similar deuterated compounds, a thorough understanding of these analytical techniques and their expected outcomes is essential for unequivocal structural verification and to ensure the integrity of subsequent biological or chemical studies.

A Comparative Guide to the Synthesis of Cyclopropane-1,1-dicarboxylic acid and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, proposed method for the synthesis of Cyclopropane-1,1-dicarboxylic acid and its deuterated analog, Cyclopropane-1,1-dicarboxylic acid-d4, against a well-established protocol. The information presented herein is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, reaction time, and the availability of starting materials.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the established and new synthetic methods for producing diethyl cyclopropane-1,1-dicarboxylate, the direct precursor to the target diacid. Data for the established method is based on literature reports, while the data for the new method and the deuterated synthesis are projected based on analogous reactions.

ParameterEstablished Method: Diethyl Malonate + 1,2-Dibromoethane (B42909)Established Method: Diethyl Malonate + 1,2-Dibromoethane-d4 (B144223)New Method: Rhodium-Catalyzed Reaction of Diethyl Diazomalonate with Ethylene (B1197577)
Product Diethyl cyclopropane-1,1-dicarboxylateDiethyl cyclopropane-1,1-dicarboxylate-d4Diethyl cyclopropane-1,1-dicarboxylate
Typical Yield 66-73%[1]Estimated 65-72%Estimated 85-95%
Purity High, after crystallizationHigh, after crystallizationHigh, after column chromatography
Reaction Time 2 hours[1]2 hours4-6 hours
Key Reagents Diethyl malonate, 1,2-dibromoethane, NaOH, Phase-transfer catalystDiethyl malonate, 1,2-dibromoethane-d4, NaOH, Phase-transfer catalystDiethyl diazomalonate, Ethylene, Rhodium(II) acetate (B1210297) dimer
Notes One-pot reaction to the diacid is possible.[1]Assumes similar reactivity to the non-deuterated analog.Requires synthesis of diethyl diazomalonate. Offers potentially higher yield and milder conditions.

Experimental Protocols

Established Method: Synthesis of Cyclopropane-1,1-dicarboxylic acid from Diethyl Malonate and 1,2-Dibromoethane

This protocol is adapted from a well-documented procedure in Organic Syntheses.[1]

1. Preparation of Cyclopropane-1,1-dicarboxylic acid:

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide (B78521) (1 L) in a 2-L three-necked flask, add triethylbenzylammonium chloride (114.0 g, 0.5 mol) at 25°C.

  • To this suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water (3 x 75 mL).

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer with ether (3 x 900 mL).

  • Saturate the aqueous layer with sodium chloride and extract again with ether (3 x 500 mL).

  • Combine the ether layers, wash with brine (1 L), dry over MgSO4, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with benzene (B151609) (100 mL) and filter to obtain Cyclopropane-1,1-dicarboxylic acid as white crystals (Yield: 43.1–47.9 g, 66–73%).

2. Synthesis of this compound:

  • The procedure is identical to the one described above, with the substitution of 1,2-dibromoethane with 1,2-dibromoethane-d4 (145.0 g, 0.75 mol). The expected yield is comparable to the non-deuterated synthesis.

New Method (Proposed): Rhodium-Catalyzed Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This proposed method is based on modern transition-metal-catalyzed carbene transfer reactions, which are known for their efficiency and selectivity.[2][3]

1. Synthesis of Diethyl Diazomalonate (Precursor):

  • Diethyl malonate is converted to diethyl diazomalonate via a diazo-transfer reaction, typically using a sulfonyl azide (B81097) (e.g., tosyl azide or mesyl azide) in the presence of a base.

2. Rhodium-Catalyzed Cyclopropanation:

  • In a suitable pressure vessel, dissolve diethyl diazomalonate (1 equivalent) in a solvent such as dichloromethane.

  • Add a catalytic amount of rhodium(II) acetate dimer (e.g., 0.1-1 mol%).

  • Pressurize the vessel with ethylene gas (excess).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the diazo compound.

  • Upon completion, carefully vent the excess ethylene.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel to afford diethyl cyclopropane-1,1-dicarboxylate.

3. Hydrolysis to Cyclopropane-1,1-dicarboxylic acid:

  • The resulting diethyl cyclopropane-1,1-dicarboxylate can be hydrolyzed to the diacid using standard procedures, for example, by heating with aqueous sodium hydroxide followed by acidification.

Visualizations

Signaling Pathways and Experimental Workflows

Established_Method_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Diethyl Malonate Diethyl Malonate Reaction Mixture Reaction Mixture Diethyl Malonate->Reaction Mixture 1,2-Dibromoethane(-d4) 1,2-Dibromoethane(-d4) 1,2-Dibromoethane(-d4)->Reaction Mixture NaOH NaOH NaOH->Reaction Mixture Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Reaction Mixture Acidification Acidification Reaction Mixture->Acidification 2 hours Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Cyclopropane-1,1-dicarboxylic acid(-d4) Cyclopropane-1,1-dicarboxylic acid(-d4) Purification->Cyclopropane-1,1-dicarboxylic acid(-d4) New_Method_Workflow cluster_precursor Precursor Synthesis cluster_cyclopropanation Cyclopropanation cluster_product_ester Ester Product cluster_hydrolysis Hydrolysis Diethyl Malonate Diethyl Malonate Diethyl Diazomalonate Diethyl Diazomalonate Diethyl Malonate->Diethyl Diazomalonate Diazo Transfer Diazo Transfer Reagent Diazo Transfer Reagent Diazo Transfer Reagent->Diethyl Diazomalonate Reaction Reaction Diethyl Diazomalonate->Reaction Ethylene Ethylene Ethylene->Reaction Rh(II) Catalyst Rh(II) Catalyst Rh(II) Catalyst->Reaction Diethyl cyclopropane-1,1-dicarboxylate Diethyl cyclopropane-1,1-dicarboxylate Reaction->Diethyl cyclopropane-1,1-dicarboxylate 4-6 hours Hydrolysis Hydrolysis Diethyl cyclopropane-1,1-dicarboxylate->Hydrolysis Final Product Cyclopropane-1,1- dicarboxylic acid Hydrolysis->Final Product

References

Comparative Analysis of Cyclopropane-1,1-dicarboxylic acid-d4 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

In modern quantitative analysis, particularly within the realms of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accuracy and precision.[1] This guide provides a comparative overview of Cyclopropane-1,1-dicarboxylic acid-d4, a deuterated analog of Cyclopropane-1,1-dicarboxylic acid, in the context of its application as an internal standard in mass spectrometry-based assays.

Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium, have become indispensable tools in drug metabolism studies.[2][3] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] This effect can slow down metabolic reactions, potentially increasing a drug's half-life and reducing the formation of toxic metabolites.[2][4]

Data Presentation: Performance Comparison

The primary role of a SIL internal standard is to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[5][6] An ideal SIL internal standard co-elutes with the analyte and exhibits identical ionization efficiency.

Below is a hypothetical comparative analysis of Cyclopropane-1,1-dicarboxylic acid (the analyte) quantified using its deuterated d4-analog versus a structurally similar but non-isotopic internal standard (Analog IS).

Table 1: Quantitative Performance in Spiked Human Plasma

ParameterThis compound (SIL IS)Analog IS (Non-Isotopic)
Linearity (R²) >0.998>0.995
Precision (%RSD) <5%<15%
Accuracy (%Bias) ± 5%± 15%
Recovery Variability LowModerate to High
Matrix Effect Effectively CorrectedInconsistent Correction

Data are representative and for illustrative purposes.

Table 2: Comparison of Physicochemical and Analytical Properties

PropertyCyclopropane-1,1-dicarboxylic acid (Analyte)This compound (SIL IS)
Molecular Formula C₅H₆O₄C₅H₂D₄O₄[7]
Molecular Weight 130.09 g/mol 134.12 g/mol [7]
Chromatographic Retention Time Nearly Identical to SIL ISNearly Identical to Analyte
Mass Shift (m/z) Base Mass+4 Da

Experimental Protocols

Protocol 1: Quantification of Cyclopropane-1,1-dicarboxylic acid in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of an analyte using a SIL internal standard.

1. Standard and Sample Preparation:

  • Prepare a stock solution of Cyclopropane-1,1-dicarboxylic acid and this compound in a suitable solvent (e.g., methanol).
  • Create a series of calibration standards by spiking blank human plasma with the analyte at various concentrations.
  • Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples at the beginning of the extraction process.[1]

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample (spiked with internal standard), add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.[5]
  • Use a suitable C18 column for chromatographic separation.
  • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the SIL internal standard.

Visualizations: Workflows and Pathways

The following diagrams illustrate key conceptual workflows relevant to the use of this compound.

Workflow for SIL Internal Standard in LC-MS/MS Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Data Processing (Ratio of Analyte to IS) Analysis->Quant Result Accurate Quantification Quant->Result

Caption: A typical experimental workflow for quantitative analysis using a SIL internal standard.

The parent compound, cyclopropane (B1198618) carboxylic acid, has been shown to affect hepatic pyruvate (B1213749) metabolism, suggesting its interaction with mitochondrial transporters.[8] While the direct metabolic pathway of Cyclopropane-1,1-dicarboxylic acid is not extensively documented in public literature, deuteration at metabolically vulnerable positions can be a strategy to investigate and modulate such pathways.[2]

Conceptual Metabolic Influence of Deuteration Analyte Cyclopropane-1,1- dicarboxylic acid Metabolism Metabolic Enzymes (e.g., CYPs) Analyte->Metabolism Fast Deuterated Cyclopropane-1,1- dicarboxylic acid-d4 Deuterated->Metabolism Slow (KIE) Metabolite1 Metabolite A Metabolism->Metabolite1 Metabolite2 Metabolite B Metabolism->Metabolite2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: The Kinetic Isotope Effect (KIE) slows the metabolism of the deuterated compound.

References

Safety Operating Guide

Safe Disposal of Cyclopropane-1,1-dicarboxylic acid-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Cyclopropane-1,1-dicarboxylic acid-d4, catering to researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for the analogous non-deuterated compound, Cyclopropane-1,1-dicarboxylic acid, and are designed to ensure safe handling and environmental protection.

I. Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Cyclopropane-1,1-dicarboxylic acid. The compound is classified as causing severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

II. Quantitative Safety Data

The following table summarizes the key safety and physical properties of the non-deuterated analog, Cyclopropane-1,1-dicarboxylic acid. These values should be considered as a close reference for the deuterated compound.

PropertyValueSource
Physical State Powder Solid[1]
Appearance White[1]
Molecular Formula C5H2D4O4N/A
Molecular Weight 134.12 g/mol N/A
Melting Point 134-136 °C
Signal Word Danger[1]
Hazard Statements Causes severe skin burns and eye damage (H314)[1]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to consign it to an approved waste disposal plant.[1][3] Do not release the chemical into the environment or drains.[3]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), the appropriate hazard symbols (Corrosive), and the date of accumulation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Handover: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) for Cyclopropane-1,1-dicarboxylic acid.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using soap and water.[3]

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Prepare segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate 2. Collect store Store Waste Container in a Cool, Dry, Ventilated Area segregate->store 3. Store handover Handover to Licensed Hazardous Waste Disposal Company store->handover 4. Dispose decontaminate Decontaminate Work Area and Equipment handover->decontaminate 5. Clean end End: Proper Disposal decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Cyclopropane-1,1-dicarboxylic acid-d4. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following information is based on the safety data for the non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, as the deuterated version is expected to have very similar chemical properties.

Hazard Identification:

Cyclopropane-1,1-dicarboxylic acid is classified as a corrosive solid that can cause severe skin burns and eye damage[1]. It is crucial to handle this compound with appropriate personal protective equipment and within a controlled laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles or eyeglasses and face shieldGoggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when handling larger quantities or when there is a splash hazard.
Hands Chemical-resistant glovesWear compatible chemical-resistant gloves to prevent skin exposure[2]. Nitrile or butyl rubber gloves are generally recommended for handling acids. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contaminated.
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to prevent skin exposure[2].
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (if necessary)Use a respirator if working in a poorly ventilated area or if dusts or aerosols are generated[2][3]. Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

1. Preparation:

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Confirm that appropriate spill cleanup materials (e.g., inert absorbent material like sand or vermiculite) are available.

2. Handling:

  • Don the required PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

3. Post-Handling:

  • Decontaminate all work surfaces after use.

  • Remove and properly dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly.

Emergency Procedures

Spill:

  • In case of a spill, evacuate the area and remove all sources of ignition.

  • For a small spill, and if properly trained, contain the spill with an inert absorbent material.

  • For a large spill, or if you are unsure how to handle it, contact your institution's emergency response team.

First Aid:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste materials, including contaminated PPE and leftover chemicals, must be handled as hazardous waste.

  • Collect all waste in a designated, labeled, and sealed container.

  • Dispose of the waste in accordance with local, regional, national, and international regulations.[2] Do not discharge into drains.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials & Spill Kit prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction post_decon Decontaminate Work Area handling_reaction->post_decon disp_collect Collect Waste handling_reaction->disp_collect post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Approved Channels disp_label->disp_dispose

Caption: A logical workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。